2-(Diethylamino)ethyl acrylate
説明
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3118. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
2-(diethylamino)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBLSNVXDSMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-18-1 | |
| Record name | Poly(diethylaminoethyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4051900 | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [MSDSonline] | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
70 °C @ 0.67 kPa (5 mm Hg) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °F (91 °C) (open cup) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4425 @ 20 °C/4 °C | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (AIR= 1) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.23 [mmHg] | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2426-54-2 | |
| Record name | (Diethylamino)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-(diethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T0T1RP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
< -60 °C | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
2-(Diethylamino)ethyl acrylate chemical properties and structure
An In-depth Technical Guide to 2-(Diethylamino)ethyl Acrylate: Chemical Properties, Structure, and Analysis
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (DEAEA), along with its molecular structure. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry. This document includes detailed experimental protocols for the synthesis and characterization of DEAEA, supported by visualizations to clarify its structure and analytical workflows.
Chemical Properties and Structure
This compound is a functional monomer utilized in the synthesis of polymers for various applications, including coatings, inks, and water treatment agents.[1][2] Its structure incorporates a tertiary amine, which can impart pH-responsiveness to polymers, and a reactive acrylate group that readily undergoes polymerization.[3]
Identifiers and Structure
Caption: 2D structure of this compound.
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. The compound is typically a clear, light-yellow liquid and is often supplied with an inhibitor, such as monomethyl ether hydroquinone (MEHQ), to prevent spontaneous polymerization.[1][4][5]
| Property | Value | Citations |
| Molecular Weight | 171.24 g/mol | [4][5][7][9] |
| Appearance | Clear light yellow liquid | [1][4] |
| Density | 0.922 g/mL at 25 °C | [1][5][10] |
| Boiling Point | 199 °C (lit.); 70 °C at 5 mmHg | [1][4][5] |
| Melting Point | < -60 °C | [1][4][7] |
| Flash Point | 73.9 °C (165.0 °F) - closed cup | [5][11] |
| Refractive Index (n₂₀/D) | 1.443 (lit.) | [1][5][10][12] |
| Vapor Pressure | 0.77 psi (0.23 mmHg) at 20 °C | [1][5][11][12] |
| Water Solubility | Insoluble | [7][13] |
| LogP | 1.057 - 1.66 | [1][8] |
| pKa (Predicted) | 9.20 ± 0.25 | [12] |
Experimental Protocols
This section details the methodologies for the synthesis and analytical characterization of this compound.
Synthesis via Transesterification
This protocol describes a general method for synthesizing this compound through the transesterification of an alkyl acrylate (e.g., ethyl acrylate) with 2-(diethylamino)ethanol, a common industrial approach.
Materials and Apparatus:
-
Ethyl acrylate
-
2-(Diethylamino)ethanol
-
Titanium (IV) butoxide (catalyst)
-
Phenothiazine (inhibitor)
-
Round-bottom flask equipped with a distillation head, condenser, and receiving flask
-
Magnetic stirrer and heating mantle
-
Vacuum source for distillation
Procedure:
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: To the round-bottom flask, add 2-(diethylamino)ethanol, a molar excess of ethyl acrylate (e.g., 1.5 equivalents), and a polymerization inhibitor like phenothiazine (e.g., 2000 ppm).
-
Catalyst Addition: Add the titanium (IV) butoxide catalyst (e.g., 1-2 mol% relative to the alcohol).
-
Reaction: Heat the mixture with stirring to a temperature that allows for the distillation of the ethanol byproduct as it forms (typically as an azeotrope with ethyl acrylate), driving the reaction to completion. This is often performed at around 85-120°C.
-
Monitoring: The reaction can be monitored by collecting the distillate and by taking aliquots from the reaction mixture for analysis by Gas Chromatography (GC) to determine the conversion of 2-(diethylamino)ethanol.
-
Purification: After the reaction is complete (as indicated by the cessation of ethanol distillation and GC analysis), the excess ethyl acrylate is removed by distillation under reduced pressure. The remaining crude product is then purified by vacuum distillation to yield pure this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound and identifying any related impurities.[8][14]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Newcrom R1 or a similar C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid).[8][14] A typical starting condition could be 70:30 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 210 nm, where the acrylate chromophore absorbs.
-
Column Temperature: 30 °C.
Procedure:
-
Sample Preparation: Prepare a sample solution by dissolving a small amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject the sample onto the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks. Impurities can be identified by comparison with known standards or further analyzed by LC-MS.
Structural Characterization
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure of the synthesized product.
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals include multiplets for the vinyl protons (CH₂=CH), a triplet for the ester methylene group (-O-CH₂-), a triplet for the amine-adjacent methylene group (-CH₂-N), a quartet for the ethyl methylene groups (-N-CH₂-), and a triplet for the ethyl methyl groups (-CH₃).
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Expected signals include those for the carbonyl carbon, vinyl carbons, and the aliphatic carbons of the ethyl and aminoethyl groups.
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Procedure:
-
Sample Preparation: As a liquid, the sample can be analyzed directly using an Attenuated Total Reflectance (ATR) FTIR spectrometer. Place a single drop of the liquid onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands. Key peaks for this compound include:
2.3.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to confirm the molecular weight and fragmentation pattern, further verifying the identity and purity of the compound.
Procedure:
-
Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate to an appropriate concentration (e.g., 100 µg/mL).
-
GC Separation: Inject the sample into a GC equipped with a capillary column (e.g., DB-5ms or HP-5ms). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation from any residual solvents or impurities.
-
MS Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode. Acquire mass spectra across a range of m/z 40-400.
-
Data Analysis: The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 171, corresponding to the molecular weight of the compound.[4] The fragmentation pattern should be consistent with the structure, often showing a prominent peak from the stable diethylaminoethyl fragment.
Workflow Visualization
The following diagram illustrates the overall workflow from synthesis to final analytical confirmation of this compound.
Caption: Workflow for the synthesis and analysis of DEAEA.
References
- 1. Separation of 2-(Diethylamino)ethyl methacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Integrated Analysis of an Acrylic Resin using msFineAnalysis Ver.2 | Applications Notes | JEOL Ltd. [jeol.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Enhanced impurity profile of 2-(N,N-dimethylamino)ethyl acrylate (DMAEA) - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scielo.br [scielo.br]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. This compound | SIELC Technologies [sielc.com]
- 14. azom.com [azom.com]
The pH-Responsive Behavior of Poly(2-(Diethylamino)ethyl Acrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pH-responsive polymer, poly(2-(diethylamino)ethyl acrylate) (PDEAEA). We will delve into its core physicochemical properties, detail experimental protocols for its synthesis and characterization, and present its applications in drug delivery, all supported by quantitative data and visual workflows.
Core Principles: The Mechanism of pH-Responsiveness
The remarkable pH-responsive behavior of PDEAEA is rooted in the presence of tertiary amine groups in its side chains. These amine groups are weak bases and are subject to protonation and deprotonation in response to changes in the ambient pH.
At acidic pH (below the polymer's pKa), the tertiary amine groups become protonated, acquiring a positive charge. This leads to electrostatic repulsion between the polymer chains and an increased affinity for water, resulting in the hydration and swelling of the polymer. Conversely, at basic pH (above the pKa), the amine groups are deprotonated and neutral. In this state, the polymer becomes hydrophobic, leading to a collapse of the polymer chains and a reduction in its aqueous solubility. This reversible transition between a hydrophilic, swollen state and a hydrophobic, collapsed state is the foundation of its utility in various applications, most notably in drug delivery systems designed to release their payload in the acidic microenvironments of tumors or endosomes.
The pKa of PDEAEA is a critical parameter, as it dictates the pH at which this transition occurs. The reported pKa for the analogous poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is in the range of 7.0-7.3[1]. One study reported a pKb of 6.9 for PDEAEMA, which corresponds to a pKa of approximately 7.1[2][3]. It is important to note that the specific pKa can be influenced by the polymer's molecular weight, architecture, and the ionic strength of the surrounding medium.
Quantitative Data on pH-Responsive Behavior
The pH-triggered changes in the physicochemical properties of PDEAEA and its derivatives can be quantified. The following tables summarize key data from the literature.
Table 1: Physicochemical Properties of PDEAEA and Related Polymers
| Parameter | Polymer System | Value | Reference |
| pKa | Linear PDEAEMA homopolymer | ~7.0 - 7.3 | [1] |
| pKb | PDEAEMA in a copolymer system | 6.9 | [2][3] |
| Critical pH | PDEAEM grafted onto polypropylene films | 5.6 |
Table 2: pH-Dependent Particle Size of PDEAEMA-based Nanoparticles
| pH | Polymer System | Hydrodynamic Diameter (nm) | Reference |
| 7.4 | mPEG-b-PDEAEMA-b-PMMA micelles | < 100 | [2] |
| 6.5 | mPEG-b-PDEAEMA-b-PMMA micelles | Swelling observed | [2] |
| 5.0 | mPEG-b-PDEAEMA-b-PMMA micelles | Significant swelling and disassembly | [2] |
Table 3: pH-Triggered Drug Release from PDEAEMA-based Micelles
| pH | Time (hours) | Cumulative Doxorubicin Release (%) | Reference |
| 7.4 | 12 | 10 | [2] |
| 7.4 | 96 | < 25 | [2] |
| 6.5 | 12 | 15 - 30 (depending on micelle composition) | [2] |
| 5.0 | 12 | 40 - 55 (depending on micelle composition) | [2] |
| 5.0 | 96 | > 80 | [2] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of PDEAEA and its pH-responsive properties.
Synthesis of PDEAEA Homopolymer via RAFT Polymerization
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
Materials:
-
This compound (DEAEA), inhibitor removed
-
Chain transfer agent (CTA), e.g., 4-cyanopentanoic acid dithiobenzoate (CPADB)
-
Initiator, e.g., 4,4′-azobis(4-cyanopentanoic acid) (ACPA) or 2,2′-azobis(isobutyronitrile) (AIBN)
-
Solvent, e.g., 1,4-dioxane or N,N-dimethylformamide (DMF)
-
Anhydrous n-hexane for precipitation
-
Schlenk flask, magnetic stirrer, heating mantle, and nitrogen/argon source
Procedure:
-
DEAEA is passed through a column of basic alumina to remove the inhibitor.
-
In a Schlenk flask, the CTA and initiator are dissolved in the chosen solvent.
-
The DEAEA monomer is added to the flask.
-
The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
The flask is backfilled with nitrogen or argon and placed in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
The polymerization is allowed to proceed for a predetermined time to achieve the desired monomer conversion.
-
The reaction is quenched by cooling the flask in an ice bath and exposing the solution to air.
-
The polymer is purified by precipitation in a large excess of cold n-hexane.
-
The precipitated polymer is collected by filtration or centrifugation and dried under vacuum to a constant weight.
Characterization of PDEAEA
3.2.1. Molecular Weight and Polydispersity:
-
Technique: Gel Permeation Chromatography (GPC)
-
Mobile Phase: A suitable solvent such as tetrahydrofuran (THF) containing a small amount of an amine (e.g., triethylamine) to prevent polymer adsorption on the column.
-
Calibration: Polystyrene or poly(methyl methacrylate) standards.
-
Analysis: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined.
3.2.2. Chemical Structure:
-
Technique: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Analysis: The characteristic peaks corresponding to the protons of the DEAEA repeating unit are identified to confirm the polymer structure.
Determination of pH-Responsive Swelling Behavior
Materials:
-
Dried, cross-linked PDEAEA hydrogel discs of known weight.
-
Buffer solutions of various pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 10.0).
-
Analytical balance.
-
Kimwipes or filter paper.
Procedure:
-
The dry weight (Wd) of each hydrogel disc is accurately measured.
-
The discs are immersed in buffer solutions of different pH values at a constant temperature (e.g., 37 °C).
-
At predetermined time intervals, the hydrogel discs are removed from the buffer, gently blotted with a Kimwipe to remove excess surface water, and weighed (Ws).
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
-
The measurements are continued until the hydrogels reach equilibrium swelling (i.e., no further weight change is observed).
In Vitro pH-Triggered Drug Release Study
Materials:
-
Drug-loaded PDEAEA nanoparticles or hydrogels.
-
Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 6.5 and 5.0).
-
Dialysis membrane with an appropriate molecular weight cut-off.
-
Shaking incubator or water bath at 37 °C.
-
UV-Vis spectrophotometer or HPLC for drug quantification.
Procedure:
-
A known amount of the drug-loaded formulation is dispersed in a specific volume of buffer (e.g., pH 7.4) and placed inside a dialysis bag.
-
The dialysis bag is immersed in a larger volume of the same buffer, which serves as the release medium.
-
The setup is placed in a shaking incubator at 37 °C.
-
At predetermined time intervals, a small aliquot of the release medium is withdrawn and replaced with an equal volume of fresh buffer to maintain sink conditions.
-
The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique.
-
The experiment is repeated using acidic buffers (e.g., pH 6.5 and 5.0) to simulate the tumor microenvironment or endosomal pH.
-
The cumulative drug release is plotted as a function of time for each pH condition.
Applications in Drug Delivery
The pH-responsive nature of PDEAEA makes it an excellent candidate for the development of "smart" drug delivery systems. These systems are designed to be stable and retain their drug cargo at physiological pH (around 7.4) but release the drug upon encountering the acidic environment of tumor tissues (pH ~6.5) or endo-lysosomal compartments (pH ~5.0-6.0). This targeted drug release can enhance the therapeutic efficacy of anticancer drugs while minimizing their side effects on healthy tissues. PDEAEA has been incorporated into various drug delivery platforms, including micelles, nanoparticles, and hydrogels, for the controlled release of chemotherapeutic agents such as doxorubicin.
Conclusion
Poly(this compound) is a versatile and promising pH-responsive polymer with significant potential in the field of drug delivery. Its ability to undergo a reversible hydrophilic-hydrophobic transition in response to pH changes allows for the intelligent design of drug carriers that can target acidic disease sites. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore and harness the unique properties of PDEAEA for advanced therapeutic applications.
References
Cationic Character of Poly(2-(diethylamino)ethyl acrylate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core cationic characteristics of polymers derived from 2-(diethylamino)ethyl acrylate (DEAEA). These polymers are of significant interest in the biomedical field, particularly for drug delivery and gene therapy, owing to their unique pH-responsive behavior. This document provides a comprehensive overview of their synthesis, physicochemical properties, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in research and development.
Introduction to Poly(this compound) (PDEAEMA)
Poly(this compound) and its methacrylate counterpart, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are prominent members of the "smart" polymer family. Their defining feature is the presence of tertiary amine groups on the side chains, which can be protonated or deprotonated in response to changes in environmental pH.[1][2] This reversible protonation endows the polymer with a switchable cationic character, transitioning between a hydrophobic and a hydrophilic state.[2] This property is pivotal for their application in creating intelligent drug and gene delivery systems that can respond to specific physiological cues, such as the acidic microenvironment of tumors or the interior of endosomes.[3][4]
Synthesis of PDEAEMA Polymers
PDEAEMA polymers can be synthesized through various controlled radical polymerization techniques, which allow for precise control over molecular weight, architecture, and dispersity. Common methods include:
-
Atom Transfer Radical Polymerization (ATRP): A robust and widely used method for synthesizing well-defined block copolymers of PDEAEMA.[4][5]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Another versatile technique that enables the synthesis of PDEAEMA with complex architectures and narrow molecular weight distributions.[6]
-
Nitroxide-Mediated Polymerization (NMP): This method has been successfully employed for the controlled polymerization of DEAE-based monomers in aqueous media.[7]
The choice of polymerization technique influences the final properties of the polymer and its suitability for specific applications. For instance, block copolymers containing PDEAEMA segments can be synthesized to form self-assembling nanostructures like micelles for drug encapsulation.[3][4]
Physicochemical Properties
The cationic character of PDEAEMA is defined by several key physicochemical parameters, which are summarized in the tables below.
Quantitative Data Summary
The following tables present a summary of the quantitative data related to the cationic properties of PDEAEMA and its derivatives, compiled from various studies.
Table 1: Acid Dissociation Constant (pKa) of PDEAEMA
| Polymer System | pKa | Measurement Technique | Reference |
| PDEAEM | ~7.3 | Not specified | [1] |
| PDEAEMA | pKb of 6.9 | Not specified | [3][4] |
Note: pKa + pKb = 14. The pKb value indicates the basicity of the amine groups.
Table 2: Zeta Potential of PDEAEMA-based Nanoparticles
| Polymer System | pH | Zeta Potential (mV) | Measurement Technique | Reference |
| PDEAEMA-based micelles | 4.5 | +25 | Dynamic Light Scattering | [3] |
| PDEAEMA-based micelles | 9.0 | 0 | Dynamic Light Scattering | [3] |
| DNA/PDMAEMA-co-PEO complexes | 5.5 | +20 (at N/P=4) | Electrophoretic Mobility | [8] |
| DNA/PDMAEMA-co-PEO complexes | 7.0 | +20 (at N/P=4) | Electrophoretic Mobility | [8] |
Table 3: Cytotoxicity of DEAE-based Polymers
| Polymer System | Cell Line | Assay | Key Finding | Reference |
| DOX-loaded mixed micelles | HepG2 | Not specified | Minimal cytotoxicity of the polymer carrier itself. | [3] |
| PDMAEMA | COS-7, OVCAR-3 | Not specified | Slightly cytotoxic, masked by DNA complexation. | [9] |
| Charge-shifting PAD copolymers | HeLa | WST-1 Assay | Higher viability compared to non-charge-shifting polymers. | [10] |
Experimental Protocols
Detailed methodologies for characterizing the cationic properties of PDEAEMA are crucial for reproducible research.
Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard method for determining the pKa of a polyelectrolyte.[11][12]
Protocol:
-
Solution Preparation: Dissolve a known amount of the PDEAEMA polymer in deionized water to a concentration of approximately 1 mg/mL.[13]
-
Acidification: Acidify the polymer solution to a low pH (e.g., pH 2-3) using a standard solution of hydrochloric acid (HCl).
-
Titration: Titrate the acidified polymer solution with a standard solution of sodium hydroxide (NaOH) of known concentration.
-
pH Monitoring: Record the pH of the solution after each incremental addition of the NaOH solution using a calibrated pH meter.[13]
-
Data Analysis: Plot the pH of the solution as a function of the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13][14]
Measurement of Zeta Potential by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size and surface charge (zeta potential) of particles in suspension.[15][16]
Protocol:
-
Sample Preparation: Prepare aqueous dispersions of the PDEAEMA-based nanoparticles at a suitable concentration (typically 0.1-1 mg/mL).[17] Adjust the pH of the dispersion to the desired value using dilute HCl or NaOH.
-
Instrumentation: Use a Zetasizer or a similar instrument equipped with an electrophoretic cell.
-
Measurement: Inject the sample into the measurement cell. The instrument applies an electric field and measures the velocity of the particles.
-
Data Analysis: The instrument's software calculates the electrophoretic mobility and converts it to the zeta potential using the Helmholtz-Smoluchowski equation. Measurements are typically performed in triplicate.
Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers.[18][19][20]
Protocol:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, often an organic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) containing a salt (e.g., LiBr) to suppress interactions between the polymer and the column packing.[18]
-
Standard Calibration: Create a calibration curve using a series of well-defined polymer standards (e.g., polystyrene) of known molecular weights.[21]
-
Sample Preparation: Dissolve the PDEAEMA polymer in the mobile phase at a low concentration (e.g., 1-2 mg/mL) and filter the solution to remove any particulate matter.[20]
-
Injection and Separation: Inject the sample solution into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a series of porous gel columns.
-
Detection and Analysis: A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes from the columns. The retention time is then used to determine the molecular weight relative to the calibration standards.[18][21]
Assessment of Cytotoxicity by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[22]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[23]
-
Treatment: Expose the cells to various concentrations of the PDEAEMA polymer or its formulations for a specified period (e.g., 24, 48, or 72 hours).[24]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20-50 µL of MTT solution (typically 2-5 mg/mL in PBS or serum-free media) to each well.[23][25]
-
Incubation: Incubate the plate for 1.5-4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[23][24][25]
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[23][24]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 492-590 nm.[23][24] Cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
The following diagrams illustrate key concepts related to the cationic character and application of PDEAEMA polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. polysciences.com [polysciences.com]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Synthesis of poly(diethylaminoethyl methacrylate-co-2,2,6,6-tetramethyl-4-piperidyl methacrylate)s and their segmental motion study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Polyelectrolyte pKa from experiment and molecular dynamics simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 16. azonano.com [azonano.com]
- 17. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 18. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. resolvemass.ca [resolvemass.ca]
- 20. selectscience.net [selectscience.net]
- 21. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. MTT (Assay protocol [protocols.io]
- 24. scielo.br [scielo.br]
- 25. broadpharm.com [broadpharm.com]
A Comprehensive Technical Guide to the Synthesis and Purification of 2-(Diethylamino)ethyl Acrylate (DEAEA) Monomer
For Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction to 2-(Diethylamino)ethyl Acrylate (DEAEA)
This compound (DEAEA) is a functional acrylate monomer characterized by a tertiary amine group.[1] This structural feature imparts pH-responsiveness, making its polymers valuable in a range of applications, particularly in the biomedical and pharmaceutical fields.[1] Polymers derived from DEAEA are utilized in "smart" hydrogels, drug delivery vehicles that respond to physiological pH changes, and as components of functional coatings and adhesives.[1]
Key Physicochemical Properties of DEAEA:
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO₂ | [2][3] |
| Molecular Weight | 171.24 g/mol | [2][3] |
| Boiling Point | 199 °C (lit.) | [4] |
| Density | 0.922 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.443 (lit.) | [4] |
Given its propensity for spontaneous polymerization, DEAEA is typically supplied with inhibitors such as monomethyl ether hydroquinone (MEHQ).[2][4] The synthesis and purification of this monomer require careful control to prevent premature polymerization and to remove impurities that could affect its performance in downstream applications.
Section 2: Synthesis Methodologies for DEAEA
The industrial synthesis of DEAEA is primarily achieved through two principal routes: direct esterification of acrylic acid and transesterification of an acrylic acid ester. The choice of method is often dictated by factors such as raw material availability, desired purity, and process economics.
Transesterification: A Dominant Industrial Approach
Transesterification is a widely employed method for producing aminoalkyl (meth)acrylates.[5] This process involves the reaction of an alkyl acrylate, typically methyl acrylate or ethyl acrylate, with 2-(diethylamino)ethanol in the presence of a catalyst.
Causality Behind Method Selection: This method is often favored due to the milder reaction conditions compared to direct esterification, which can help to minimize side reactions and polymerization. The formation of a low-boiling alcohol byproduct (methanol or ethanol) facilitates its removal, driving the equilibrium towards the product.[5]
Reaction Scheme:
Methyl Acrylate + 2-(Diethylamino)ethanol ⇌ this compound + Methanol
Catalysis: A variety of catalysts can be employed, including organotin compounds, titanates, and alkali metal carbonates or bicarbonates.[5][6][7] For instance, zirconium acetylacetonate has been shown to be an effective catalyst, leading to products with a low content of cross-linking impurities.[5] Tetraphenyl titanate and organotin catalysts have also demonstrated high yields.[6]
Experimental Protocol: Transesterification using Zirconium Acetylacetonate
This protocol is adapted from established methodologies for similar transesterification reactions.[5]
-
Reactor Setup: A reaction flask equipped with a mechanical stirrer, a distillation column with an automatic head, a thermometer, and an inert gas inlet is assembled.
-
Charging Reactants: Charge the flask with 2-(diethylamino)ethanol, a molar excess of methyl acrylate (e.g., 5-fold molar excess), and a polymerization inhibitor (e.g., 4-hydroxy-2,2,6,6-tetramethylpiperidinooxyl).[5]
-
Catalyst Addition: Add the zirconium acetylacetonate catalyst (0.1–5% by weight based on the total weight of reactants).[5]
-
Reaction Execution: Heat the mixture to initiate the reaction. The transesterification is typically carried out by continuously removing the methanol-methyl acrylate azeotrope at its boiling point (around 64°C) to drive the reaction forward.[5]
-
Monitoring and Completion: Monitor the reaction progress by analyzing aliquots using gas chromatography (GC). The reaction is considered complete when the concentration of 2-(diethylamino)ethanol plateaus.
-
Post-Reaction: After completion, the excess methyl acrylate is removed by distillation.
Direct Esterification of Acrylic Acid
Direct esterification involves the reaction of acrylic acid with 2-(diethylamino)ethanol. This is an acid-catalyzed equilibrium reaction.
Causality Behind Method Selection: While potentially more direct, this method requires careful control of reaction conditions to manage the exothermic nature of the reaction and to prevent polymerization of both the acrylic acid reactant and the DEAEA product. The water produced during the reaction must be continuously removed to shift the equilibrium towards the ester.[8][9]
Reaction Scheme:
Acrylic Acid + 2-(Diethylamino)ethanol ⇌ this compound + Water
Catalysis: Strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used.[8]
Experimental Protocol: Direct Esterification
This protocol is based on general principles of esterification of acrylic acid.[8][10]
-
Reactor Setup: A reactor equipped for azeotropic distillation (e.g., with a Dean-Stark trap) is required. A stirrer, thermometer, and inert gas purge are also necessary.
-
Charging Reactants: The reactor is charged with acrylic acid, an equimolar amount of 2-(diethylamino)ethanol, a polymerization inhibitor, and an entraining solvent (e.g., toluene or heptane).
-
Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid) is added.
-
Reaction Execution: The mixture is heated to reflux. The water-entrainer azeotrope is collected in the Dean-Stark trap, effectively removing water from the reaction.
-
Monitoring and Completion: The reaction is monitored by quantifying the amount of water collected and by GC analysis of the reaction mixture.
-
Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a base (e.g., sodium carbonate solution). The organic layer is washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.
Visualizing the Synthesis Pathways:
Caption: Primary synthesis routes for this compound.
Section 3: Purification of DEAEA Monomer
The purification of crude DEAEA is critical to remove unreacted starting materials, catalysts, byproducts, and any oligomers that may have formed. Vacuum distillation is the most common and effective method for purifying DEAEA.
Self-Validating System for Purity: The success of the purification is validated through a combination of in-process controls and final product analysis. The distillation parameters (pressure and temperature) are chosen to selectively separate DEAEA from less volatile and more volatile impurities. The purity of the collected fractions is confirmed by analytical techniques.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup: A fractional distillation apparatus suitable for vacuum operation is assembled. This includes a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiver flask (or multiple flasks for collecting different fractions), a vacuum pump, and a pressure gauge.
-
Inhibitor Addition: It is crucial to add a fresh amount of a suitable polymerization inhibitor (e.g., MEHQ) to the crude DEAEA in the distillation flask to prevent polymerization at the elevated temperatures of distillation.
-
Distillation Process:
-
The system is evacuated to the desired pressure (e.g., 5-10 mmHg).
-
The distillation flask is gently heated.
-
A forerun fraction containing low-boiling impurities is collected first.
-
The main fraction containing the pure DEAEA is then collected at a stable head temperature and pressure. For DEAEA, the boiling point is approximately 70 °C at 5 mmHg.[2]
-
A high-boiling residue containing catalysts, inhibitors, and oligomers remains in the distillation flask.
-
-
Product Handling and Storage: The purified DEAEA should be collected in a container with an appropriate inhibitor. For storage, it should be kept in a cool, dark, and well-ventilated place, often refrigerated, to minimize degradation and polymerization.[11]
Visualizing the Purification Workflow:
Caption: Workflow for the purification of DEAEA via vacuum distillation.
Section 4: Quality Control and Analytical Characterization
To ensure the suitability of the synthesized DEAEA for its intended application, rigorous analytical testing is necessary.
| Analytical Technique | Parameter Measured | Typical Specification |
| Gas Chromatography (GC) | Purity, residual reactants, byproducts | > 98% |
| High-Performance Liquid Chromatography (HPLC) | Impurity profiling, especially for non-volatile impurities | To be defined based on application |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (ester C=O, C=C) | Conforms to reference spectrum |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | Conforms to expected structure |
| Karl Fischer Titration | Water content | < 0.1% |
Spontaneous polymerization is a significant concern for acrylate esters, and an assay for the impurity profile is crucial for quality control.[12]
Section 5: Safety and Handling
DEAEA is a hazardous chemical that requires careful handling.
-
Hazards: It is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage.[2][13] It may also cause an allergic skin reaction.[2][13]
-
Handling Precautions: Use only in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[13]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][13] It should be stored away from heat, sparks, and open flames.[11]
References
- 1. polysciences.com [polysciences.com]
- 2. This compound | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Diethylamino)-ethyl acrylate synthesis - chemicalbook [chemicalbook.com]
- 4. This compound 95 , monomethyl ether hydroquinone 25ppm inhibitor 2426-54-2 [sigmaaldrich.com]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
- 7. US20210114969A1 - Method for producing 2-dimethylaminoethyl (meth)acrylate - Google Patents [patents.google.com]
- 8. US3458561A - Esterification of acrylic acid - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. lcms.cz [lcms.cz]
- 13. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to the Solubility and pKa of Poly(2-(Diethylamino)ethyl acrylate)
Foreword for the Modern Researcher
In the landscape of advanced drug delivery and smart materials, poly(2-(diethylamino)ethyl acrylate) (PDEAEA) and its methacrylate counterpart have carved a significant niche. Their pH-responsive nature, governed by the protonation of tertiary amine side chains, allows for the intelligent design of systems that can navigate biological environments and release therapeutic payloads in response to specific acidosis, such as that found in tumor microenvironments or endosomal compartments. This guide is crafted for researchers, scientists, and drug development professionals who seek not just data, but a foundational understanding of PDEAEA's core physicochemical properties: its solubility and its acid dissociation constant (pKa). Herein, we move beyond mere tables of values to explain the causality behind these characteristics and provide actionable, field-proven protocols for their determination. As your virtual senior application scientist, I will provide the "why" behind the "how," ensuring that the methodologies are not just followed, but understood.
The Chemical Soul of PDEAEA: Understanding its pH-Responsive Nature
Poly(this compound) is a weak polybase, a characteristic dictated by the tertiary amine group on its pendant side chain. This functionality is the engine of its "smart" behavior.
-
At Low pH (Acidic Conditions): The lone pair of electrons on the nitrogen atom of the diethylamino group readily accepts a proton (H⁺) from the acidic environment. This protonation results in a positively charged ammonium group. The electrostatic repulsion between these charged groups along the polymer backbone forces the chain into an extended, solvated conformation, rendering the polymer soluble in aqueous media.
-
At High pH (Neutral to Basic Conditions): As the concentration of protons decreases, the equilibrium shifts, leading to the deprotonation of the ammonium groups. The polymer now possesses neutral, hydrophobic diethylamino groups. The absence of electrostatic repulsion and the increased hydrophobicity cause the polymer chains to collapse into compact globules, leading to aggregation and precipitation from the aqueous solution.
This reversible transition between a soluble, charged state and an insoluble, neutral state is the cornerstone of its application in pH-triggered systems. The midpoint of this transition is critically defined by the polymer's pKa.
The pKa of PDEAEA: The "Switch" for pH-Responsiveness
The pKa of a polyelectrolyte is a measure of the acidity of its protonated form. For a polybase like PDEAEA, it is more precise to discuss the pKa of its conjugate acid (PDEAEAH⁺). This value corresponds to the pH at which 50% of the amine groups are protonated.
It is crucial to note that the pKa of a polyelectrolyte is not a single, sharp value like that of a small molecule. Instead, it is an apparent pKa (pKa,app) because the ease of protonating one group is influenced by the charge state of its neighbors. As more groups become protonated, the increasing positive charge along the backbone makes it electrostatically more difficult to protonate the next available amine group.
While extensive data for the acrylate homopolymer (PDEAEA) is less common in literature, its close structural analogue, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), has been studied more thoroughly. The pKb (the base dissociation constant) of PDEAEMA is reported to be approximately 6.9, which allows us to estimate the pKa of its conjugate acid.[1][2]
pKa + pKb = 14
Therefore, the approximate pKa for PDEAEMA is around 7.1 . Given the structural similarity, the pKa of PDEAEA is expected to be in a similar range, often cited between 7.0 and 7.3 . This value places its solubility transition conveniently near physiological pH, making it highly relevant for biomedical applications.
Factors Influencing the Apparent pKa:
-
Ionic Strength: The presence of salts in the solution can shield the electrostatic repulsion between protonated groups, making it easier to protonate subsequent amines. This can lead to a shift in the apparent pKa.
-
Molecular Weight: Higher molecular weight polymers may exhibit slightly different titration behavior due to the increased density of interacting charged groups.[3]
-
Polymer Architecture: The pKa can be influenced by whether the polymer is a linear homopolymer, a block copolymer, or part of a grafted structure.
Solubility Profile of PDEAEA
The solubility of PDEAEA is dichotomous, defined by the solvent's polarity and its ability to protonate the polymer.
Aqueous Solubility: A Function of pH
As established, PDEAEA's solubility in water is entirely dependent on pH.
| Condition | Protonation State | Polymer Conformation | Aqueous Solubility |
| pH < pKa (e.g., pH < 6.5) | >50% Protonated (Cationic) | Extended, Solvated Coil | Soluble |
| pH ≈ pKa (e.g., pH 7.0-7.3) | ~50% Protonated | Transitioning | Insoluble (Cloud Point) |
| pH > pKa (e.g., pH > 7.4) | Largely Deprotonated (Neutral) | Collapsed Globule | Insoluble |
This sharp transition makes PDEAEA an excellent candidate for systems requiring release in the slightly acidic tumor microenvironment (pH ~6.5-6.8) while remaining stable in the bloodstream (pH ~7.4).[1][2]
Organic Solubility: A Matter of Polarity
In its neutral (deprotonated) state, PDEAEA is soluble in a range of common organic solvents. While specific quantitative data for the homopolymer is scarce, the solubility can be predicted using the concept of solubility parameters. For a copolymer gel of the methacrylate analogue, P(DDMA-co-DEAEMA), the calculated solubility parameter was found to be approximately 8.2 (cal/cm³)¹/² .[4][5] Solvents with similar solubility parameters are likely to be good solvents for PDEAEA.
| Solvent | Solubility Parameter (cal/cm³)¹/² | Predicted PDEAEA Solubility |
| Toluene | 8.9 | Good |
| Benzene | 9.2 | Good |
| Tetrahydrofuran (THF) | 9.1 | Good |
| Chloroform | 9.3 | Good |
| Acetone | 9.9 | Moderate |
| Ethanol | 12.7 | Poor |
| Methanol | 14.5 | Poor |
| Water | 23.4 | Insoluble (as neutral polymer) |
Note: This table serves as a predictive guide. Experimental verification is always recommended. The data suggests that moderately polar to nonpolar solvents are effective for dissolving the neutral form of PDEAEA.[4][5]
Experimental Protocols: A Practical Guide
Here, we detail the standard, self-validating protocols for determining the pKa and pH-dependent solubility of PDEAEA.
Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is the gold standard for determining the apparent pKa of a polyelectrolyte. It involves monitoring the pH of a polymer solution as a titrant (acid or base) is added incrementally.
Diagram of the Potentiometric Titration Workflow
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Solution Preparation:
-
Accurately weigh and dissolve PDEAEA in a known volume of 0.1 M HCl to ensure all amine groups are fully protonated. A typical concentration is 0.5-1.0 mg/mL.
-
Add an inert salt, such as NaCl, to a final concentration of 0.1 M. This maintains a constant ionic strength, which is critical for obtaining a reproducible pKa value.
-
-
Titration Setup:
-
Calibrate a pH meter using standard buffers (pH 4.01, 7.00, and 10.01).
-
Place the polymer solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with gentle stirring.
-
Use a standardized solution of a strong base, typically 0.1 M NaOH, as the titrant.
-
-
Titration Procedure:
-
Add the NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration until the pH reaches approximately 11-12 to ensure complete deprotonation.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
-
To precisely identify the equivalence point (the point of inflection), calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of this derivative plot corresponds to the equivalence volume.
-
The apparent pKa is the pH value on the titration curve corresponding to the volume of NaOH that is half of the equivalence volume.
-
Protocol for Aqueous Solubility Determination via Turbidimetry (Cloud Point Titration)
This method determines the pH at which the polymer becomes insoluble, known as the cloud point. It relies on measuring the turbidity (or absorbance) of a polymer solution as the pH is changed.
Diagram of the Turbidimetry Workflow
Caption: Workflow for determining pH-dependent solubility via turbidimetry.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a stock solution of PDEAEA (e.g., 1 mg/mL) in an acidic aqueous solution (e.g., pH 4) where it is fully soluble.
-
Prepare a series of buffer solutions covering the expected transition range (e.g., from pH 5.0 to 9.0 in 0.2 pH unit increments).
-
-
Sample Preparation for Measurement:
-
In a series of cuvettes or a 96-well plate, mix the polymer stock solution with each buffer to achieve a final, constant polymer concentration across all samples.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer or a plate reader capable of measuring absorbance.
-
Equilibrate the samples at a controlled temperature (e.g., 25 °C or 37 °C).
-
Measure the optical density (absorbance) or % transmittance of each sample at a wavelength where the polymer does not absorb light, typically in the visible range (e.g., 500 nm). An increase in absorbance (or decrease in transmittance) indicates scattering from insoluble polymer aggregates.
-
-
Data Analysis:
-
Plot the % Transmittance (or Absorbance) as a function of pH.
-
The resulting curve will show a sharp drop in transmittance as the pH increases past the pKa.
-
The cloud point pH (pHcp) is typically defined as the pH at which the transmittance drops to 50% of its initial value. This value is a practical measure of the polymer's solubility transition.
-
Conclusion and Field-Proven Insights
The solubility and pKa of poly(this compound) are not merely academic parameters; they are the critical design inputs for any application in the biomedical field. A thorough characterization using the robust protocols outlined in this guide is a prerequisite for success.
Senior Scientist's Pro-Tip: Always consider the end application's environment. The pKa and solubility behavior of PDEAEA in a simple saline buffer may differ from its behavior in complex biological media containing proteins and other interacting species. Therefore, while initial characterization should be performed in well-defined buffer systems, final formulation testing should aim to mimic the intended biological milieu as closely as possible. Understanding these core properties will empower you to rationally design and troubleshoot your PDEAEA-based systems, accelerating your path from concept to innovation.
References
- 1. dovepress.com [dovepress.com]
- 2. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. researchgate.net [researchgate.net]
The Hydrolysis of 2-(Diethylamino)ethyl Acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hydrolysis of 2-(Diethylamino)ethyl acrylate (DEAEA), a tertiary amine-containing acrylate monomer. Due to the limited availability of data specifically for DEAEA, this document synthesizes information from closely related analogs, primarily 2-(dimethylamino)ethyl acrylate (DMAEA) and 2-(diethylamino)ethyl methacrylate (DEAEMA), to present a thorough understanding of its hydrolytic degradation. The principles, mechanisms, and experimental methodologies described herein are fundamentally applicable to DEAEA.
Introduction to this compound and its Hydrolysis
This compound (DEAEA) is a functional monomer utilized in the synthesis of pH-responsive polymers for various applications, including drug delivery and gene therapy. The presence of a tertiary amine and an ester group within its structure makes it susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves one or more chemical bonds. The hydrolysis of the ester linkage in DEAEA is a critical factor in determining the stability, degradation profile, and performance of DEAEA-based materials. This process is primarily influenced by pH and temperature.
The hydrolysis of DEAEA results in the formation of acrylic acid and 2-(diethylamino)ethanol, leading to a change in the physicochemical properties of the system. This degradation is often a key design feature in applications such as controlled drug release, where the breakdown of the polymer backbone is intended to occur under specific physiological conditions.
The Hydrolysis Reaction
The hydrolysis of this compound is a chemical process that can be catalyzed by either acid or base. The reaction involves the nucleophilic attack of a water molecule or a hydroxide ion on the carbonyl carbon of the ester group.
Products of Hydrolysis
The primary products of DEAEA hydrolysis are:
-
Acrylic Acid: A carboxylic acid.
-
2-(Diethylamino)ethanol: An amino alcohol.
Factors Influencing Hydrolysis
The rate of DEAEA hydrolysis is significantly affected by several factors:
-
pH: The pH of the surrounding medium is the most critical factor. The hydrolysis of similar amino acrylates is highly pH-dependent, with rates varying from minutes to years.[1]
-
Base-Catalyzed Hydrolysis: At alkaline pH, the concentration of the potent nucleophile, the hydroxide ion (OH⁻), is high, leading to rapid hydrolysis.
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction is also accelerated. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Self-Catalyzed Hydrolysis: The tertiary amine group in DEAEA can act as an internal catalyst, a phenomenon observed in similar amino-functionalized monomers.[2]
-
-
Temperature: An increase in temperature generally accelerates the rate of hydrolysis, as it provides the necessary activation energy for the reaction.[2]
-
Polymer Architecture: When DEAEA is incorporated into a polymer, the rate of hydrolysis can be influenced by neighboring functional groups. Anionic, neutral/hydrophilic, and cationic comonomers can affect the rates of hydrolysis.[1]
Quantitative Data on Hydrolysis
| pH | Hydrolysis Rate of PDMAEA | Half-life Range |
| Acidic (e.g., pH 0.3) | Slow to moderate | Days |
| Neutral (e.g., pH 7) | Very slow | Years |
| Alkaline (e.g., pH > 8) | Rapid | Minutes to hours |
Note: This table is based on data for PDMAEA and serves as an approximation for the expected behavior of DEAEA.
Mechanisms of Hydrolysis
The hydrolysis of DEAEA can proceed through different mechanisms depending on the pH of the solution.
Base-Catalyzed Hydrolysis (BAC2 Mechanism)
Under alkaline conditions, the hydrolysis of esters typically follows the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester.
Caption: Base-catalyzed hydrolysis of DEAEA.
Acid-Catalyzed Hydrolysis (AAC2 Mechanism)
In acidic media, the hydrolysis proceeds via the AAC2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The reaction is initiated by the protonation of the carbonyl oxygen.
Caption: Acid-catalyzed hydrolysis of DEAEA.
Experimental Protocols
The hydrolysis of DEAEA can be monitored using various analytical techniques. ¹H NMR spectroscopy is a particularly powerful method for real-time monitoring of the reaction.
General Experimental Workflow for Hydrolysis Study
Caption: Workflow for DEAEA hydrolysis study.
Detailed Protocol for ¹H NMR Monitoring
This protocol is adapted from studies on analogous compounds.[2][3]
Materials:
-
This compound (DEAEA)
-
Deuterium oxide (D₂O)
-
Deuterated hydrochloric acid (DCl) or sodium deuteroxide (NaOD) for pH adjustment
-
NMR tubes
-
Thermostatted NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of DEAEA in D₂O at a known concentration (e.g., 50 mg/mL).
-
pH Adjustment: Adjust the pH of the solution to the desired value using DCl for acidic conditions or NaOD for alkaline conditions. The pH should be measured using a pH meter calibrated for D₂O.
-
NMR Analysis:
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 25 °C or 50 °C).
-
Acquire ¹H NMR spectra at regular time intervals. The time intervals will depend on the expected rate of hydrolysis (e.g., every 15 minutes for rapid hydrolysis, or every few hours for slower reactions).
-
-
Data Processing:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic proton signals for DEAEA and its hydrolysis products, acrylic acid and 2-(diethylamino)ethanol.
-
Integrate the area of a non-overlapping peak corresponding to the reactant (DEAEA) and a non-overlapping peak corresponding to one of the products.
-
-
Calculation of Hydrolysis:
-
The percentage of hydrolysis at each time point can be calculated from the relative integrals of the reactant and product peaks.
-
Analytical Methods for Quantification
Besides ¹H NMR, other analytical techniques can be employed for the quantification of DEAEA and its hydrolysis products.
| Analytical Technique | Description |
| High-Performance Liquid Chromatography (HPLC) | Can be used to separate and quantify the concentrations of DEAEA, acrylic acid, and 2-(diethylamino)ethanol. A suitable column and mobile phase must be selected. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Useful for identifying and quantifying the volatile components, particularly the residual monomer and the alcohol product. |
Conclusion
The hydrolysis of this compound is a critical consideration in the design and application of materials derived from this monomer. The rate of this degradation is highly sensitive to pH and temperature. While specific quantitative data for DEAEA remains to be fully elucidated, the extensive research on its close analogs provides a robust framework for understanding and predicting its hydrolytic behavior. The experimental protocols outlined in this guide offer a starting point for researchers to conduct detailed investigations into the hydrolysis kinetics and mechanism of DEAEA, enabling the development of more stable and effective materials for a range of scientific and biomedical applications.
References
Spectral Analysis of 2-(Diethylamino)ethyl Acrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral analysis of 2-(Diethylamino)ethyl acrylate (DEAEA), a monomer increasingly utilized in the synthesis of polymers for biomedical and pharmaceutical applications. A thorough understanding of its spectral characteristics is paramount for quality control, reaction monitoring, and material characterization. This document details the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data of DEAEA, alongside detailed experimental protocols for acquiring such spectra.
Introduction
This compound (DEAEA) is a functional monomer belonging to the acrylate ester family. Its structure, featuring a tertiary amine group and a polymerizable acrylate moiety, imparts unique pH-responsive properties to polymers incorporating it. These characteristics make DEAEA-based polymers promising candidates for applications such as drug delivery systems, gene carriers, and smart hydrogels. Accurate spectral analysis is crucial to confirm the chemical identity and purity of the monomer before its use in polymerization and to characterize the resulting polymeric materials.
Molecular Structure and Spectral Correlation
The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic signals in FTIR and NMR spectroscopy are the vinyl group (C=C-H), the ester carbonyl group (C=O), the carbon-oxygen single bonds (C-O), and the diethylamino group (-N(CH₂CH₃)₂).
C1 [label="H₂C=", pos="0,0.5!"]; C2 [label="CH", pos="1,0.5!"]; C3 [label="C", pos="2,0.5!"]; O1 [label="O", pos="2.5,1!"]; O2 [label="O", pos="2.5,0!"]; C4 [label="CH₂", pos="3.5,0!"]; C5 [label="CH₂", pos="4.5,0!"]; N1 [label="N", pos="5.5,0!"]; C6 [label="CH₂", pos="6.5,0.5!"]; C7 [label="CH₃", pos="7.5,0.5!"]; C8 [label="CH₂", pos="6.5,-0.5!"]; C9 [label="CH₃", pos="7.5,-0.5!"];
C1 -- C2; C2 -- C3; C3 -- O1 [style=double]; C3 -- O2; O2 -- C4; C4 -- C5; C5 -- N1; N1 -- C6; C6 -- C7; N1 -- C8; C8 -- C9; }
Figure 1: Chemical Structure of this compound.
The following diagram illustrates the logical workflow for the spectral analysis of DEAEA, from sample preparation to data interpretation.
subgraph "cluster_prep" { label="Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Sample" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Sample" -> "FTIR_Sample" [label="Neat Liquid"]; "Sample" -> "NMR_Sample" [label="Dissolve in CDCl₃"]; }
subgraph "cluster_acquisition" { label="Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "FTIR_Sample" -> "FTIR_Spectrometer" [label="ATR-FTIR"]; "NMR_Sample" -> "NMR_Spectrometer" [label="¹H & ¹³C NMR"]; }
subgraph "cluster_analysis" { label="Data Analysis"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "FTIR_Spectrometer" -> "FTIR_Spectrum" [label="Generate Spectrum"]; "NMR_Spectrometer" -> "NMR_Spectra" [label="Generate Spectra"]; "FTIR_Spectrum" -> "FTIR_Interpretation" [label="Peak Assignment"]; "NMR_Spectra" -> "NMR_Interpretation" [label="Chemical Shift & Coupling \nConstant Analysis"]; }
subgraph "cluster_output" { label="Output"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF", shape=document]; "FTIR_Interpretation" -> "Final_Report"; "NMR_Interpretation" -> "Final_Report"; } }
Figure 2: Workflow for the spectral analysis of this compound.
Data Presentation
The following tables summarize the expected spectral data for this compound based on characteristic functional group absorptions and analysis of structurally similar compounds.
FTIR Spectral Data
The FTIR spectrum of DEAEA is characterized by the presence of strong absorption bands corresponding to the acrylate and diethylamino functionalities. The data presented here is based on typical values for acrylate esters.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3100-3000 | C-H stretch (vinyl) | =C-H |
| ~2975-2850 | C-H stretch (aliphatic) | -CH₂, -CH₃ |
| ~1725 | C=O stretch (ester) | -C(=O)-O- |
| ~1635 | C=C stretch (vinyl) | >C=C< |
| ~1465 | C-H bend (aliphatic) | -CH₂, -CH₃ |
| ~1170 | C-O stretch (ester) | -C-O- |
| ~985 | =C-H bend (vinyl out-of-plane) | =CH₂ wag |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
¹H NMR Spectral Data
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The expected chemical shifts (δ) and multiplicities are tabulated below, based on data from analogous acrylate compounds. The spectrum is typically recorded in deuterated chloroform (CDCl₃).
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.40 | dd | 1H | =CH (trans to H) |
| ~6.12 | dd | 1H | =CH₂ (geminal) |
| ~5.82 | dd | 1H | =CH (cis to H) |
| ~4.20 | t | 2H | -O-CH₂- |
| ~2.70 | t | 2H | -CH₂-N< |
| ~2.55 | q | 4H | -N(CH₂-CH₃)₂ |
| ~1.05 | t | 6H | -N(CH₂-CH₃)₂ |
dd = doublet of doublets, t = triplet, q = quartet
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments within the DEAEA molecule. The expected chemical shifts are listed below, estimated from data of similar acrylate structures.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~166.0 | C=O (ester) |
| ~130.5 | =CH₂ |
| ~128.5 | =CH- |
| ~63.0 | -O-CH₂- |
| ~51.5 | -CH₂-N< |
| ~47.5 | -N(CH₂-CH₃)₂ |
| ~12.0 | -N(CH₂-CH₃)₂ |
Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of liquid monomers like this compound.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for obtaining the infrared spectrum of a liquid sample with minimal preparation.
Apparatus:
-
FTIR spectrometer equipped with a Diamond or Zinc Selenide (ZnSe) ATR accessory.
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean and dry. Record a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop (approximately 1-2 µL) of this compound directly onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the FTIR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Cleaning: After analysis, carefully clean the ATR crystal using a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of DEAEA in solution.
Apparatus:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Pipettes and vials
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Prepare a solution by dissolving approximately 10-20 mg of this compound in about 0.6-0.7 mL of CDCl₃ in a clean, dry vial. For ¹³C NMR, a more concentrated solution (50-100 mg) may be beneficial to reduce acquisition time.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution. This is often an automated process.
-
-
¹H NMR Acquisition:
-
Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This typically includes a spectral width of about 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Acquire the spectrum, typically co-adding 8 to 16 scans.
-
-
¹³C NMR Acquisition:
-
Set the appropriate acquisition parameters for a proton-decoupled ¹³C NMR experiment. This involves a wider spectral width (e.g., 240 ppm) and a longer acquisition time and relaxation delay.
-
A larger number of scans (e.g., 1024 or more) is usually required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Logical Relationships in Spectral Interpretation
The correlation between the molecular structure of DEAEA and its spectral features is a key aspect of the analysis. The following diagram illustrates this relationship for the ¹H NMR spectrum.
"DEAEA_Structure" [label="this compound Structure", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_acrylate" { label="Acrylate Group"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Vinyl_Protons" [label="Vinyl Protons\n(~5.8-6.4 ppm)"]; "Ester_Protons" [label="Ester Methylene Protons\n(-O-CH₂-)\n(~4.2 ppm)"]; }
subgraph "cluster_aminoethyl" { label="Diethylaminoethyl Group"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; "Amino_Methylene_Protons" [label="Amino Methylene Protons\n(-CH₂-N<)\n(~2.7 ppm)"]; "Ethyl_Methylene_Protons" [label="Ethyl Methylene Protons\n(-N(CH₂-CH₃)₂)\n(~2.55 ppm)"]; "Ethyl_Methyl_Protons" [label="Ethyl Methyl Protons\n(-N(CH₂-CH₃)₂)\n(~1.05 ppm)"]; }
"DEAEA_Structure" -> "Vinyl_Protons" [label="correlates to"]; "DEAEA_Structure" -> "Ester_Protons" [label="correlates to"]; "DEAEA_Structure" -> "Amino_Methylene_Protons" [label="correlates to"]; "DEAEA_Structure" -> "Ethyl_Methylene_Protons" [label="correlates to"]; "DEAEA_Structure" -> "Ethyl_Methyl_Protons" [label="correlates to"]; }
Figure 3: Correlation between the molecular structure of DEAEA and its ¹H NMR signals.
Conclusion
This technical guide provides a foundational understanding of the FTIR and NMR spectral characteristics of this compound. The presented data, based on established spectroscopic principles and analysis of analogous compounds, serves as a valuable reference for researchers and professionals in the fields of polymer chemistry, materials science, and drug development. The detailed experimental protocols offer practical guidance for obtaining high-quality spectral data, ensuring accurate identification and characterization of this important functional monomer.
Thermal Properties of Poly(2-(diethylamino)ethyl acrylate) and its Methacrylate Analogue: An In-depth Technical Guide
A comprehensive analysis of the thermal characteristics of poly(2-(diethylamino)ethyl acrylate) (PDEA) through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is challenging due to a notable scarcity of dedicated studies on this specific homopolymer in peer-reviewed literature. In contrast, its close structural analogue, poly(2-(diethylamino)ethyl methacrylate) (PDEAEM), has been more thoroughly investigated. This guide provides a detailed overview of the available thermal property data for PDEAEM as a valuable proxy, alongside a discussion of the anticipated differences in thermal behavior between these related polymers.
Introduction to Poly(this compound) and its Significance
Poly(this compound) is a stimuli-responsive polymer that exhibits both pH and temperature sensitivity, making it a material of significant interest for a range of applications, particularly in the biomedical and pharmaceutical fields. Its potential uses include drug delivery systems, gene therapy vectors, and "smart" coatings. The thermal stability and phase behavior of PDEA are critical parameters that dictate its processing conditions and performance in these applications. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for elucidating these properties. TGA provides information on the thermal stability and decomposition profile of the polymer, while DSC is used to determine key thermal transitions such as the glass transition temperature (Tg).
Due to the limited availability of specific data for PDEA, this guide will focus on the thermal properties of its methacrylate counterpart, PDEAEM. It is important to note that the presence of the α-methyl group in the methacrylate backbone significantly influences chain mobility and degradation pathways, and thus the thermal properties of PDEAEM will differ from those of PDEA. Generally, the α-methyl group in polymethacrylates leads to a higher glass transition temperature and can alter the thermal degradation mechanism compared to the corresponding polyacrylate.
Thermal Properties of Poly(2-(diethylamino)ethyl methacrylate) (PDEAEM)
The thermal behavior of PDEAEM has been characterized by TGA and DSC, revealing a multi-step decomposition process and a distinct glass transition temperature.
Thermogravimetric Analysis (TGA) of PDEAEM
TGA of PDEAEM typically shows a multi-stage decomposition in an inert atmosphere. An initial weight loss is often observed at lower temperatures, which can be attributed to the loss of absorbed water or residual solvent. The primary decomposition of the polymer then proceeds in distinct steps.
For a homopolymer of 2-(diethylamino)ethyl methacrylate, a multi-step decomposition has been reported. An initial 10% weight loss occurs at approximately 276 °C, followed by subsequent decomposition steps at 283 °C, 356 °C, and 416 °C. The initial stages of decomposition are attributed to the loss of the diethylaminoethyl side groups, while the final stage involves the degradation of the polymer backbone.
Table 1: TGA Data for Poly(2-(diethylamino)ethyl methacrylate) Homopolymer
| Parameter | Temperature (°C) |
| Onset of Decomposition (10% weight loss) | ~ 276 |
| Decomposition Step 1 | 283 |
| Decomposition Step 2 | 356 |
| Decomposition Step 3 | 416 |
Differential Scanning Calorimetry (DSC) of PDEAEM
DSC analysis of PDEAEM is used to determine its glass transition temperature (Tg), which is a critical parameter related to the polymer's amorphous chain dynamics. For a homopolymer of 2-(diethylamino)ethyl methacrylate, a glass transition temperature has been observed, though specific values can vary depending on the molecular weight and polydispersity of the polymer. In one study of a grafted PDEAEM, the Tg was found to be around 152.1°C.
Table 2: DSC Data for Poly(2-(diethylamino)ethyl methacrylate)
| Thermal Transition | Temperature (°C) |
| Glass Transition Temperature (Tg) | ~ 152.1 |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate and reproducible characterization of polymer thermal properties. The following are representative protocols for TGA and DSC analysis of polymers like PDEAEM.
Thermogravimetric Analysis (TGA) Protocol
A representative TGA protocol for analyzing a polymer sample is as follows:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed in a TGA sample pan, commonly made of platinum or alumina.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a controlled, linear heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument continuously records the sample weight as a function of temperature. The resulting data is typically plotted as a percentage weight loss versus temperature. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC) Protocol
A typical DSC protocol for determining the glass transition temperature of a polymer is as follows:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Thermal Program: A heat-cool-heat cycle is commonly employed to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a low temperature (e.g., 0 °C) to a temperature above its expected Tg (e.g., 200 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the inflection point in the heat flow curve of the second heating scan.
-
-
Data Analysis: The glass transition is observed as a step-like change in the heat flow signal. The Tg is typically determined as the midpoint of this transition.
Logical Workflow for Thermal Analysis
The following diagram illustrates the logical workflow for the thermal characterization of a polymer like PDEA or PDEAEM.
Caption: Logical workflow for the thermal analysis of poly(2-(diethylamino)ethyl) based polymers.
Conclusion
Interaction of PDEAEMA with biological membranes
An In-depth Technical Guide on the Interaction of Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) with Biological Membranes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a cationic, pH-responsive polymer that has garnered significant attention in the fields of drug and gene delivery. Its unique ability to interact with and traverse biological membranes is central to its function as a carrier for therapeutic agents. This technical guide provides a comprehensive overview of the fundamental physicochemical properties of PDEAEMA, the mechanisms governing its interaction with cell membranes, and the experimental methodologies used to characterize these interactions. Key quantitative data are summarized for comparative analysis, and critical pathways and workflows are visualized to facilitate understanding.
Introduction to PDEAEMA
PDEAEMA is a weak polybase (polyelectrolyte) characterized by the presence of tertiary amine groups on its side chains.[1] This structure confers a profound pH-sensitivity, which is the cornerstone of its utility in biomedical applications. At physiological pH (~7.4), the amine groups are largely deprotonated and hydrophobic, promoting the self-assembly of PDEAEMA-based copolymers into nanoparticles or micelles.[1][2] However, in the acidic environment of endosomes and lysosomes (pH 4.5-6.5), these amine groups become protonated.[1][3] This protonation induces a conformational change from a hydrophobic, collapsed state to a hydrophilic, swollen state, leading to particle disassembly and membrane disruption.[1][4] This "smart" behavior makes PDEAEMA an excellent candidate for designing delivery systems that release their cargo in response to specific intracellular environmental cues.
Physicochemical Properties and pH-Responsiveness
The interaction of PDEAEMA with biological membranes is dictated by its inherent physicochemical properties, primarily its response to changes in pH.
-
pH-Responsiveness : The tertiary amine groups of PDEAEMA have a pKb of approximately 6.9-7.3.[1][5] Below this pKb (in acidic conditions), the polymer becomes protonated and positively charged, rendering it soluble in water.[1] Above this pKb (in neutral or basic conditions), it is deprotonated, hydrophobic, and insoluble.[1][2] This transition is critical for both drug encapsulation at physiological pH and subsequent release in acidic intracellular compartments.
-
Thermo-Responsiveness : In addition to pH sensitivity, PDEAEMA and its derivatives exhibit Lower Critical Solution Temperature (LCST) behavior, meaning they undergo a phase separation from soluble to insoluble as the temperature is raised above a certain point.[2][6] This property is influenced by pH, molecular weight, and polymer architecture.[6]
The pH-dependent conformational change of PDEAEMA is the primary trigger for its biological activity.
Caption: pH-induced conformational transition of the PDEAEMA polymer chain.
Mechanism of Interaction with Biological Membranes
The journey of a PDEAEMA-based nanocarrier from the extracellular space to the cytoplasm involves a multi-step process, culminating in the release of its payload.
Cellular Uptake via Endocytosis
At the slightly acidic pH of some tumor microenvironments or upon protonation, PDEAEMA-containing nanoparticles exhibit a positive surface charge (zeta potential).[1] This cationic nature facilitates electrostatic interactions with the negatively charged proteoglycans on the cell surface, promoting cellular uptake primarily through endocytosis.[1]
Endosomal Escape: The "Proton Sponge" Effect
Once inside the cell, the nanoparticle is trafficked into endosomes.[3] The endosomal compartment is progressively acidified by vacuolar-type H⁺-ATPases (proton pumps). This is where PDEAEMA's key functionality comes into play through a mechanism known as the "proton sponge" effect.[3][7]
-
Buffering: The tertiary amine groups on PDEAEMA act as a "proton sponge," absorbing the incoming protons and resisting the natural drop in endosomal pH.
-
Ion Influx: The continuous pumping of protons by H⁺-ATPase and their subsequent buffering by the polymer leads to a significant influx of chloride ions (Cl⁻) into the endosome to maintain charge neutrality.[7]
-
Osmotic Swelling: The accumulation of protonated PDEAEMA and chloride ions dramatically increases the osmotic pressure within the endosome.[7]
-
Rupture and Release: This osmotic imbalance causes water to rush into the endosome, leading to its swelling and eventual rupture.[8] This rupture releases the nanocarrier and its therapeutic cargo into the cytoplasm, allowing it to reach its intracellular target and avoiding degradation in the lysosome.[9]
Caption: The "Proton Sponge" mechanism for endosomal escape.
Quantitative Data on PDEAEMA-Based Systems
The efficiency of PDEAEMA-based nanocarriers is quantified by several key parameters. The tables below summarize representative data from various studies.
Table 1: Physicochemical Properties of PDEAEMA-based Copolymers
| Copolymer Composition | Synthesis Method | Molecular Weight (kDa) | Polydispersity Index (PDI) | Reference |
|---|---|---|---|---|
| mPEG-b-PDEAEMA-b-PMMA | ARGET ATRP | - | <0.17 | [1] |
| PDEAEMA-b-PMMA | ARGET ATRP | - | <0.17 | [1] |
| PPEGMA-b-PDEAEMA | ARGET ATRP | - | <0.17 | [1] |
| PDEAEMA-PPEGMA | ARGET ATRP | - | - | [5] |
| PEG-b-(PDEAEMA-b-PMMA)₂ | ARGET ATRP | - | - |[4] |
Table 2: Characteristics of PDEAEMA-based Micelles/Nanoparticles
| Micelle System | CMC (mg/L) | Particle Size (nm) | Zeta Potential (mV) at acidic/tumorous pH | Reference |
|---|---|---|---|---|
| mPEG-b-PDEAEMA-b-PMMA | 5.25 | < 70 | Max of +25 at pH 4.5 | [1] |
| Mixed Micelles (A/B) | 1.95 | < 70 | Cationic at pH 6.5-7.0 | [1] |
| Mixed Micelles (A/C) | 4.18 | < 70 | Cationic at pH 6.5-7.0 | [1] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX1) | 1.58 | - | pH-dependent | [5] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX2) | 1.45 | - | pH-dependent | [5] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX3) | 1.38 | - | pH-dependent | [5] |
| PEG-b-(PDEAEMA-b-PMMA)₂ | 2.40 - 2.80 | ~110 (DOX-loaded) | - |[4][10] |
Table 3: Drug Loading and In Vitro Performance of Doxorubicin (DOX)-Loaded Micelles
| Micelle System | Drug Loading Content (%) | Entrapment Efficiency (%) | In Vitro Cytotoxicity (HepG2 cells) | Reference |
|---|---|---|---|---|
| Mixed Copolymers (DOX-loaded) | 24 | 55 | 80% cells killed after 48h | [1] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX1) | 26.79 | 63.19 | IC₅₀ = 7.5 µg/mL | [5][11] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX2) | 22.81 | 59.03 | - | [11] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX3) | 21.46 | 54.65 | - |[11] |
Experimental Protocols and Characterization
A variety of techniques are employed to synthesize, formulate, and characterize PDEAEMA-based systems and their biological interactions.
Synthesis and Polymer Characterization
-
Synthesis Protocol (Typical ARGET ATRP) : Activators Regenerated by Electron Transfer Atom Transfer Radical Polymerization (ARGET ATRP) is commonly used.[1][5]
-
An initiator (e.g., ethyl 2-bromobutyrate or a macroinitiator like mPEG-Br) and a copper catalyst (e.g., CuBr₂) are charged into a reaction flask under an inert atmosphere (Argon).[1][5]
-
The monomer (e.g., DEAEMA) and a ligand (e.g., PMDETA) are dissolved in a solvent (e.g., THF) and injected into the flask.[5]
-
A reducing agent (e.g., Sn(Oct)₂) is added to initiate the polymerization.[5]
-
The reaction proceeds at a controlled temperature (e.g., 60°C) for a specified time.[5]
-
-
Characterization :
Nanoparticle Formulation and Physicochemical Analysis
-
Formulation Protocol (Solvent Evaporation/Dialysis) :
-
The copolymer and the hydrophobic drug (e.g., Doxorubicin) are dissolved in a suitable organic solvent (e.g., acetone, DMSO).[1][10]
-
This solution is added dropwise to deionized water under stirring to form a nano-emulsion.[1]
-
The organic solvent is removed by evaporation or dialysis against water for an extended period (e.g., 24h) to allow for micelle self-assembly.[1][10]
-
-
Characterization :
-
Dynamic Light Scattering (DLS) : Measures the hydrodynamic diameter (particle size) and size distribution of the micelles in solution.[1]
-
Zeta Potential Measurement : Determines the surface charge of the particles, which is crucial for predicting their stability and interaction with cell membranes.[1]
-
Fluorescence Spectroscopy (Pyrene Probe) : Used to determine the Critical Micelle Concentration (CMC), which is the concentration at which copolymers begin to self-assemble into micelles.[1]
-
In Vitro Biological Evaluation
-
Cell Culture : Human cancer cell lines (e.g., HepG2, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO₂ atmosphere.[1][4]
-
Cytotoxicity Assay (MTT Assay) :
-
Cells are seeded in 96-well plates and incubated for 24 hours.
-
They are then treated with various concentrations of the free drug, drug-loaded micelles, and blank micelles.
-
After a set incubation period (e.g., 48 hours), MTT reagent is added to each well.
-
Viable cells convert the MTT into formazan crystals, which are then dissolved in a solvent (e.g., DMSO).
-
The absorbance is read using a microplate reader to determine cell viability and calculate the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[5]
-
-
Cellular Uptake Study (Confocal Laser Scanning Microscopy - CLSM) :
-
Cells are grown on coverslips in a multi-well plate.[1]
-
They are incubated with fluorescently-labeled nanoparticles or a fluorescent drug (like Doxorubicin) loaded into micelles for various time points.[1]
-
After incubation, cells are washed with PBS, fixed, and their nuclei may be stained (e.g., with DAPI).
-
The coverslips are mounted on slides and observed under a confocal microscope to visualize the intracellular localization of the nanoparticles.[1]
-
Caption: Experimental workflow for in vitro evaluation of PDEAEMA nanoparticles.
Conclusion
The interaction of PDEAEMA with biological membranes is a sophisticated, pH-driven process that enables its function as an effective intracellular delivery vehicle. Its ability to remain stable at physiological pH while undergoing conformational changes in acidic endosomes facilitates the "proton sponge" effect, leading to efficient endosomal escape and cytoplasmic delivery of therapeutic payloads. The properties of PDEAEMA-based systems can be finely tuned by altering molecular weight and copolymer composition, allowing for the rational design of nanocarriers for targeted drug and gene delivery. The experimental protocols and quantitative data presented herein provide a foundational guide for researchers and professionals working to harness the potential of this versatile polymer.
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 4. PDEAEMA-based pH-sensitive amphiphilic pentablock copolymers for controlled anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. pH-responsive micelles based on (PCL)2(PDEA-b-PPEGMA)2 miktoarm polymer: controlled synthesis, characterization, and application as anticancer drug carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Self-Assembly of PDEAEMA-Based Block Copolymers
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a versatile, stimuli-responsive polymer that has garnered significant attention in the field of drug delivery. Its unique pH- and temperature-sensitive properties make it an ideal component in block copolymers for creating "smart" nanocarriers that can release their therapeutic payload in response to specific environmental cues, such as those found in the tumor microenvironment. This technical guide provides a comprehensive overview of the synthesis, self-assembly, and characterization of PDEAEMA-based block copolymers for researchers, scientists, and professionals in drug development.
Core Concepts: The Stimuli-Responsive Nature of PDEAEMA
The key to PDEAEMA's functionality lies in the tertiary amine groups on its side chains. These groups have a pKa of approximately 7.3, which means their degree of protonation is highly dependent on the surrounding pH.[1]
-
Below its pKa (acidic conditions): The amine groups become protonated, rendering the PDEAEMA block hydrophilic and water-soluble.
-
Above its pKa (neutral or basic conditions): The amine groups are deprotonated, making the PDEAEMA block hydrophobic.
This reversible transition between hydrophilic and hydrophobic states is the driving force behind the self-assembly of PDEAEMA-based block copolymers in aqueous solutions.[1] Additionally, PDEAEMA exhibits temperature-responsiveness, often characterized by a lower critical solution temperature (LCST), above which it becomes less soluble.[2][3]
Synthesis of PDEAEMA-Based Block Copolymers
The synthesis of well-defined PDEAEMA-based block copolymers is predominantly achieved through controlled radical polymerization techniques, which allow for precise control over molecular weight and dispersity.
1. Atom Transfer Radical Polymerization (ATRP): ATRP is a widely used method for synthesizing a variety of PDEAEMA block copolymers, including diblock, triblock, and star-shaped architectures.[4][5][6][7] This technique typically involves the use of a macroinitiator to grow the PDEAEMA block from another pre-synthesized polymer block.
2. Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization is another robust method for creating well-defined PDEAEMA block copolymers.[1][8][9] It is particularly useful for synthesizing double hydrophilic block copolymers that can be triggered to become amphiphilic.
A generic chemical structure of a PDEAEMA-based diblock copolymer is presented below:
Caption: Generic structure of a PDEAEMA-based diblock copolymer.
Self-Assembly into Nanostructures
The amphiphilic nature of PDEAEMA-based block copolymers, induced by changes in pH or temperature, drives their self-assembly into various nanostructures in aqueous environments. The most common morphology is the core-shell micelle.
At a pH above the pKa of PDEAEMA, the hydrophobic PDEAEMA block forms the core of the micelle, which can encapsulate hydrophobic drugs. The hydrophilic block forms the corona, which stabilizes the micelle in the aqueous medium.[10] When the pH is lowered to below the pKa, the PDEAEMA block becomes protonated and hydrophilic, leading to the swelling and eventual disassembly of the micelle, and the release of the encapsulated drug.[11]
The pH-responsive self-assembly and drug release mechanism is illustrated in the following diagram:
Caption: pH-responsive self-assembly and drug release.
Experimental Protocols
A typical experimental workflow for the synthesis and characterization of drug-loaded PDEAEMA-based micelles is outlined below.
Caption: Experimental workflow for PDEAEMA-based nanocarriers.
Detailed Methodologies:
-
Synthesis of Copolymers (e.g., by ARGET ATRP): A triblock copolymer such as mPEG-b-PDEAEMA-b-PMMA can be synthesized by activators regenerated by electron transfer atom transfer radical polymerization (ARGET ATRP) of DEAEMA and methyl methacrylate (MMA) using a brominated mPEG macroinitiator.[11]
-
Characterization of Copolymers: The molecular weight and molecular weight distribution are typically determined by gel permeation chromatography (GPC), while the composition and structure are confirmed by proton nuclear magnetic resonance (¹H NMR).[11][12]
-
Preparation of Drug-Loaded Micelles (Dialysis Method): The block copolymer and a hydrophobic drug (e.g., doxorubicin) are dissolved in a common organic solvent like DMSO. This solution is then dialyzed against water or a buffer solution (e.g., PBS at pH 7.4) to induce self-assembly and encapsulation of the drug. The resulting micelles are then purified.[13][14]
-
Determination of Critical Micelle Concentration (CMC): The CMC, a measure of micelle stability, can be determined using fluorescence spectroscopy with a probe like pyrene.[11]
-
In Vitro Drug Release Study: The release of the encapsulated drug is monitored over time in different buffer solutions mimicking physiological conditions (pH 7.4) and the tumor microenvironment (e.g., pH 5.0).[13] The amount of released drug is typically quantified by UV-Vis spectroscopy or HPLC.
-
Cellular Uptake and Intracellular Release: Confocal laser scanning microscopy (CLSM) can be used to visualize the uptake of fluorescently-labeled micelles by cancer cells and the subsequent intracellular release of the drug.[6] The endocytotic pathway and subsequent drug release within acidic endosomes/lysosomes is a key area of investigation.
The proposed intracellular trafficking and drug release pathway is depicted below:
Caption: Intracellular drug delivery pathway.
Quantitative Data Summary
The following tables summarize key quantitative data for various PDEAEMA-based block copolymer systems, providing a comparative overview for formulation development.
Table 1: Physicochemical Properties of PDEAEMA-Based Micelles
| Copolymer System | CMC (mg/L) | Particle Size (nm) | Zeta Potential (mV) | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | 1.95 - 5.25 | < 100 | - | [11] |
| MPEG-PDEAEMA / MPEG-PCL | - | - | - | [12] |
| Four-arm PEO-b-PDEAEMA | - | 21 - 56 | - | [4][10] |
| PDEAEMA-PPEGMA / PCL-PPEGMA | - | - | - | [15][16] |
Table 2: Drug Loading and Release Characteristics of PDEAEMA-Based Micelles for Doxorubicin (DOX)
| Copolymer System | Drug Loading Content (LC) (%) | Entrapment Efficiency (EE) (%) | pH-Triggered Release | Reference(s) |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | 24 | 55 | Accelerated at acidic pH | [11] |
| MPEG-PDEAEMA / MPEG-PCL (MIX1) | 26.79 | 63.19 | Accelerated at pH 5.0 vs 7.4 | [12][13] |
| MPEG-PDEAEMA / MPEG-PCL (MIX2) | 22.81 | 59.03 | Accelerated at pH 5.0 vs 7.4 | [12] |
| MPEG-PDEAEMA / MPEG-PCL (MIX3) | 21.46 | 54.65 | Accelerated at pH 5.0 vs 7.4 | [12] |
| Ad-(PCL-b-PDEAEMA-b-PPEGMA)₄ | - | - | 67% release at pH 4.5 vs 20% at pH 7.4 | [17] |
Conclusion
PDEAEMA-based block copolymers represent a highly promising platform for the development of advanced drug delivery systems. Their inherent stimuli-responsive nature allows for the creation of nanocarriers that can intelligently respond to their environment, offering the potential for targeted drug delivery and reduced systemic toxicity. The ability to fine-tune their properties through the choice of comonomers and polymer architecture, combined with well-established synthesis and self-assembly protocols, makes them a versatile tool in the arsenal of drug development professionals. This guide provides a foundational understanding of the core principles, experimental methodologies, and key data points necessary for the successful design and evaluation of PDEAEMA-based nanotherapeutics.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and aqueous solution properties of stimuli-responsive triblock copolymers - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 3. Effects of Hydrophobic Modifications on the Solution Self-Assembly of P(DMAEMA-co-QDMAEMA)-b-POEGMA Random Diblock Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and self-assembly behavior of four-arm poly(ethylene oxide)-b-poly(2-(diethylamino)ethyl methacrylate) star block copolymer in salt solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual-stimuli responsive behaviors of diblock polyampholyte PDMAEMA-b-PAA in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study [mdpi.com]
- 16. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Methodological & Application
RAFT polymerization of 2-(Diethylamino)ethyl methacrylate protocol
An Application Guide to the Synthesis of Poly(2-(diethylamino)ethyl methacrylate) via RAFT Polymerization
Introduction: The Significance of Controlled Polymer Synthesis
Poly(2-(diethylamino)ethyl methacrylate), commonly known as PDEAEMA, is a versatile cationic polymer renowned for its pH-responsive behavior. The tertiary amine groups along its side chains have a pKa of approximately 7.3, rendering the polymer soluble in acidic conditions and insoluble at physiological or basic pH. This "smart" property makes PDEAEMA a material of significant interest for advanced applications, including gene delivery, drug carriers, and stimuli-responsive surfaces.
To unlock the full potential of PDEAEMA, precise control over its molecular architecture is paramount. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a premier technique for this purpose. As a form of controlled/"living" radical polymerization, RAFT allows for the synthesis of polymers with predetermined molecular weights, low polydispersity (narrow molecular weight distribution), and complex architectures like block copolymers.[1] The core of the RAFT process is the use of a thiocarbonylthio chain transfer agent (CTA) that mediates the polymerization through a reversible chain-transfer mechanism, ensuring uniform chain growth among the polymer population.[1][2]
This guide provides a comprehensive, field-tested protocol for the RAFT polymerization of DEAEMA, intended for researchers and scientists in polymer chemistry and drug development. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.
Mechanism and Key Components
The RAFT process is superimposed onto a conventional free-radical polymerization. It consists of the same fundamental components—monomer, a radical source (initiator), and solvent—but with the crucial addition of a RAFT CTA.[1] The CTA reversibly deactivates growing polymer chains, establishing a dynamic equilibrium that allows for controlled growth.
-
Monomer : 2-(Diethylamino)ethyl methacrylate (DEAEMA).
-
Chain Transfer Agent (CTA) : The choice of CTA is critical and depends on the monomer class. For methacrylates like DEAEMA, trithiocarbonates and dithiobenzoates are highly effective.[3] This protocol will utilize 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB), a widely used dithiobenzoate.
-
Initiator : A standard radical initiator is required. Azobisisobutyronitrile (AIBN) is a common choice due to its predictable decomposition kinetics at moderate temperatures.[1][4]
Detailed Experimental Protocol
This protocol details the synthesis of PDEAEMA with a target degree of polymerization (DP) of 100.
Part 1: Materials and Equipment
| Reagent/Material | Purpose | Supplier Example |
| 2-(Diethylamino)ethyl methacrylate (DEAEMA) | Monomer | Sigma-Aldrich (99%) |
| Basic Alumina | Inhibitor Removal | Sigma-Aldrich |
| 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) | RAFT CTA | Sigma-Aldrich |
| Azobisisobutyronitrile (AIBN) | Radical Initiator | Sigma-Aldrich (98%) |
| 1,4-Dioxane (Anhydrous) | Solvent | Sigma-Aldrich (≥99.8%) |
| n-Hexane (Anhydrous) | Non-solvent for Precipitation | Sigma-Aldrich |
| Deuterated Chloroform (CDCl₃) | NMR Solvent | Cambridge Isotope Labs |
| Tetrahydrofuran (THF), GPC Grade | GPC Eluent | Sigma-Aldrich |
| Nitrogen or Argon Gas (High Purity) | Inert Atmosphere | Local Supplier |
Equipment:
-
Schlenk flask (50 mL) and Schlenk line
-
Rubber septa
-
Magnetic stirrer and Teflon-coated stir bar
-
Thermostatically controlled oil bath
-
High-vacuum pump
-
Glass syringes and stainless-steel needles
-
Rotary evaporator
-
Vacuum oven
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
Gel Permeation Chromatography (GPC/SEC) system
Part 2: Monomer Purification (Critical Step)
Causality: Commercial monomers like DEAEMA are supplied with inhibitors (e.g., MEHQ) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and must be removed completely; failure to do so will result in a long induction period or complete failure of the polymerization.[5]
Procedure:
-
Prepare a short column (approx. 10 cm in length) packed with basic alumina.
-
Pass the required volume of DEAEMA liquid through the column immediately before use.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask. Use it promptly.
Part 3: Reaction Setup and Polymerization
Objective: Synthesize PDEAEMA with a target DP of 100.
-
Molar Mass of DEAEMA: 185.26 g/mol
-
Molar Mass of CPADB (CTA): 279.38 g/mol
-
Molar Mass of AIBN (Initiator): 164.21 g/mol
Calculations for Target DP = 100:
-
[Monomer] / [CTA] Ratio: 100 / 1
-
[CTA] / [Initiator] Ratio: A ratio of 5:1 is a robust starting point to ensure the number of chains initiated is significantly less than the number of CTA molecules, minimizing irreversibly terminated chains.
Let's assume we use 200 mg of CPADB :
-
Moles of CTA: 0.200 g / 279.38 g/mol = 0.716 mmol
-
Moles of Monomer: 0.716 mmol * 100 = 71.6 mmol
-
Mass of Monomer: 71.6 mmol * 185.26 g/mol = 13.26 g
-
Moles of Initiator: 0.716 mmol / 5 = 0.143 mmol
-
Mass of Initiator: 0.143 mmol * 164.21 g/mol = 23.5 mg
-
Solvent: To achieve a 50% w/w monomer concentration, use approximately 13.3 mL of 1,4-dioxane.
Step-by-Step Procedure:
-
Place the magnetic stir bar, CPADB (200 mg), and AIBN (23.5 mg) into a dry 50 mL Schlenk flask.
-
Seal the flask with a rubber septum, attach it to the Schlenk line, and evacuate and backfill with inert gas (N₂ or Ar) three times.
-
Using a syringe, add the anhydrous 1,4-dioxane (13.3 mL) to dissolve the solids.
-
Add the freshly purified DEAEMA monomer (13.26 g) via syringe.
-
Degassing (Critical Step): Remove dissolved oxygen, a potent radical inhibitor, by performing at least three freeze-pump-thaw cycles.[5][6]
-
Freeze the flask contents in a liquid nitrogen bath until completely solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum tap and thaw the mixture in a room temperature water bath. You should see bubbles escaping the liquid as trapped gas is released.
-
Repeat this cycle two more times. After the final thaw, fill the flask with inert gas.
-
-
Place the flask in the preheated oil bath set to 70 °C and begin stirring.[3]
-
Allow the polymerization to proceed for the desired time (e.g., 6-8 hours). To obtain kinetic data, small aliquots can be withdrawn periodically via a degassed syringe for analysis.
Part 4: Polymer Isolation and Purification
-
Termination: Stop the reaction by removing the flask from the oil bath and exposing the solution to air (oxygen will quench the radicals).
-
Dilute the viscous solution with a small amount of THF or dioxane (approx. 5 mL) to reduce its viscosity.
-
Precipitation: Slowly add the polymer solution dropwise into a beaker containing a large excess of a cold non-solvent (e.g., 400 mL of n-hexane) while stirring vigorously.[7] The polymer will precipitate as a solid or a viscous gum.
-
Allow the precipitate to settle, then decant the supernatant.
-
Redissolve the polymer in a minimal amount of THF and re-precipitate into cold n-hexane to further purify it. Repeat this step twice.
-
Collect the purified polymer and dry it in a vacuum oven at room temperature overnight until a constant weight is achieved.
Visualization of the Experimental Workflow
The following diagram outlines the key stages of the RAFT polymerization protocol.
Caption: Workflow for RAFT polymerization of DEAEMA.
Characterization and Data Analysis
Accurate characterization is essential to validate the success of the controlled polymerization.
¹H NMR Spectroscopy: Confirming Structure and Conversion
¹H NMR is used to verify the polymer structure and calculate monomer conversion.[8][9] The disappearance of the vinyl proton signals from the monomer is compared to the appearance of the polymer backbone signals.
-
DEAEMA Monomer Peaks: Vinyl protons at ~5.5-6.1 ppm.
-
PDEAEMA Polymer Peaks: Broad signals for the polymer backbone appear at ~0.8-2.1 ppm. The characteristic signal for the -O-CH₂- protons adjacent to the ester group is found around 4.1 ppm.[10]
Conversion Calculation: Conversion (%) = (1 - [Integral of Monomer Vinyl Peak / Initial Integral Ratio]) * 100
Gel Permeation Chromatography (GPC): Determining Molecular Weight and Polydispersity
GPC (or SEC) separates polymer chains based on their hydrodynamic volume, allowing for the determination of:
-
Number-Average Molecular Weight (Mₙ): The theoretical Mₙ can be calculated as: Mₙ,th = (([Monomer]₀ / [CTA]₀) * MM_Monomer * Conversion) + MM_CTA
-
Weight-Average Molecular Weight (Mₙ):
-
Polydispersity Index (PDI or Đ): PDI = Mₙ / Mₙ. A PDI value below 1.3 indicates a successful and well-controlled RAFT polymerization.[5][11]
| Parameter | Target Value | Typical Experimental Result | Method |
| Degree of Polymerization (DP) | 100 | - | - |
| Mₙ, theoretical (at 90% conv.) | ~16,950 g/mol | - | Calculation |
| Mₙ, experimental | - | 16,000 - 18,000 g/mol | GPC (vs. PMMA standards) |
| PDI (Đ) | < 1.3 | 1.10 - 1.25 | GPC |
| Monomer Conversion | > 90% | 85 - 95% | ¹H NMR |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Long induction period or no polymerization | 1. Incomplete removal of monomer inhibitor. 2. Presence of oxygen in the system. 3. Impure reagents or solvent. | 1. Ensure monomer is freshly passed through basic alumina. 2. Perform at least three thorough freeze-pump-thaw cycles.[5] Ensure all glassware is dry and the system is leak-proof. 3. Use high-purity, anhydrous reagents and solvents. |
| High PDI (> 1.4) or broad GPC trace | 1. Incorrect CTA for the monomer. 2. [Initiator]/[CTA] ratio is too high, causing conventional free-radical polymerization. 3. Reaction temperature is too high, causing faster initiation and termination. 4. Pushing to very high conversion (>95%) can lead to side reactions. | 1. Confirm CTA compatibility. Dithiobenzoates and trithiocarbonates are suitable for methacrylates. 2. Decrease the amount of initiator. A [CTA]/[Initiator] ratio of 5:1 to 10:1 is recommended. 3. Lower the reaction temperature by 5-10 °C. 4. Stop the reaction at a moderate conversion (e.g., 80-90%) for the narrowest PDI.[5] |
| Experimental Mₙ differs significantly from theoretical Mₙ | 1. Inaccurate weighing of reagents, especially the CTA. 2. GPC calibration is not appropriate for the polymer.[3] 3. Loss of CTA activity. | 1. Use a high-precision balance. Prepare a stock solution of the CTA if weighing very small amounts. 2. PDEAEMA may have a different hydrodynamic volume than the calibration standards (e.g., polystyrene or PMMA). This is a known phenomenon.[3] 3. Store RAFT agents properly (cool, dark, and dry) and check for degradation.[6] |
| Bimodal GPC trace | 1. A high molecular weight shoulder may indicate early termination events or thermal self-initiation.[12] 2. A low molecular weight shoulder could indicate impurities or chain transfer to solvent. | 1. Lower the reaction temperature and/or initiator concentration. 2. Ensure high-purity solvents are used. Choose a solvent with a low chain-transfer constant.[13] |
References
- 1. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 2. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. RAFT Polymerization Procedures [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Application Note & Protocol: Synthesis of Well-Defined Poly(2-(diethylamino)ethyl methacrylate) via Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist: Dr. Gemini
Guiding Principles & Introduction
The synthesis of functional polymers with precise control over molecular architecture is paramount for advanced applications in medicine and materials science. Poly(2-(diethylamino)ethyl methacrylate), or poly(DEAEMA), stands out as a particularly valuable "smart" polymer. Its pendant tertiary amine groups endow it with pH-responsiveness; the polymer is hydrophobic and insoluble at neutral or basic pH but becomes protonated and hydrophilic in acidic environments.[1][2] This tunable solubility makes it an exceptional candidate for creating sophisticated biomedical systems, including drug delivery vehicles that release their payload in the acidic microenvironment of tumors, pH-responsive hydrogels, and gene delivery vectors.[1][3][4]
Traditional free-radical polymerization methods, however, lack the ability to control molecular weight and produce polymers with broad molecular weight distributions (high polydispersity), leading to batch-to-batch variability and unpredictable performance. Atom Transfer Radical Polymerization (ATRP) overcomes these limitations, offering a robust method to synthesize well-defined polymers with predetermined molecular weights, narrow polydispersity indices (PDI), and complex architectures like block copolymers.[5][6]
This guide provides both the foundational theory and a field-proven protocol for the synthesis of well-defined poly(DEAEMA) using copper-mediated ATRP. We will delve into the causality behind the selection of each reagent and process step, ensuring a comprehensive understanding that empowers researchers to not only replicate the procedure but also to adapt and troubleshoot it effectively.
The ATRP Mechanism: A System of Controlled Equilibrium
ATRP is a type of Reversible-Deactivation Radical Polymerization (RDRP) that achieves control by maintaining a dynamic equilibrium between a very small population of active, propagating radical chains and a large population of dormant polymer chains.[6][7] This equilibrium is mediated by a transition metal complex, most commonly a copper(I)/ligand complex.[8]
The core of the mechanism involves the following steps:
-
Initiation/Activation: An alkyl halide initiator (R-X) is activated by the copper(I) catalyst (Cu(I)/L). The catalyst abstracts the halogen atom (X) to form a radical (R•) and the oxidized deactivator complex (X-Cu(II)/L). This initial radical then adds to a monomer unit to begin chain growth.[6][9] For high control, this initiation step must be fast and efficient, ensuring all polymer chains start growing simultaneously.[10]
-
Propagation: The active radical chain (Pₙ•) adds monomer units, extending the polymer backbone.
-
Deactivation: The deactivator complex (X-Cu(II)/L) rapidly and reversibly transfers the halogen atom back to the propagating radical chain, reforming a dormant species (Pₙ-X) and the Cu(I)/L catalyst.[9]
This rapid deactivation step keeps the concentration of active radicals extremely low at any given moment, drastically reducing the probability of termination reactions (e.g., radical-radical coupling) that plague conventional radical polymerizations. As a result, all chains grow at a similar rate, leading to a polymer with a narrow molecular weight distribution.[7]
Caption: The core ATRP equilibrium between dormant and active species.
Causality in Experimental Design: Selecting Your Components
The success of an ATRP synthesis hinges on the rational selection of its components. For a functional monomer like DEAEMA, special considerations are necessary.
Initiator Selection
The initiator dictates the number of growing polymer chains and introduces the α-chain end functionality.[] An ideal initiator should mimic the structure of the dormant polymer chain end to ensure the rate of initiation is at least as fast as the rate of propagation.[10] For methacrylates like DEAEMA, alkyl halides that form tertiary radicals upon activation are highly effective.
-
Recommended Initiator: Ethyl 2-bromoisobutyrate (EBiB).
-
Rationale: The C-Br bond in EBiB is readily activated by the copper catalyst. The resulting tertiary radical is an excellent initiator for methacrylate monomers, ensuring a rapid and uniform start to polymerization, which is critical for achieving a low PDI.[12]
Catalyst & Ligand System
The catalyst/ligand complex governs the entire polymerization equilibrium. Its primary roles are to solubilize the transition metal salt and to tune the redox potential of the metal center for appropriate reactivity.[13]
-
Catalyst: Copper(I) Bromide (CuBr) is a common and effective catalyst.
-
Ligand: N,N,N′,N″,N″-Pentamethyldiethylenetriamine (PMDETA).
-
Rationale: The tertiary amine on the DEAEMA monomer can itself act as a ligand, potentially coordinating with the copper center and disrupting the intended catalytic activity.[14][15] To prevent this, a strongly coordinating ligand that forms a very stable complex with copper is required. PMDETA is a tridentate nitrogen ligand that forms a highly active and stable catalyst complex, outcompeting the monomer for coordination sites and ensuring the polymerization remains controlled.[8]
Modern ATRP Variants: ARGET ATRP for Robustness
A drawback of classic ATRP is the requirement for relatively high catalyst concentrations and stringent oxygen-free conditions, as Cu(I) is readily oxidized. Activators Regenerated by Electron Transfer (ARGET) ATRP is an advanced technique that overcomes these issues.[16] In ARGET ATRP, a small amount of an air-stable Cu(II) complex (e.g., CuBr₂/PMDETA) is used along with a reducing agent (e.g., ascorbic acid or tin(II) 2-ethylhexanoate). The reducing agent continuously regenerates the active Cu(I) species from the Cu(II) deactivator, maintaining the polymerization equilibrium even in the presence of small amounts of oxygen.[16] This allows for a dramatic reduction in catalyst concentration (to ppm levels), yielding a final polymer with minimal color and contamination. This protocol will utilize the ARGET ATRP approach for its robustness and practicality.
Solvent and Temperature
The choice of solvent must ensure that the monomer, polymer, and catalyst complex remain soluble throughout the reaction. The temperature influences the rate of both polymerization and potential side reactions.
-
Recommended Solvent: Anisole or Dimethylformamide (DMF).
-
Rationale: These polar aprotic solvents effectively solubilize all components. Unlike some nonpolar solvents where the copper catalyst has low solubility, they facilitate a well-controlled polymerization.[12]
-
Temperature: 60 °C.
-
Rationale: This temperature provides a suitable rate of polymerization without promoting significant side reactions like chain transfer.[17] While DEAEMA can be polymerized at lower temperatures, 60 °C offers a good balance for timely monomer conversion.[12]
Detailed Protocol: ARGET ATRP of DEAEMA
This protocol targets a poly(DEAEMA) with a degree of polymerization (DP) of 100, corresponding to a theoretical number-average molecular weight (Mₙ,th) of ~18,700 g/mol .
Materials & Reagents
| Component | Specification | Supplier Example | Purpose |
| 2-(Diethylamino)ethyl methacrylate (DEAEMA) | ≥98.5%, contains inhibitor | Polysciences, Inc.[1] | Monomer |
| Ethyl 2-bromoisobutyrate (EBiB) | 98% | Sigma-Aldrich | Initiator |
| Copper(II) Bromide (CuBr₂) | 99.999% | Sigma-Aldrich | Catalyst Precursor |
| PMDETA | 99% | Sigma-Aldrich | Ligand |
| Tin(II) 2-ethylhexanoate (Sn(EH)₂) | ~95% | Sigma-Aldrich | Reducing Agent |
| Anisole | Anhydrous, 99.7% | Sigma-Aldrich | Solvent |
| Basic Alumina | Activated, Brockmann I | Sigma-Aldrich | Inhibitor Removal |
| Tetrahydrofuran (THF) | HPLC Grade | Fisher Scientific | Purification/GPC |
| n-Hexane | ACS Grade | Fisher Scientific | Precipitation |
Experimental Workflow
Caption: High-level workflow for the ATRP synthesis of poly(DEAEMA).
Step-by-Step Methodology
1. Monomer Purification:
-
To remove the polymerization inhibitor (e.g., MEHQ), pass the DEAEMA monomer through a short column packed with basic alumina. Collect the clear, inhibitor-free monomer and store it at 4°C under nitrogen if not used immediately.[15]
2. Reaction Setup:
-
Target Ratios: [DEAEMA]:[EBiB]:[CuBr₂]:[PMDETA]:[Sn(EH)₂] = 100 : 1 : 0.05 : 0.5 : 0.1
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, add:
-
DEAEMA (5.00 g, 26.98 mmol)
-
Anisole (5.0 mL, to achieve ~50% v/v monomer concentration)
-
EBiB (39.8 µL, 0.270 mmol)
-
PMDETA (56.5 µL, 0.270 mmol)
-
-
Prepare a catalyst/reducing agent stock solution in a separate vial under nitrogen to minimize air exposure:
-
Dissolve CuBr₂ (3.0 mg, 0.0135 mmol) and PMDETA (28.2 µL, 0.135 mmol) in 1 mL of anisole. Note: The total PMDETA is split between the main flask and the stock solution to ensure the Cu(II) is fully complexed.
-
To this solution, add Sn(EH)₂ (8.7 µL, 0.0270 mmol).
-
3. Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Perform three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen:
-
Freeze the flask contents in liquid nitrogen until solid.
-
Apply a high vacuum for 10-15 minutes.
-
Close the vacuum line and thaw the contents in a water bath.
-
Backfill the flask with high-purity nitrogen or argon. Repeat two more times.
-
4. Polymerization:
-
After the final cycle, place the flask in a preheated oil bath set to 60 °C and allow it to thermally equilibrate for 10 minutes.
-
Using a nitrogen-purged syringe, inject the catalyst/reducing agent stock solution into the stirring reaction mixture.
-
An immediate color change to light green/blue should be observed. The reaction is now underway.
-
Allow the polymerization to proceed for 4-6 hours. To obtain kinetic data, small aliquots (~0.1 mL) can be withdrawn periodically via a purged syringe and analyzed for conversion.
5. Termination and Purification:
-
To terminate the polymerization, cool the flask to room temperature and open it to the air. The solution will turn a darker blue/green as the remaining Cu(I) is oxidized.
-
Dilute the viscous reaction mixture with ~20 mL of THF.
-
Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The eluent should be colorless.
-
Concentrate the solution using a rotary evaporator.
-
Precipitate the purified polymer by adding the concentrated solution dropwise into a large volume of cold n-hexane (~200 mL) with vigorous stirring.
-
Collect the white, gummy polymer by decantation or filtration.
-
Re-dissolve the polymer in a minimal amount of THF and re-precipitate into cold hexane to ensure high purity.
-
Dry the final poly(DEAEMA) product under vacuum at room temperature overnight.
Characterization of Well-Defined Poly(DEAEMA)
Self-validation of the protocol requires rigorous characterization to confirm the "well-defined" nature of the polymer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Procedure: Dissolve a small sample of the dried polymer in CDCl₃.
-
Expected Signals for Poly(DEAEMA): [18][19]
-
~4.0 ppm (broad): Methylene protons adjacent to the ester oxygen (-O-CH₂ -CH₂-N).
-
~2.6 ppm (broad): Methylene protons adjacent to the nitrogen (-O-CH₂-CH₂ -N) and the methylene protons of the ethyl groups (-N-(CH₂ -CH₃)₂).
-
~1.8 ppm & ~0.9 ppm (broad): Protons of the polymer backbone methacrylate group (-CH₂ -C(CH₃ )-).
-
~1.0 ppm (broad): Methyl protons of the ethyl groups (-N-(CH₂-CH₃ )₂).
-
-
Conversion Calculation: Compare the integral of the polymer signal at ~4.0 ppm with any remaining monomer vinyl proton signals (typically at ~6.1 and ~5.5 ppm).
Gel Permeation Chromatography (GPC/SEC)
GPC separates polymer chains by their hydrodynamic volume, providing the molecular weight distribution.
-
Procedure: Use a GPC system equipped with a refractive index (RI) detector. The mobile phase is typically THF. Crucially, for amine-containing polymers like poly(DEAEMA), adding a small amount of an amine like triethylamine (e.g., 0.1-1% v/v) to the THF eluent is often necessary to prevent the polymer from adsorbing to the GPC columns, which would otherwise lead to inaccurate results. [18]
-
Expected Results: A successful ATRP will yield a narrow, symmetrical chromatogram. The polydispersity index (PDI or Đ = Mₙ/Mₙ) should be low, typically PDI < 1.3 . The experimentally determined number-average molecular weight (Mₙ,GPC) should be close to the theoretical value (Mₙ,th).
Summary of Expected Results
| Parameter | Theoretical Value | Expected Experimental Value | Method |
| Degree of Polymerization (DP) | 100 | - | - |
| Monomer Conversion | 100% | >90% | ¹H NMR |
| Mₙ,th (at 95% conversion) | 17,800 g/mol | 16,000 - 20,000 g/mol | GPC |
| Polydispersity Index (PDI) | Monodisperse (1.0) | < 1.30 | GPC |
Mₙ,th = ([M]₀/[I]₀ × Conversion × MWₘₒₙₒₘₑᵣ) + MWᵢₙᵢₜᵢₐₜₒᵣ
Troubleshooting
-
Problem: Polymerization is very slow or does not start.
-
Cause: Insufficient deoxygenation (oxygen terminates radicals); inactive catalyst or reducing agent.
-
Solution: Ensure freeze-pump-thaw cycles are performed correctly. Use fresh, high-purity reagents. Ensure the Sn(EH)₂ has not oxidized.
-
-
Problem: High PDI (>1.5) and poor control over molecular weight.
-
Cause: Initiation was too slow compared to propagation; too much radical termination.
-
Solution: Check the purity of the initiator (EBiB). Ensure the catalyst/ligand ratio is correct and that the temperature is stable. A very high concentration of radicals, perhaps from too much reducing agent, could also be a cause.
-
-
Problem: GPC trace shows significant tailing or a broad peak.
-
Cause: Polymer is adsorbing to the GPC column material.
-
Solution: Add triethylamine to the THF eluent as described in the characterization section.
-
References
- 1. polysciences.com [polysciences.com]
- 2. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy 2-(Diethylamino)ethyl methacrylate | 105-16-8 [smolecule.com]
- 4. Poly[2-(dimethylamino)ethyl methacrylate- co -ethylene dimethacrylate]nanogel by dispersion polymerization for inhibition of pathogenic bacteria - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06231J [pubs.rsc.org]
- 5. Development of Environmentally Friendly Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Structural Characterization of an ATRP Catalyst Complex - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Free Radical Polymerization of 2-(Diethylamino)ethyl acrylate (DEAEA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the free radical polymerization of 2-(Diethylamino)ethyl acrylate (DEAEA), a versatile monomer utilized in the synthesis of pH-responsive polymers with significant potential in drug delivery and biomedical applications. This document outlines the polymerization mechanism, detailed experimental protocols, characterization techniques, and key quantitative data.
Introduction
Poly(this compound) (PDEAEA) is a cationic polymer that exhibits pH-dependent solubility. At lower pH values, the tertiary amine groups become protonated, rendering the polymer soluble in aqueous solutions. Conversely, at higher pH values, the polymer becomes deprotonated and hydrophobic, leading to its precipitation. This "smart" behavior makes PDEAEA an attractive candidate for the development of controlled drug delivery systems, where the polymer can be designed to release a therapeutic payload in response to specific physiological pH changes, such as those found in tumor microenvironments or endosomal compartments.
Polymerization Mechanism
The free radical polymerization of DEAEA proceeds via a standard chain-growth mechanism involving three key steps: initiation, propagation, and termination.
-
Initiation: The process begins with the thermal or photochemical decomposition of an initiator molecule to generate free radicals. These highly reactive species then attack the vinyl group of a DEAEA monomer, creating a monomer radical.
-
Propagation: The newly formed monomer radical adds to another DEAEA monomer, propagating the polymer chain. This step repeats, rapidly increasing the molecular weight of the polymer.
-
Termination: The growth of polymer chains is terminated by either combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains.
Experimental Protocols
This section provides detailed protocols for the synthesis and purification of PDEAEA via conventional free radical polymerization.
Materials and Reagents
-
This compound (DEAEA), ≥99%, inhibitor-removed
-
Azobisisobutyronitrile (AIBN), 98%
-
Anhydrous 1,4-dioxane, ≥99.8%
-
Methanol, ACS reagent grade
-
Diethyl ether, ACS reagent grade
-
Nitrogen gas (high purity)
Note: DEAEA monomer should be passed through a column of basic alumina to remove the inhibitor prior to use.
Protocol 1: Solution Polymerization of DEAEA
This protocol describes a typical solution polymerization of DEAEA in 1,4-dioxane using AIBN as the initiator.
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 10.0 g (58.4 mmol) of freshly purified DEAEA in 20 mL of anhydrous 1,4-dioxane.
-
Initiator Addition: Add 0.096 g (0.58 mmol, 1 mol% relative to monomer) of AIBN to the monomer solution.
-
Degassing: Seal the flask with a rubber septum and deoxygenate the solution by bubbling with dry nitrogen for 30 minutes while stirring.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and allow the polymerization to proceed for 24 hours under a nitrogen atmosphere.
-
Termination and Precipitation: After 24 hours, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to a large excess of cold diethyl ether (e.g., 400 mL) with vigorous stirring.
-
Purification: Decant the supernatant and redissolve the polymer in a minimal amount of methanol. Re-precipitate the polymer in cold diethyl ether. Repeat this dissolution-precipitation cycle two more times to remove unreacted monomer and initiator residues.
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40 °C to a constant weight.
Protocol 2: Purification of PDEAEA
This protocol details the purification of the synthesized PDEAEA.
-
Initial Precipitation: The crude polymer solution is precipitated in a 10-fold excess of a non-solvent, such as cold diethyl ether or hexane, with vigorous stirring.
-
Redissolution: The precipitated polymer is collected and redissolved in a suitable solvent, for instance, methanol or tetrahydrofuran (THF).
-
Re-precipitation: The polymer solution is then re-precipitated into the non-solvent. This step is repeated 2-3 times to ensure high purity.
-
Drying: The final purified polymer is dried in a vacuum oven at a temperature below its glass transition temperature (typically 40-50 °C) until a constant weight is achieved.
Characterization of Poly(DEAEA)
The synthesized PDEAEA can be characterized using various analytical techniques to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) of the polymer.
Data Presentation
The following tables summarize typical quantitative data obtained from the free radical polymerization of DEAEA and its characterization.
| Parameter | Value |
| Monomer | This compound (DEAEA) |
| Initiator | Azobisisobutyronitrile (AIBN) |
| Solvent | 1,4-Dioxane |
| Temperature | 70 °C |
| [Monomer]:[Initiator] Ratio | 100:1 |
| Reaction Time | 24 hours |
| Monomer Conversion | ~85-95% |
Table 1: Typical Reaction Conditions and Monomer Conversion for Free Radical Polymerization of DEAEA.
| Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 25,000 - 40,000 | 50,000 - 80,000 | 1.8 - 2.5 | ~ -20 to -10 |
Table 2: Typical Molecular Weight and Thermal Properties of PDEAEA Synthesized by Conventional Free Radical Polymerization.
| Initiator Concentration (mol% relative to monomer) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.5 | ~50,000 | ~2.0 |
| 1.0 | ~35,000 | ~2.2 |
| 2.0 | ~20,000 | ~2.5 |
Table 3: Effect of Initiator Concentration on Molecular Weight and Polydispersity of PDEAEA. Note: These are representative values and can vary based on specific reaction conditions.
Visualizations
Free Radical Polymerization Mechanism
Caption: Mechanism of Free Radical Polymerization.
Experimental Workflow for PDEAEA Synthesis and Characterization
Caption: Workflow for PDEAEA Synthesis.
Application in pH-Responsive Drug Delivery
The pH-responsive nature of PDEAEA makes it an excellent candidate for constructing drug delivery systems that target acidic environments, such as tumors or endosomes.
Caption: pH-Responsive Drug Delivery using PDEAEA.
Application Notes and Protocols for Nitroxide-Mediated Polymerization of 2-(Diethylamino)ethyl Methacrylate (DEAEMA) in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for the controlled polymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA) in aqueous media using Nitroxide-Mediated Polymerization (NMP). DEAEMA is a pH-responsive monomer, and polymers derived from it, such as poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), are of significant interest for various biomedical applications, including drug delivery, gene therapy, and smart hydrogels. NMP offers a robust method to synthesize well-defined PDEAEMA-based polymers with controlled molecular weights and low polydispersity directly in water, an environmentally benign solvent.
The protocols herein describe two effective initiating systems for the NMP of DEAEMA in water at 90 °C and atmospheric pressure: a unimolecular system employing the alkoxyamine initiator n-hydroxysuccinimidyl BlocBuilder (NHS-BB), and a bicomponent system consisting of the water-soluble thermal initiator 2,2′-azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044) and the nitroxide N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1).[1] To achieve good control over the polymerization of this methacrylate monomer, a small amount of a comonomer, such as acrylonitrile (AN), is utilized.
Signaling Pathways and Logical Relationships
The following diagram illustrates the general mechanism of Nitroxide-Mediated Polymerization (NMP).
Caption: General mechanism of Nitroxide-Mediated Polymerization.
Experimental Protocols
This section provides detailed protocols for the NMP of DEAEMA in water using two different initiating systems.
Protocol 1: Unimolecular Initiation with NHS-BlocBuilder
This protocol describes the polymerization of DEAEMA in water using the n-hydroxysuccinimidyl BlocBuilder (NHS-BB) alkoxyamine initiator and acrylonitrile (AN) as a comonomer.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
Acrylonitrile (AN), inhibitor removed
-
n-Hydroxysuccinimidyl BlocBuilder (NHS-BB)
-
Deionized water
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with magnetic stirrer and condenser
Procedure:
-
To a Schlenk flask equipped with a magnetic stir bar, add NHS-BB (e.g., 0.048 g, 0.1 mmol).
-
Add deionized water (e.g., 5.0 mL).
-
Add DEAEMA (e.g., 2.0 g, 10.8 mmol).
-
Add AN (e.g., 0.057 g, 1.08 mmol).
-
Seal the flask and degas the mixture by purging with nitrogen or argon for 30 minutes while stirring in an ice bath.
-
Place the flask in a preheated oil bath at 90 °C to start the polymerization.
-
Samples can be withdrawn periodically via a degassed syringe to monitor monomer conversion and polymer characteristics.
-
To quench the polymerization, cool the reaction vessel in an ice bath and expose the contents to air.
Protocol 2: Bicomponent Initiation with VA-044 and SG1
This protocol details the polymerization of DEAEMA in water using the thermal initiator VA-044 and the nitroxide SG1, with acrylonitrile as a comonomer.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
Acrylonitrile (AN), inhibitor removed
-
2,2′-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride (VA-044)
-
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
-
Deionized water
-
Nitrogen or Argon gas
-
Schlenk flask or similar reaction vessel with magnetic stirrer and condenser
Procedure:
-
To a Schlenk flask with a magnetic stir bar, add VA-044 (e.g., 0.033 g, 0.1 mmol).
-
Add SG1 (e.g., 0.038 g, 0.13 mmol, for a [SG1]/[VA-044] ratio of 1.3).
-
Add deionized water (e.g., 5.0 mL).
-
Add DEAEMA (e.g., 2.0 g, 10.8 mmol).
-
Add AN (e.g., 0.057 g, 1.08 mmol).
-
Seal the flask and degas the mixture by purging with nitrogen or argon for 30 minutes in an ice bath with stirring.
-
Immerse the flask in a preheated oil bath at 90 °C.
-
Periodically withdraw samples using a degassed syringe for analysis.
-
Terminate the polymerization by cooling the reaction and exposing it to air.
Experimental Workflow
The following diagram outlines the general experimental workflow for the NMP of DEAEMA in water.
References
Poly(2-(diethylamino)ethyl acrylate) for Plasmid DNA Delivery: Principles, Protocols, and Optimization
An Application Guide for Researchers
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of Poly(2-(diethylamino)ethyl acrylate) (PDMAEA) and its closely related methacrylate analog, Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), as synthetic cationic polymers for the non-viral delivery of plasmid DNA (pDNA). We will delve into the core mechanistic principles, including pH-responsive behavior and the proton sponge effect, which are fundamental to its success as a transfection agent. This guide offers detailed, field-tested protocols for the formulation and characterization of polymer/pDNA polyplexes and subsequent in vitro transfection. Furthermore, we will explore critical parameters, present troubleshooting strategies, and provide data-driven insights to enable users to optimize their gene delivery experiments for maximal efficiency and reproducibility.
Introduction: The Rise of Cationic Polymers in Gene Delivery
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases. A key challenge lies in the development of safe and efficient vectors to deliver therapeutic nucleic acids, such as plasmid DNA, into target cells[1]. While viral vectors are highly efficient, concerns regarding their immunogenicity and potential for insertional mutagenesis have driven significant research into non-viral alternatives[1].
Among non-viral vectors, synthetic cationic polymers have emerged as a leading platform due to their versatility, high gene loading capacity, and amenability to chemical modification[1][2][3]. Poly(this compound) (PDMAEA) and its extensively studied counterpart, PDMAEMA, are prominent members of this class. These polymers contain tertiary amine groups that are partially protonated at physiological pH, conferring a net positive charge[3][4]. This cationic nature is the cornerstone of their function, enabling them to electrostatically interact with and condense negatively charged pDNA into nanoscale complexes known as polyplexes[3][5]. These polyplexes protect the pDNA from enzymatic degradation and facilitate its entry into cells.
What makes PDMAEA and similar polymers particularly attractive is their pH-responsive character. The tertiary amine groups have a pKa value near physiological pH (typically around 7.0-7.5), which allows them to act as a "proton sponge" within the acidic environment of the endosome—a critical mechanism for intracellular release that will be explored in detail[3][4][6].
The Mechanism of PDMAEA-Mediated Gene Delivery
The journey of a plasmid from the test tube to the nucleus of a target cell is a multi-step process. The success of PDMAEA as a vector is rooted in its ability to navigate each of these biological barriers.
Step 1: Polyplex Formation
The initial and most critical step is the spontaneous self-assembly of PDMAEA and pDNA into stable nanoparticles.
-
Driving Force: The primary driving force is the strong electrostatic interaction between the positively charged (protonated) amine groups on the polymer backbone and the negatively charged phosphate groups of the pDNA[5][7].
-
Condensation: This interaction leads to the condensation of the large, loosely coiled pDNA into a compact, nanometer-sized particle. This compaction is crucial for protecting the pDNA from degradation by nucleases in the extracellular and intracellular environments[2][8].
-
The N/P Ratio: The ratio of the polymer's nitrogen (amine) groups to the DNA's phosphate groups, known as the N/P ratio, is the most critical parameter in polyplex formulation. A sufficient excess of polymer (N/P > 1) is required to fully condense the DNA and to impart a net positive surface charge to the polyplex, which is essential for interacting with the negatively charged cell membrane[7][9].
Step 2: Cellular Uptake and Endosomal Escape
Once formed, the positively charged polyplexes are introduced to the target cells.
-
Cellular Binding & Endocytosis: The net positive charge of the polyplexes facilitates their adhesion to the anionic proteoglycans on the cell surface, triggering cellular uptake primarily through endocytosis[7]. The polyplex is engulfed by the cell membrane and internalized into a membrane-bound vesicle called an endosome.
-
The "Proton Sponge" Hypothesis: Escaping the endosome before it fuses with the lysosome (where the pDNA would be degraded) is a major bottleneck in gene delivery[10][11][12]. PDMAEA is designed to overcome this barrier via the proton sponge effect [6][13][14]. The endosome utilizes proton pumps (V-ATPases) to acidify its internal environment (from pH ~7.4 to ~5.0-6.0). The tertiary amines on the PDMAEA, which were only partially protonated at physiological pH, readily accept these incoming protons in the acidic endosome[3][6]. This continuous influx of protons is followed by a passive influx of chloride ions (Cl⁻) to maintain charge neutrality. The accumulation of ions leads to an osmotic imbalance, causing water to rush into the endosome. The resulting osmotic swelling ultimately ruptures the endosomal membrane, releasing the polyplex into the cytoplasm[13][14].
Diagram: The Proton Sponge Effect for Endosomal Escape
References
- 1. mdpi.com [mdpi.com]
- 2. Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers [mdpi.com]
- 3. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Engineering poly- and micelleplexes for nucleic acid delivery – A reflection on their endosomal escape - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The proton sponge hypothesis: Fable or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dynamics of photoinduced endosomal release of polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for PDEAEMA-based Nanoparticles for siRNA Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a cationic polymer that has garnered significant interest for the development of non-viral vectors for small interfering RNA (siRNA) delivery. Its pH-responsive nature, characterized by a pKa value typically around 7.0-7.4, allows for effective condensation of negatively charged siRNA molecules at physiological pH and facilitates endosomal escape through the "proton sponge" effect. This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro application of PDEAEMA-based nanoparticles for siRNA transfection.
Data Presentation
Table 1: Physicochemical Properties of PDEAEMA/siRNA Nanoparticles
| Parameter | Typical Range | Measurement Technique | Key Considerations |
| Hydrodynamic Diameter | 100 - 300 nm | Dynamic Light Scattering (DLS) | Dependent on N/P ratio, polymer molecular weight, and buffer conditions. |
| Zeta Potential | +10 to +40 mV | Electrophoretic Light Scattering (ELS) | Positive charge is crucial for electrostatic interaction with the cell membrane. |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | A lower PDI indicates a more homogenous nanoparticle population. |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | High encapsulation protects siRNA from degradation and ensures efficient delivery. |
Table 2: Example of in vitro Gene Silencing Efficiency
| Cell Line | Target Gene | Nanoparticle Concentration (µg/mL) | siRNA Concentration (nM) | Gene Knockdown (%) | Cytotoxicity (% Cell Viability) |
| MDA-MB-231 | Survivin | 10 | 100 | ~80% | > 85% |
| HeLa | GAPDH | 5 | 30 | > 80%[1] | Not specified |
| OVCAR-3 | (various) | Not specified | Not specified | Not specified | Favorable cytocompatibility reported[2] |
Experimental Protocols
Formulation of PDEAEMA/siRNA Nanoparticles
This protocol describes the formation of nanoparticles through the self-assembly of cationic PDEAEMA polymer with anionic siRNA molecules. The ratio of polymer amines to siRNA phosphates (N/P ratio) is a critical parameter for optimal formulation.
Materials:
-
PDEAEMA polymer solution (e.g., 1 mg/mL in nuclease-free water)
-
siRNA solution (e.g., 20 µM in nuclease-free water)
-
Nuclease-free water
-
HEPES-buffered glucose (HBG) or similar buffer (pH 7.4)
Procedure:
-
Calculate the required volumes of PDEAEMA and siRNA solutions to achieve the desired N/P ratio. The N/P ratio is the molar ratio of the amine groups in PDEAEMA to the phosphate groups in siRNA.
-
In a sterile, nuclease-free microcentrifuge tube, dilute the calculated volume of PDEAEMA polymer with an appropriate volume of buffer.
-
In a separate sterile, nuclease-free microcentrifuge tube, dilute the calculated volume of siRNA with the same buffer.
-
Gently add the diluted siRNA solution to the diluted PDEAEMA solution dropwise while gently vortexing or pipetting up and down.
-
Incubate the mixture at room temperature for 30 minutes to allow for the formation of stable nanoparticles.
-
The resulting nanoparticle suspension is ready for characterization and in vitro studies.
Characterization of PDEAEMA/siRNA Nanoparticles
2.1. Size and Zeta Potential Measurement
Instrumentation: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS) instrument (e.g., Malvern Zetasizer).
Procedure:
-
Prepare the nanoparticle suspension as described in Protocol 1.
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS/ELS measurement.
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the instrument and allow it to equilibrate to the measurement temperature (typically 25°C) for at least 1-2 minutes.
-
Perform the DLS measurement to determine the hydrodynamic diameter and polydispersity index (PDI).
-
Perform the ELS measurement to determine the zeta potential.
-
Record and analyze the data according to the instrument's software instructions.
2.2. siRNA Encapsulation Efficiency
This protocol utilizes a fluorescent dye (RiboGreen) that selectively binds to single-stranded RNA, allowing for the quantification of unencapsulated siRNA.
Materials:
-
PDEAEMA/siRNA nanoparticle suspension
-
Quant-iT™ RiboGreen™ Assay Kit
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
Triton X-100 (1% v/v solution)
-
Nuclease-free water
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a standard curve of siRNA in TE buffer according to the RiboGreen assay manufacturer's instructions.
-
Sample Preparation:
-
Total siRNA: In a well of the 96-well plate, mix an aliquot of the nanoparticle suspension with Triton X-100 solution to lyse the nanoparticles and release the encapsulated siRNA. Add TE buffer to the final volume.
-
Unencapsulated siRNA: In another well, mix an aliquot of the nanoparticle suspension with TE buffer without Triton X-100.
-
-
Add the RiboGreen reagent to all standard and sample wells.
-
Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (excitation ~480 nm, emission ~520 nm).
-
Calculation:
-
Determine the concentration of total siRNA and unencapsulated siRNA from the standard curve.
-
Encapsulation Efficiency (%) = [(Total siRNA - Unencapsulated siRNA) / Total siRNA] x 100.[3]
-
In Vitro siRNA Transfection
This protocol outlines the procedure for transfecting mammalian cells with PDEAEMA/siRNA nanoparticles.
Materials:
-
Mammalian cells (e.g., MDA-MB-231, HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
PDEAEMA/siRNA nanoparticles
-
24-well or 96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in the culture plates at a density that will result in 70-80% confluency at the time of transfection. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Transfection:
-
On the day of transfection, remove the culture medium from the cells.
-
Prepare the transfection medium by diluting the PDEAEMA/siRNA nanoparticles in serum-free medium to the desired final siRNA concentration (e.g., 100 nM).[4]
-
Add the transfection medium to the cells.
-
-
Incubate the cells with the nanoparticles for 4-6 hours at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Incubate the cells for an additional 24-72 hours before assessing gene knockdown and cytotoxicity.
Assessment of Gene Knockdown (qRT-PCR)
This protocol describes the quantification of target mRNA levels to determine the efficiency of siRNA-mediated gene silencing.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: At 24-48 hours post-transfection, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Set up the qPCR reactions in a 96-well qPCR plate, including reactions for the target gene and the housekeeping gene for both control and transfected samples. Include no-template controls.
-
Perform the qPCR using a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target gene in transfected cells compared to control cells, normalized to the housekeeping gene.[5][6]
Assessment of Cytotoxicity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and transfect with PDEAEMA/siRNA nanoparticles as described in Protocol 3. Include untreated cells as a control.
-
At 24-72 hours post-transfection, add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C.[7]
-
Add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate for an additional 15 minutes to 2 hours with gentle shaking, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell Viability (%) = (Absorbance of treated cells / Absorbance of untreated cells) x 100.
Visualization of Pathways and Workflows
Caption: Experimental workflow for PDEAEMA/siRNA nanoparticle synthesis, characterization, and in vitro evaluation.
Caption: Cellular uptake and endosomal escape pathway of PDEAEMA/siRNA nanoparticles.
References
- 1. siRNA-induced Gene Silencing | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel PEGylated Lipid Nanoparticles Have a High Encapsulation Efficiency and Effectively Deliver MRTF-B siRNA in Conjunctival Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. qiagen.com [qiagen.com]
- 6. Quantitation siRNA-induced Knockdown by qRT-PCR and WB - RNA Transfection Reagents [rnatransfection.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
pH-Responsive Drug Release from Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) Hydrogels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) hydrogels as pH-responsive systems for controlled drug delivery.
Introduction
PDEAEMA hydrogels are smart polymers that exhibit significant volume changes in response to variations in environmental pH. This property stems from the protonation and deprotonation of the tertiary amine groups on the polymer backbone.[1][2] At acidic pH (below its pKa of ~7.4), the amine groups become protonated, leading to electrostatic repulsion between the polymer chains, resulting in hydrogel swelling and subsequent drug release.[3] Conversely, in a neutral or basic environment (above the pKa), the amine groups are deprotonated, causing the hydrogel to collapse and retain the encapsulated drug. This "on-off" switching behavior makes PDEAEMA hydrogels highly attractive for targeted drug delivery to specific sites in the body with distinct pH environments, such as the stomach (acidic) or the tumor microenvironment (slightly acidic).[4]
Mechanism of pH-Responsive Drug Release
The pH-sensitive nature of PDEAEMA hydrogels governs their drug release profile. The fundamental mechanism is based on the reversible protonation of the diethylaminoethyl groups.
Caption: pH-responsive mechanism of PDEAEMA hydrogels.
Experimental Workflow
The following diagram outlines the typical experimental workflow for investigating pH-responsive drug release from PDEAEMA hydrogels.
References
- 1. researchgate.net [researchgate.net]
- 2. pH Sensitive Hydrogels in Drug Delivery: Brief History, Properties, Swelling, and Release Mechanism, Material Selection and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements and Prospects of pH-Responsive Hydrogels in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of pH-Responsive PDEAEMA-Coated Mesoporous Silica Nanoparticles: A Detailed Guide for Drug Delivery Applications
This comprehensive guide provides a detailed protocol for the synthesis and characterization of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-coated mesoporous silica nanoparticles (MSNs). This advanced drug delivery system is designed for researchers, scientists, and drug development professionals interested in stimuli-responsive nanocarriers. The protocols herein are presented with in-depth explanations of the underlying scientific principles to ensure both reproducibility and a thorough understanding of the system.
Introduction: The Promise of Smart Nanocarriers
Mesoporous silica nanoparticles (MSNs) have emerged as highly promising platforms for drug delivery due to their large surface area, tunable pore size, and excellent biocompatibility.[1] However, the open porous structure can lead to premature drug leakage. To address this, we can modify the MSN surface with "gatekeeper" molecules that control drug release in response to specific stimuli.[1]
This guide focuses on the application of a pH-responsive polymer, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), as a surface coating for MSNs. PDEAEMA features tertiary amine groups that become protonated in acidic environments, such as those found in tumor microenvironments or endosomes.[2] This protonation induces a conformational change in the polymer chains, leading to their swelling and the subsequent release of the encapsulated therapeutic payload.[3][4] The synthesis of these intelligent nanoparticles involves a multi-step process, beginning with the formation of the MSN core, followed by surface functionalization and polymer grafting.
Part 1: Synthesis of the Mesoporous Silica Nanoparticle Core
The foundation of our smart drug delivery system is the mesoporous silica nanoparticle. We will employ a modified Stöber sol-gel method, which allows for the synthesis of monodisperse spherical nanoparticles.[5][6] This method relies on the hydrolysis and condensation of a silica precursor, tetraethyl orthosilicate (TEOS), in the presence of a templating agent, cetyltrimethylammonium bromide (CTAB).[5]
The "Why": Understanding the Sol-Gel Process
The sol-gel process begins with the hydrolysis of TEOS in an alcohol/water mixture, catalyzed by an alkali like ammonia. This reaction generates silicic acid species. Simultaneously, the cationic surfactant CTAB self-assembles into cylindrical micelles in the aqueous solution.[7][8] The negatively charged silicate species are then electrostatically attracted to the positively charged head groups of the CTAB micelles, condensing around them to form a silica framework.[7] After the silica network is formed, the CTAB template is removed, typically through calcination or solvent extraction, leaving behind a network of uniform mesopores.[9]
Protocol 1: Sol-Gel Synthesis of MSNs
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Cetyltrimethylammonium bromide (CTAB)
-
Ammonia solution (28-30 wt%)
-
Ethanol
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
-
Centrifuge
-
Furnace for calcination
Procedure:
-
Micelle Formation: In a round-bottom flask, dissolve 1.0 g of CTAB in 480 mL of deionized water and 200 mL of ethanol. Stir the solution vigorously at 40°C for 30 minutes to ensure complete dissolution and formation of a clear solution.
-
Catalyst Addition: To the CTAB solution, add 3.5 mL of ammonia solution and continue stirring for another 20 minutes. The ammonia acts as a catalyst for the hydrolysis and condensation of TEOS.
-
Silica Precursor Addition: While maintaining vigorous stirring, add 5.0 mL of TEOS dropwise to the solution. A white precipitate will form almost immediately.
-
Aging: Allow the reaction to proceed for 2 hours at 40°C under continuous stirring to ensure the complete formation of the silica framework.
-
Nanoparticle Collection: Collect the synthesized nanoparticles by centrifugation at 10,000 rpm for 15 minutes. Discard the supernatant.
-
Washing: Wash the nanoparticles three times with ethanol and three times with deionized water to remove any unreacted reagents.
-
Template Removal (Calcination): Dry the washed nanoparticles in an oven at 60°C overnight. To remove the CTAB template, calcine the dried powder in a furnace at 550°C for 5 hours with a heating rate of 2°C/min. The resulting white powder is the mesoporous silica nanoparticles.
| Parameter | Value | Purpose |
| CTAB/TEOS molar ratio | ~0.12 | Controls the formation and size of the micelles, which in turn dictates the pore size of the MSNs. |
| Ammonia concentration | ~0.1 M | Catalyzes the hydrolysis and condensation of TEOS, influencing the particle size and morphology. |
| Reaction Temperature | 40°C | Affects the kinetics of the sol-gel process and the self-assembly of the surfactant. |
| Calcination Temperature | 550°C | Ensures complete removal of the organic template (CTAB) without collapsing the mesoporous structure. |
Part 2: Surface Functionalization and Polymer Grafting
To coat the MSNs with PDEAEMA, we will use a "grafting from" approach, specifically surface-initiated atom transfer radical polymerization (SI-ATRP).[1][10] This technique offers excellent control over the polymer chain length, density, and architecture, which is crucial for the performance of the drug delivery system.[10][11]
The "Why": The Power of SI-ATRP
SI-ATRP involves three main steps:
-
Surface Silanization: The surface of the MSNs is rich in silanol groups (Si-OH). These groups are reacted with an organosilane, (3-aminopropyl)triethoxysilane (APTES), to introduce amine functional groups.
-
Initiator Immobilization: The amine-functionalized MSNs are then reacted with an ATRP initiator, such as 2-bromoisobutyryl bromide (BIBB). This step covalently attaches the initiator to the nanoparticle surface.
-
Polymerization: The initiator-functionalized MSNs are then used as a macroinitiator for the polymerization of the DEAEMA monomer. This "grafting from" method allows for the growth of dense polymer brushes directly from the surface.[11]
This method is preferred over "grafting to" (attaching pre-synthesized polymer chains to the surface) because it overcomes the steric hindrance associated with attaching large polymer molecules, resulting in a much higher grafting density.[1]
Protocol 2: PDEAEMA Coating via SI-ATRP
Materials:
-
Mesoporous silica nanoparticles (from Protocol 1)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Toluene (anhydrous)
-
Triethylamine (TEA)
-
2-Bromoisobutyryl bromide (BIBB)
-
Dichloromethane (DCM, anhydrous)
-
2-(Diethylamino)ethyl methacrylate (DEAEMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Methanol
Equipment:
-
Schlenk line or glovebox for inert atmosphere
-
Round-bottom flasks
-
Magnetic stirrer
-
Centrifuge
Procedure:
Step 2.1: Amine Functionalization
-
Disperse 1.0 g of MSNs in 50 mL of anhydrous toluene and sonicate for 15 minutes.
-
Add 1.0 mL of APTES to the suspension and reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere.
-
Collect the amine-functionalized MSNs (MSN-NH2) by centrifugation, wash thoroughly with toluene and ethanol, and dry under vacuum.
Step 2.2: Initiator Immobilization
-
Disperse 0.5 g of MSN-NH2 in 30 mL of anhydrous DCM in an ice bath.
-
Add 0.5 mL of triethylamine (to act as an acid scavenger) to the suspension.
-
Slowly add a solution of 0.5 mL of BIBB in 5 mL of anhydrous DCM to the suspension under stirring.
-
Allow the reaction to proceed overnight at room temperature.
-
Collect the initiator-functionalized MSNs (MSN-Br) by centrifugation, wash with DCM and ethanol, and dry under vacuum.
Step 2.3: Surface-Initiated ATRP of DEAEMA
-
In a Schlenk flask, disperse 100 mg of MSN-Br in 10 mL of a 1:1 (v/v) mixture of methanol and deionized water.
-
Add 2.0 g of DEAEMA monomer and 22 µL of PMDETA (ligand) to the suspension.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
Under a nitrogen atmosphere, add 14.3 mg of CuBr (catalyst) to the flask.
-
Place the flask in an oil bath preheated to 60°C and allow the polymerization to proceed for the desired time (e.g., 4 hours). The length of the polymer chains can be controlled by adjusting the reaction time.
-
Stop the polymerization by exposing the reaction mixture to air.
-
Collect the PDEAEMA-coated MSNs (MSN-PDEAEMA) by centrifugation.
-
Wash the nanoparticles extensively with methanol to remove the catalyst and any unreacted monomer. Dry the final product under vacuum.
| Parameter | Value | Purpose |
| APTES concentration | ~2% v/v | Provides amine groups on the MSN surface for initiator attachment. |
| BIBB concentration | ~1.5% v/v | Covalently attaches the ATRP initiator to the surface. |
| Monomer:Initiator Ratio | Varies | Controls the molecular weight of the grafted polymer chains. |
| Catalyst:Ligand Ratio | 1:1 | Forms a complex that reversibly activates and deactivates the growing polymer chains, enabling controlled polymerization. |
| Reaction Temperature | 60°C | Provides sufficient energy for the polymerization reaction to proceed at a reasonable rate. |
Part 3: Characterization of the Nanoparticles
Thorough characterization at each step is crucial to validate the successful synthesis of the PDEAEMA-coated MSNs.
Characterization Techniques and Expected Results
| Technique | Sample | Expected Results |
| Transmission Electron Microscopy (TEM) | MSN, MSN-PDEAEMA | Spherical nanoparticles with a clear mesoporous structure for MSNs. A thin polymer shell should be visible on the surface of MSN-PDEAEMA. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | MSN, MSN-NH2, MSN-Br, MSN-PDEAEMA | MSN: Strong Si-O-Si stretching bands (~1080 cm⁻¹).[12] MSN-NH2: Appearance of N-H bending peaks (~1560 cm⁻¹). MSN-Br: Appearance of C=O stretching from the initiator (~1730 cm⁻¹). MSN-PDEAEMA: Appearance of characteristic PDEAEMA peaks, including C=O stretching (~1730 cm⁻¹) and C-N stretching (~1145 cm⁻¹).[13][14] |
| Thermogravimetric Analysis (TGA) | MSN, MSN-NH2, MSN-Br, MSN-PDEAEMA | Stepwise increase in weight loss corresponding to the removal of the organic functional groups and the polymer coating. This can be used to quantify the grafting density. |
| Dynamic Light Scattering (DLS) and Zeta Potential | MSN, MSN-PDEAEMA | DLS will show an increase in the hydrodynamic diameter after polymer coating. Zeta potential will change from negative for bare MSNs to positive for MSN-PDEAEMA. |
| Nitrogen Adsorption-Desorption Isotherms (BET) | MSN, MSN-PDEAEMA | A significant decrease in the surface area and pore volume after polymer coating, indicating that the polymer chains are present on the surface and within the pores. |
Part 4: Drug Loading and pH-Responsive Release
The final step is to load a therapeutic agent into the PDEAEMA-coated MSNs and evaluate their pH-triggered release profile.
Protocol 3: Drug Loading and In Vitro Release Study
Materials:
-
MSN-PDEAEMA nanoparticles
-
Model drug (e.g., Doxorubicin hydrochloride, DOX)
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
Equipment:
-
UV-Vis spectrophotometer
-
Shaking incubator
-
Dialysis tubing
Procedure:
Drug Loading:
-
Disperse 10 mg of MSN-PDEAEMA in 10 mL of a 1 mg/mL solution of DOX in deionized water.
-
Stir the suspension at room temperature for 24 hours in the dark to allow for drug loading into the pores.
-
Collect the DOX-loaded nanoparticles (DOX@MSN-PDEAEMA) by centrifugation and wash with deionized water to remove any surface-adsorbed drug.
-
Determine the drug loading content and efficiency by measuring the concentration of DOX in the supernatant using a UV-Vis spectrophotometer.
In Vitro Release:
-
Disperse 5 mg of DOX@MSN-PDEAEMA in 5 mL of PBS (pH 7.4 or pH 5.5).
-
Transfer the suspension into a dialysis bag (MWCO 10 kDa) and place it in 45 mL of the corresponding PBS buffer.
-
Place the setup in a shaking incubator at 37°C.
-
At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh buffer.
-
Quantify the amount of released DOX in the withdrawn samples using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time for both pH conditions. A significantly higher release rate is expected at pH 5.5 compared to pH 7.4.[3][15]
Visualizing the Process
To better illustrate the synthesis and functionalization workflow, the following diagrams are provided.
Diagram 1: Synthesis of Mesoporous Silica Nanoparticles```dot
Caption: Step-by-step process for the surface modification of MSNs and grafting of PDEAEMA.
Diagram 3: pH-Responsive Drug Release Mechanism
Caption: The mechanism of pH-triggered drug release from PDEAEMA-coated MSNs.
Conclusion
This guide provides a robust and well-rationalized framework for the synthesis of PDEAEMA-coated mesoporous silica nanoparticles. By following these detailed protocols and understanding the scientific principles behind each step, researchers can confidently produce high-quality, pH-responsive nanocarriers for a wide range of drug delivery applications. The successful characterization and functional validation of these nanoparticles will pave the way for further preclinical and clinical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. britglass.org.uk [britglass.org.uk]
- 7. Shape Control of Mesoporous Silica Nanomaterials Templated with Dual Cationic Surfactants and Their Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Dual pH- and temperature-responsive poly(dimethylaminoethyl methacrylate)-coated mesoporous silica nanoparticles as a smart drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Poly(oligo(ethylene glycol) methyl ether methacrylate) Capped pH-Responsive Poly(2-(diethylamino)ethyl methacrylate) Brushes Grafted on Mesoporous Silica Nanoparticles as Nanocarrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Characterization of PDEAEMA Polyplexes for Gene Delivery
< < <
Introduction: The Critical Role of Physicochemical Characterization in Gene Therapy
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) has emerged as a leading cationic polymer for non-viral gene delivery, primarily due to its remarkable ability to condense nucleic acids into nanoparticles known as polyplexes and its pH-responsive nature that facilitates endosomal escape via the "proton sponge" effect.[1][2] The successful translation of these polyplexes from the laboratory to clinical applications hinges on the rigorous and reproducible characterization of their fundamental physicochemical properties. Among the most critical parameters are particle size, size distribution (polydispersity), and surface charge (zeta potential).[3] These attributes collectively govern the stability, biodistribution, cellular uptake, and ultimately, the transfection efficiency of the gene delivery system.[4]
Dynamic Light Scattering (DLS) and Zeta Potential (ZP) analysis are indispensable techniques for providing this critical information.[5] DLS measures the hydrodynamic diameter and polydispersity of polyplexes in solution, while zeta potential analysis quantifies their surface charge, offering insights into their stability and interaction with negatively charged cell membranes.[3][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization of PDEAEMA polyplexes using DLS and zeta potential measurements. It moves beyond a simple recitation of steps to explain the underlying principles and the rationale behind key experimental decisions, ensuring the generation of high-quality, reliable data.
Foundational Principles: Understanding the "Why" Behind the Measurement
A thorough grasp of the theoretical underpinnings of DLS and zeta potential is crucial for optimal experimental design and data interpretation.
Dynamic Light Scattering (DLS): Sizing Particles in Motion
DLS, also known as Photon Correlation Spectroscopy (PCS), measures particle size by analyzing the intensity fluctuations of scattered light caused by the Brownian motion of particles in suspension.[7] Smaller particles diffuse more rapidly than larger ones, leading to faster fluctuations in scattered light intensity.[7][8] A digital correlator measures the rate of these fluctuations, which is then used to calculate the translational diffusion coefficient (D). The hydrodynamic diameter (d_H) is subsequently determined using the Stokes-Einstein equation:
d_H = (k_B * T) / (3 * π * η * D)
where:
-
k_B is the Boltzmann constant
-
T is the absolute temperature
-
η is the viscosity of the dispersant
The hydrodynamic diameter refers to the diameter of a hypothetical sphere that diffuses at the same rate as the particle being measured.[9] It includes the core particle and any molecules or ions bound to its surface.
Zeta Potential: A Measure of Colloidal Stability
Zeta potential (ζ) is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension.[6] It is the electrical potential at the slipping plane, which is the boundary separating the layer of ions that moves with the particle from the bulk dispersant.[10] A higher magnitude of zeta potential (either positive or negative) indicates greater electrostatic repulsion between particles, leading to a more stable colloidal system that resists aggregation.[11] Conversely, a low zeta potential suggests a less stable system prone to flocculation.
Zeta potential is measured using Electrophoretic Light Scattering (ELS). An electric field is applied across the sample, causing charged particles to move towards the oppositely charged electrode (a phenomenon known as electrophoresis). The velocity of this movement is measured using a laser, and the electrophoretic mobility (μ_e) is determined. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation:
ζ = (3 * η * μ_e) / (2 * ε * f(κa))
where:
-
η is the viscosity of the dispersant
-
ε is the dielectric constant of the dispersant
-
f(κa) is the Henry function (for aqueous systems, the Smoluchowski approximation, f(κa) = 1.5, is often used)
Experimental Design and Protocols
Materials and Reagents
-
PDEAEMA (specify molecular weight and architecture, e.g., linear, star-shaped)
-
Plasmid DNA (pDNA) or siRNA (specify size and concentration)
-
Nuclease-free water (ultra-pure, resistivity > 18 MΩ·cm)[12]
-
Buffer solution (e.g., 10 mM NaCl, HEPES-buffered saline (HBS)). Expert Insight: The choice of buffer is critical. Avoid phosphate-containing buffers if possible, as phosphate ions can compete with DNA for binding to the cationic polymer, potentially affecting polyplex formation and stability. A low ionic strength medium, such as 10 mM NaCl, is recommended for zeta potential measurements to ensure accurate results.[13]
Protocol for PDEAEMA Polyplex Formation
The nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of amine groups in the PDEAEMA to phosphate groups in the nucleic acid, is a critical parameter that significantly influences the physicochemical properties of the resulting polyplexes.[4][14]
-
Solution Preparation:
-
Prepare a stock solution of PDEAEMA in nuclease-free water. The concentration will depend on the desired final N/P ratios.
-
Prepare a stock solution of nucleic acid (e.g., pDNA) in nuclease-free water or a suitable low-salt buffer.
-
-
Complexation:
-
To form polyplexes, add the PDEAEMA solution dropwise to the nucleic acid solution while gently vortexing. Expert Insight: The order of addition is crucial. Adding the polymer to the nucleic acid generally results in smaller, more stable polyplexes.
-
Incubate the mixture at room temperature for 30 minutes to allow for complete complex formation.
-
Sample Preparation for DLS and Zeta Potential Measurements
Proper sample preparation is paramount for obtaining high-quality data.[15]
-
Concentration: The optimal concentration for DLS and zeta potential measurements is particle-dependent.[16] For PDEAEMA polyplexes, a final nucleic acid concentration in the range of 20-50 µg/mL is often a good starting point. Samples that are too concentrated can lead to multiple scattering, resulting in an underestimation of particle size.
-
Filtration: If the sample contains any visible aggregates or dust, it should be filtered through a low-protein-binding syringe filter (e.g., 0.22 µm or 0.45 µm) directly into a clean cuvette.[15][17] Caution: Be mindful that filtration can potentially remove larger polyplexes, skewing the size distribution.
-
Cuvette Selection and Handling:
-
Use clean, scratch-free disposable or quartz cuvettes for DLS measurements.
-
For zeta potential measurements, use the appropriate folded capillary cell.[13][18]
-
Rinse the cuvette with filtered, nuclease-free water and the sample buffer before adding the sample.
-
Ensure there are no air bubbles in the cuvette, as they can cause significant scattering artifacts.[13]
-
Data Acquisition and Analysis: A Step-by-Step Workflow
The following workflow is based on a Malvern Zetasizer Nano series instrument, but the principles are applicable to other DLS and zeta potential instruments.[16][18][19][20][21]
DLS Measurement Protocol
-
Instrument Setup:
-
Allow the instrument's laser to warm up for at least 30 minutes to ensure stable output.[15]
-
In the software, select the appropriate measurement type (Size).
-
Enter the correct dispersant properties (viscosity and refractive index) for the sample buffer.
-
Set the measurement temperature (typically 25°C) and allow for an equilibration time of at least 2 minutes.[16]
-
-
Data Acquisition:
-
Place the cuvette in the instrument.
-
The instrument will automatically select the optimal attenuator and measurement position.
-
Perform at least three replicate measurements for each sample to ensure reproducibility.
-
Zeta Potential Measurement Protocol
-
Instrument Setup:
-
In the software, select the appropriate measurement type (Zeta Potential).
-
Enter the correct dispersant properties (viscosity, dielectric constant, and refractive index).
-
Ensure the correct cell type is selected (e.g., DTS1070 folded capillary cell).
-
-
Data Acquisition:
-
Carefully inject the sample into the folded capillary cell using a syringe, avoiding the introduction of air bubbles.[13]
-
Place the cell in the instrument, ensuring the electrodes make proper contact.
-
The instrument will apply an electric field and measure the electrophoretic mobility.
-
Perform at least three replicate measurements for each sample.
-
Interpreting the Data: From Numbers to Insights
DLS Data Interpretation
The primary outputs from a DLS measurement are the Z-average diameter and the Polydispersity Index (PDI).
-
Z-Average Diameter: This is the intensity-weighted mean hydrodynamic diameter. It is a good indicator of the average size of the polyplexes. For gene delivery, polyplexes with a Z-average diameter between 50 and 200 nm are generally considered desirable for efficient cellular uptake.[12]
-
Polydispersity Index (PDI): This is a dimensionless measure of the breadth of the size distribution. A PDI value below 0.3 indicates a relatively monodisperse sample, which is ideal. PDI values above 0.5 suggest a broad size distribution or the presence of multiple particle populations.
Zeta Potential Data Interpretation
The zeta potential value provides crucial information about the surface charge and stability of the polyplexes.
-
Magnitude and Sign: For effective interaction with the negatively charged cell membrane, a positive zeta potential is required.[22] A zeta potential value of +20 to +40 mV is often associated with good colloidal stability and efficient transfection.[11]
-
Effect of N/P Ratio: As the N/P ratio increases, the zeta potential will typically transition from negative (at very low N/P ratios where there is an excess of DNA) to positive, eventually plateauing at higher N/P ratios.[14] This transition is a key indicator of successful DNA condensation and charge neutralization.
Data Presentation
Summarizing the DLS and zeta potential data in a clear, tabular format is essential for easy comparison and analysis.
| N/P Ratio | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 1 | 150.2 ± 5.6 | 0.45 ± 0.03 | -15.3 ± 2.1 |
| 2 | 125.8 ± 4.1 | 0.32 ± 0.02 | +5.7 ± 1.5 |
| 5 | 105.3 ± 3.5 | 0.21 ± 0.01 | +25.4 ± 1.8 |
| 10 | 98.7 ± 2.9 | 0.18 ± 0.02 | +35.1 ± 2.3 |
| 20 | 95.4 ± 3.2 | 0.19 ± 0.01 | +38.6 ± 2.5 |
| Table 1: Example data showing the effect of N/P ratio on the physicochemical properties of PDEAEMA/pDNA polyplexes. Data are presented as mean ± standard deviation (n=3). |
Visualizing the Workflow and Key Relationships
Visual diagrams can greatly enhance the understanding of complex experimental workflows and the interplay between different parameters.
Caption: Experimental workflow for the formation and characterization of PDEAEMA polyplexes.
Caption: Interrelationship of key parameters in polyplex performance.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High PDI (>0.5) | - Sample is too concentrated (multiple scattering) - Presence of aggregates or dust - Incomplete complex formation | - Dilute the sample - Filter the sample (0.22 or 0.45 µm filter) - Increase incubation time for polyplex formation |
| Inconsistent Results | - Poor sample preparation - Temperature fluctuations - Dirty cuvettes | - Ensure consistent and careful sample preparation - Allow adequate temperature equilibration time - Thoroughly clean cuvettes before each use |
| Low Count Rate (DLS) | - Sample is too dilute | - Increase the sample concentration |
| Poor Phase Plot (Zeta Potential) | - Low sample conductivity - Electrode degradation | - Ensure buffer has sufficient ionic strength (e.g., 10 mM NaCl) - Clean or replace the folded capillary cell |
| Table 2: Common troubleshooting scenarios and solutions for DLS and zeta potential measurements. |
Conclusion: Ensuring Quality and Reproducibility
The thorough characterization of PDEAEMA polyplexes by DLS and zeta potential is not merely a quality control step; it is a fundamental aspect of rational vector design. By carefully controlling parameters such as the N/P ratio and meticulously performing these measurements, researchers can gain invaluable insights into the relationship between the physicochemical properties of their polyplexes and their biological performance. This knowledge is essential for optimizing formulations, ensuring reproducibility, and ultimately advancing the development of safe and effective gene therapies. Adherence to best practices in sample preparation, data acquisition, and interpretation, as outlined in this guide, will empower researchers to generate high-quality, reliable data that can withstand scientific scrutiny and accelerate the translation of promising gene delivery technologies.
References
- 1. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Frontiers | Application of Light Scattering Techniques to Nanoparticle Characterization and Development [frontiersin.org]
- 4. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DLS and zeta potential - What they are and what they are not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Zeta Potential - Overview | Malvern Panalytical [malvernpanalytical.com]
- 7. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 8. solids-solutions.com [solids-solutions.com]
- 9. researchgate.net [researchgate.net]
- 10. nanocomposix.com [nanocomposix.com]
- 11. Zeta potential | Anton Paar Wiki [wiki.anton-paar.com]
- 12. Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes Based on Star Polymers Bearing Different Amino Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. helios.eie.gr [helios.eie.gr]
- 15. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. weizmann.ac.il [weizmann.ac.il]
- 17. youtube.com [youtube.com]
- 18. materials-talks.com [materials-talks.com]
- 19. avicenna.ac.ir [avicenna.ac.ir]
- 20. chem.uci.edu [chem.uci.edu]
- 21. Zetasizer Nano user manual (English) | Malvern Panalytical [malvernpanalytical.com]
- 22. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for PDEAEMA as a Non-Viral Vector in Gene Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and its derivatives, such as poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), as non-viral vectors for gene therapy. This document details the underlying principles, experimental protocols, and key data associated with their application.
Introduction
Cationic polymers have emerged as a promising alternative to viral vectors for gene delivery due to their advantages in safety, ease of synthesis, and large-scale production.[1][2][3] Among these, PDEAEMA and its methylated analogue, PDMAEMA, have garnered significant attention.[4][5] These polymers possess tertiary amine groups that are partially protonated at physiological pH, enabling electrostatic interaction with negatively charged nucleic acids (e.g., plasmid DNA, siRNA) to form nanosized complexes called polyplexes.[6][7] The ability of PDEAEMA/PDMAEMA to buffer the endosomal pH facilitates the "proton sponge effect," leading to endosomal escape and the release of the genetic cargo into the cytoplasm, a critical step for successful transfection.[6]
The versatility of these polymers allows for the creation of various architectures, including linear, branched, star-shaped, and block copolymers, which can be tailored to optimize transfection efficiency and reduce cytotoxicity.[8][9][10][11]
Mechanism of PDEAEMA-Mediated Gene Delivery
The process of gene delivery using PDEAEMA-based vectors involves several key steps, from polyplex formation to gene expression.
Caption: Mechanism of PDEAEMA-mediated gene delivery.
Experimental Protocols
The following protocols provide a general framework for using PDEAEMA-based vectors for in vitro gene transfection. Optimization of parameters such as polymer molecular weight, N/P ratio, and cell type is recommended for specific applications.
Protocol 1: Synthesis of Linear PDEAEMA/PDMAEMA by ATRP
Atom Transfer Radical Polymerization (ARGET ATRP) is a common method for synthesizing well-defined PDEAEMA and PDMAEMA polymers.[12][13]
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA) or 2-(Dimethylamino)ethyl methacrylate (DMAEMA) monomer
-
Ethyl 2-bromoisobutyrate (EBiB) initiator
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Copper(I) bromide (CuBr) catalyst
-
Anhydrous solvent (e.g., Toluene, THF)
-
Methanol
-
Diethyl ether
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
To a dried Schlenk flask, add the desired amount of DEAEMA or DMAEMA monomer, EBiB initiator, and PMDETA ligand dissolved in the anhydrous solvent.
-
Deoxygenate the solution by several freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., Argon), add the CuBr catalyst to initiate the polymerization.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60-90°C) for a specific time to achieve the desired molecular weight.
-
Terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer by adding the solution dropwise into a non-solvent like cold diethyl ether or hexane.
-
Recover the precipitated polymer by filtration or centrifugation.
-
Further purify the polymer by dialysis against deionized water and subsequent lyophilization.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Protocol 2: Polyplex Formation
Polyplexes are formed by the electrostatic interaction between the cationic polymer and the anionic plasmid DNA. The N/P ratio, which is the molar ratio of the amine groups in the polymer to the phosphate groups in the DNA, is a critical parameter.[14]
Materials:
-
PDEAEMA/PDMAEMA stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Plasmid DNA (pDNA) stock solution (e.g., 1 mg/mL in TE buffer)
-
Nuclease-free water or buffer (e.g., HBS, PBS)
Procedure:
-
Calculate the required volumes of polymer and pDNA solutions based on the desired N/P ratio. The charge ratio is calculated as follows:
-
Moles of amine groups = (mass of polymer / molecular weight of monomer)
-
Moles of phosphate groups = (mass of DNA / average molecular weight of a DNA base pair, approx. 650 g/mol )
-
-
Dilute the required amount of pDNA in a suitable volume of nuclease-free water or buffer.
-
In a separate tube, dilute the required amount of PDEAEMA/PDMAEMA solution in an equal volume of the same buffer.
-
Add the diluted polymer solution to the diluted pDNA solution dropwise while gently vortexing.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for stable polyplex formation.
-
The resulting polyplex solution is ready for characterization or transfection experiments.
Caption: Workflow for polyplex formation.
Protocol 3: In Vitro Transfection
This protocol describes a general procedure for transfecting mammalian cells in culture.
Materials:
-
Mammalian cells (e.g., HEK293, HeLa, COS-7)
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
PDEAEMA/pDNA polyplex solution
-
Multi-well cell culture plates
Procedure:
-
Seed the cells in a multi-well plate at a density that will result in 70-80% confluency on the day of transfection.[15]
-
On the day of transfection, remove the complete medium from the cells and wash once with serum-free medium.
-
Add the prepared polyplex solution to the cells. The volume will depend on the well size.
-
Incubate the cells with the polyplexes for 4-6 hours in a CO2 incubator at 37°C.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete medium.
-
Incubate the cells for an additional 24-72 hours to allow for gene expression.
-
Assess transfection efficiency using a suitable reporter gene assay (e.g., GFP expression by fluorescence microscopy or flow cytometry, luciferase assay).
Protocol 4: Cytotoxicity Assay (MTT Assay)
It is crucial to evaluate the cytotoxicity of the polymer and polyplexes. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cells treated with various concentrations of polymer or polyplexes
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or isopropanol with 0.04 M HCl
Procedure:
-
After the desired incubation time with the polymer or polyplexes, add MTT solution to each well (typically 10% of the culture volume).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control cells.
Data Presentation
The following tables summarize key quantitative data from various studies on PDEAEMA/PDMAEMA-based gene delivery systems.
Table 1: Physicochemical Properties of PDEAEMA/PDMAEMA Polyplexes
| Polymer Architecture | N/P Ratio | Particle Size (nm) | Zeta Potential (mV) | Reference |
| Four-arm PEO-b-PDEAEMA | Low | ~94 | - | [14] |
| Four-arm PEO-b-PDEAEMA | High | ~34 | - | [14] |
| Four-arm PEO-b-PDEAEMA (in salt) | - | ~53 | - | [14] |
| PDMAEMA | 3 (w/w) | 150 | Slightly Positive | [16] |
| pDMAEMA-co-PEO | 4:1 | 50-150 | - | [15] |
| pDMAEMA-co-PEO | 8:1 | up to 200 | - | [15] |
| CNC-g-PDMAEMA | 15 | ~160 | - | [17] |
Table 2: Transfection Efficiency of PDEAEMA/PDMAEMA Vectors in Various Cell Lines
| Polymer Architecture | Cell Line | Transfection Efficiency (%) | Reporter Gene | Reference |
| Four-arm PEO-b-PDEAEMA | Neuro-2A | Highest at N/P 4.5 | - | [8][14] |
| PDMAEMA | COS-7 | Optimal at 3 (w/w) ratio | lacZ | [16] |
| 20-arm pDMAEMA | Primary T cells | 10-15 | pDNA | [9] |
| 120-arm pDMAEMA nanoparticles | Primary T cells | 10-15 | pDNA | [9] |
| pDMAEMA-based star-shaped nanoparticles | Primary human T cells | ~40 (CD4 silencing) | siRNA | [9] |
| 24-armed pDMAEMA nano-star | Primary human B cells | 40 | - | [9] |
| DEA-PDMAEMA | Immortalized keratinocytes | ~40 (silencing) | GFP | [10] |
Table 3: Cytotoxicity of PDEAEMA/PDMAEMA-based Vectors
| Polymer/Polyplex | Cell Line | Cytotoxicity Metric | Value | Reference |
| pDMAEMA | U937 monocytes | Necrosis-inducing concentration | 25-50 µg/ml | [18] |
| pDMAEMA | Caco-2 | Apoptosis-inducing concentration | 100-250 µg/ml | [18] |
| Four-arm PEO-b-PDEAEMA polyplexes | Neuro-2A | Low toxicity at low N/P ratios | - | [8][14] |
| PDMAEMA | - | Slightly cytotoxic | - | [16] |
| pDMAEMA-co-PEO | HEK 293 | Less toxic than Lipofectamine | - | [15] |
| 20-arm pDMAEMA | Primary T cells | >80% viability | - | [9] |
| 120-arm pDMAEMA nanoparticles | Primary T cells | >80% viability | - | [9] |
Conclusion
PDEAEMA and its derivatives represent a highly versatile and promising platform for non-viral gene delivery. Their pH-responsive nature, coupled with the ability to be chemically modified into various architectures, allows for the fine-tuning of their properties to achieve high transfection efficiencies with minimal cytotoxicity. The protocols and data presented herein provide a solid foundation for researchers to explore and optimize the use of PDEAEMA-based vectors for a wide range of gene therapy applications. Further research into targeted delivery and the development of biodegradable variants will continue to advance this field.[19][20][21][22]
References
- 1. Emerging non-viral vectors for gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Cationic Polymers for Non-viral Gene Delivery using Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macromolecular gene delivery systems: Advancing non-viral therapeutics with synthetic and natural polymers | EurekAlert! [eurekalert.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrophilic Random Cationic Copolymers as Polyplex-Formation Vectors for DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transfection of immortalized keratinocytes by low toxic poly(2-(dimethylamino)ethyl methacrylate)-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Polyplex formation between four-arm poly(ethylene oxide)-b-poly(2-(diethylamino)ethyl methacrylate) and plasmid DNA in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Effect of size and serum proteins on transfection efficiency of poly ((2-dimethylamino)ethyl methacrylate)-plasmid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of poly[2-(dimethylamino)ethyl methacrylate] grafting from cellulose nanocrystals for DNA complexation employing a 3D-twisted cross-sectional microchannel microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. PEGylated poly(2-(dimethylamino) ethyl methacrylate)/DNA polyplex micelles decorated with phage-displayed TGN peptide for brain-targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of PDEAEMA-b-PNIPAM Copolymers
Audience: Researchers, scientists, and drug development professionals.
Introduction: The synthesis of dual-stimuli responsive block copolymers, such as Poly(2-(diethylamino)ethyl methacrylate)-block-poly(N-isopropylacrylamide) (PDEAEMA-b-PNIPAM), has garnered significant attention for advanced applications, particularly in drug delivery. These polymers exhibit both pH and temperature sensitivity due to the PDEAEMA and PNIPAM blocks, respectively. The PDEAEMA block is a weak polybase with a pKa around 7.3, becoming hydrophilic and positively charged at lower pH while being hydrophobic at higher pH.[1] The PNIPAM block is known for its lower critical solution temperature (LCST) in water, typically around 32°C, above which it transitions from a hydrophilic to a hydrophobic state.[2][3] This unique combination allows for the formation of self-assembled nanostructures like micelles in response to specific physiological cues.
This document provides detailed protocols for the synthesis of well-defined PDEAEMA-b-PNIPAM block copolymers primarily via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust controlled radical polymerization (CRP) technique. An overview of Atom Transfer Radical Polymerization (ATRP) as an alternative method is also presented.
Materials and Reagent Preparation
Proper purification of monomers and initiators is critical for achieving a controlled polymerization with a narrow molecular weight distribution.
1.1 Protocol: Monomer Purification
-
2-(Diethylamino)ethyl methacrylate (DEAEMA): To remove the inhibitor (typically monomethyl ether hydroquinone, MEHQ), pass the monomer through a column filled with basic alumina. Store the purified monomer at a low temperature (e.g., 4°C) and use it within a week.
-
N-isopropylacrylamide (NIPAM): Recrystallize NIPAM from a toluene/hexane mixture. Dissolve the monomer in warm toluene, and then add hexane until the solution becomes turbid. Allow the solution to cool slowly to induce crystallization. Filter the crystals, wash with cold hexane, and dry under vacuum.
1.2 Protocol: Initiator Purification
-
4,4'-Azobis(4-cyanopentanoic acid) (ACPA) & Azobisisobutyronitrile (AIBN): These initiators can be purified by recrystallization from a suitable solvent, such as methanol or ethanol.[1] Dissolve the initiator in a minimal amount of hot solvent and allow it to cool and crystallize. Filter the crystals and dry them thoroughly under vacuum before use.
Synthesis via RAFT Polymerization
The synthesis of PDEAEMA-b-PNIPAM is typically performed in two sequential steps: first, the synthesis of a PDEAEMA homopolymer that can act as a macro-chain transfer agent (macro-CTA), followed by the chain extension with NIPAM to form the diblock copolymer.
2.1 Experimental Workflow for RAFT Synthesis
Caption: Workflow for two-step RAFT synthesis of PDEAEMA-b-PNIPAM.
2.2 Protocol: Synthesis of PDEAEMA Macro-CTA [1]
-
In a flask, dissolve the purified DEAEMA monomer, the RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB), and the initiator (e.g., ACPA) in a suitable solvent such as 1,4-dioxane.
-
Seal the flask and degas the solution by subjecting it to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for the specified time (e.g., 24 hours).
-
Stop the polymerization by rapidly cooling the flask in an ice-water bath.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large excess of a non-solvent, such as cold n-hexane.
-
Collect the viscous polymer and dry it under vacuum to a constant weight. This product is the PDEAEMA macro-CTA.
2.3 Protocol: Synthesis of PDEAEMA-b-PNIPAM Diblock Copolymer [1]
-
In a new flask, dissolve the PDEAEMA macro-CTA, purified NIPAM monomer, and initiator (ACPA) in 1,4-dioxane.
-
Degas the solution using three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath (e.g., 70°C) and allow the block copolymerization to proceed for the required duration (e.g., 48 hours).
-
Quench the reaction by cooling the flask in an ice-water bath.
-
Purify the final PDEAEMA-b-PNIPAM copolymer by precipitation in a non-solvent (e.g., n-hexane or diethyl ether) or by dialysis against deionized water to remove unreacted monomers and initiator residues.
-
Dry the final product, typically by lyophilization (freeze-drying), to obtain a solid powder.
Synthesis via ATRP (Alternative Method)
Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique for synthesizing well-defined block copolymers.[2][4][5] The process involves an initiator (alkyl halide), a transition metal catalyst (e.g., copper(I) bromide), and a ligand (e.g., PMDETA).
3.1 Conceptual Workflow for ATRP Synthesis
Caption: Workflow for two-step ATRP synthesis of PDEAEMA-b-PNIPAM.
Characterization Protocols
4.1 Protocol: ¹H NMR Spectroscopy
-
Dissolve 5-10 mg of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Analysis: Identify the characteristic peaks for each block.
-
Calculate the block copolymer composition by comparing the integration of characteristic peaks from each block.
4.2 Protocol: Gel Permeation Chromatography (GPC/SEC)
-
Prepare a solution of the copolymer (approx. 1-2 mg/mL) in a suitable mobile phase (e.g., THF or DMF with additives like LiBr).[7]
-
Filter the solution through a 0.22 or 0.45 µm filter to remove any dust or particulates.
-
Inject the sample into the GPC system.
-
Analysis: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) relative to polymer standards (e.g., polystyrene or PMMA). A low PDI value (typically < 1.3) indicates a well-controlled polymerization.[8]
Data Presentation
The following tables summarize typical quantitative data for the synthesis of PDEAEMA-b-PNIPAM via RAFT polymerization.
Table 1: Example Reagents for PDEAEMA Macro-CTA Synthesis
| Reagent | Molar Ratio (Example) | Mass (Example) |
|---|---|---|
| DEAEMA (Monomer) | 29 | 0.92 g |
| CPADB (RAFT Agent) | 1 | 46.3 mg |
| ACPA (Initiator) | 0.12 | 5.8 mg |
| 1,4-Dioxane (Solvent) | - | 4.0 mL |
Data derived from Wu et al.[1]
Table 2: Example Reagents for PDEAEMA-b-PNIPAM Synthesis
| Reagent | Molar Ratio (Example) | Mass (Example) |
|---|---|---|
| PDEAEMA Macro-CTA | 1 | 0.146 g |
| NIPAM (Monomer) | 73 | 0.317 g |
| ACPA (Initiator) | 0.26 | 2.8 mg |
| 1,4-Dioxane (Solvent) | - | 4.0 mL |
Data derived from Wu et al.[1]
Table 3: Typical Characterization Results
| Polymer | Mn (GPC, g/mol ) | PDI (Mw/Mn) | Conversion (%) |
|---|---|---|---|
| PDEAEMA Macro-CTA | ~5,000 - 10,000 | < 1.20 | 40 - 60% |
| PDEAEMA-b-PNIPAM | ~15,000 - 30,000 | < 1.30 | 50 - 70% |
Values are representative and will vary based on specific reaction conditions.
Stimuli-Responsive Behavior
The dual-responsive nature of the copolymer allows it to self-assemble into core-shell micelles in aqueous solution when environmental triggers are applied.
Caption: Stimuli-responsive self-assembly of PDEAEMA-b-PNIPAM.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis of Novel Temperature- and pH-Sensitive ABA Triblock Copolymers P(DEAEMA-co-MEO2MA-co-OEGMA)-b-PEG-b-P(DEAEMA-co-MEO2MA-co-OEGMA): Micellization, Sol–Gel Transitions, and Sustained BSA Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of sharply thermo and PH responsive PMA-b-PNIPAM-b-PEG-b-PNIPAM-b-PMA by RAFT radical polymerization and its schizophrenic micellization in aqueous solutions - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity Assays for PDEAEMA-Based Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro cytotoxicity of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based polymers. These cationic polymers are widely investigated for various biomedical applications, including drug and gene delivery. A thorough understanding of their interaction with cells is crucial for preclinical safety assessment.
Introduction to PDEAEMA-Based Polymer Cytotoxicity
PDEAEMA-based polymers are attractive drug and gene carriers due to their cationic nature, which facilitates interaction with negatively charged cell membranes and nucleic acids. However, this same charge characteristic can also lead to cytotoxicity. The primary mechanisms of cytotoxicity associated with cationic polymers like PDEAEMA involve cell membrane disruption and induction of apoptosis.[1] Therefore, a multi-parametric approach is recommended to evaluate the cytotoxic potential of novel PDEAEMA-based materials. This document outlines key assays to assess cell viability, membrane integrity, and apoptosis.
Key In Vitro Cytotoxicity Assays
A comprehensive assessment of PDEAEMA-based polymer cytotoxicity should include assays that probe different aspects of cell health. The following are standard and widely accepted methods:
-
MTT Assay: Evaluates cell metabolic activity as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, indicating loss of membrane integrity.
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, apoptotic, and necrotic cells.
-
Caspase-3/7 Assay: Measures the activity of key executioner caspases in the apoptotic pathway.
-
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxicity of a compound. The following table summarizes representative IC50 values for various polymers, providing a benchmark for comparison.
| Polymer | Cell Line | Assay | IC50 (µg/mL) | Reference |
| PDMAEMA | Caco-2 | MTT | >1000 | [2] |
| PDMAEMA | U937 | MTT | ~100 | [2] |
| rPDMAEMA | Human Endothelial Cells | Not Specified | >50 | [1] |
| PDMAEMA | Human Endothelial Cells | Not Specified | <20 | [1] |
| EO/PO Copolymer L5 | Human Skin Fibroblasts (HSFs) | MTT | ~100 | [3] |
| EO/PO Copolymer L6 | Human Skin Fibroblasts (HSFs) | MTT | ~1400 | [3] |
| EO/PO Copolymer L5 | Neuroblastoma SH-SY5Y | MTT | ~6 | [3] |
| EO/PO Copolymer L6 | Neuroblastoma SH-SY5Y | MTT | ~24 | [3] |
Note: IC50 values can vary significantly depending on the polymer's molecular weight, the cell line used, and the specific assay conditions.
Experimental Protocols
MTT Cell Viability Assay
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[4] The amount of formazan produced is proportional to the number of viable cells.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Polymer Treatment: Prepare a serial dilution of the PDEAEMA-based polymer in culture medium. Remove the old medium from the wells and add 100 µL of the polymer dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[4]
-
Incubation: Incubate the plate overnight in the dark at room temperature to ensure complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Membrane Integrity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[6] The LDH assay measures the amount of LDH in the supernatant, which is proportional to the extent of cytotoxicity.
Workflow:
Caption: Workflow for the LDH membrane integrity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[6]
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Assays
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[7] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[8] This dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]
Workflow:
Caption: Workflow for Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Treat cells with the PDEAEMA-based polymer for the desired time.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[8]
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.
Principle: Caspases are a family of proteases that play a crucial role in apoptosis. Caspases-3 and -7 are key executioner caspases. This assay utilizes a proluminescent substrate containing the DEVD sequence, which is specifically cleaved by active caspases-3 and -7, generating a luminescent signal that is proportional to caspase activity.[10]
Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the PDEAEMA-based polymer as described for the MTT assay.
-
Reagent Addition: After the treatment period, add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate for 1 hour at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in caspase activity compared to untreated cells.
Putative Signaling Pathway for PDEAEMA-Induced Cytotoxicity
The cytotoxicity of methacrylate-based polymers is often associated with the induction of oxidative stress and subsequent mitochondrial-mediated apoptosis.[11] The following diagram illustrates a putative signaling pathway.
Caption: Putative signaling pathway for PDEAEMA-induced cytotoxicity.
This pathway suggests that PDEAEMA polymers can directly disrupt the cell membrane and also induce the production of reactive oxygen species (ROS). Increased ROS levels can lead to mitochondrial dysfunction, triggering the intrinsic apoptotic pathway through the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspases-3 and -7.
Conclusion
The in vitro cytotoxicity assessment of PDEAEMA-based polymers is a critical step in their development for biomedical applications. By employing a combination of assays that evaluate cell viability, membrane integrity, and apoptosis, researchers can gain a comprehensive understanding of the polymer's biocompatibility. The protocols and data presented in this document provide a framework for the standardized evaluation of these promising materials.
References
- 1. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. atcc.org [atcc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. mdpi.com [mdpi.com]
Application Note: Encapsulating Hydrophobic Drugs in PDEAEMA Micelles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) is a pH-responsive polymer that is extensively utilized in the development of intelligent drug delivery systems. Its ability to self-assemble into micelles in aqueous solutions makes it an excellent candidate for encapsulating hydrophobic drugs, thereby improving their solubility, stability, and bioavailability. The tertiary amine groups in the PDEAEMA structure undergo protonation in acidic environments, leading to a conformational change that can trigger the release of the encapsulated therapeutic agent. This application note provides a detailed protocol for the encapsulation of hydrophobic drugs, using doxorubicin (DOX) as a model, within PDEAEMA-based micelles.
Principle of Encapsulation
The encapsulation process leverages the amphiphilic nature of block copolymers containing PDEAEMA. In an aqueous environment, these copolymers self-assemble into core-shell structures. The hydrophobic blocks form the core, which serves as a reservoir for the hydrophobic drug, while the hydrophilic blocks form the outer shell, ensuring the stability of the micelle in the aqueous medium. The pH-sensitivity of the PDEAEMA block allows for controlled drug release in response to changes in the surrounding pH.[1]
Experimental Protocols
Several methods can be employed for the preparation of drug-loaded PDEAEMA micelles. The dialysis method is a commonly used and effective technique.
Materials
-
PDEAEMA-containing block copolymers (e.g., mPEG-b-PDEAEMA-b-PMMA, PDEAEMA-PPEGMA)
-
Hydrophobic drug (e.g., Doxorubicin HCl)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Deionized water
-
Dialysis membrane (MWCO: 3.5 kDa)
-
Acetone (for blank micelle preparation)
-
Phosphate-buffered saline (PBS)
Preparation of Blank Micelles (Solvent Evaporation Method)
This protocol is for the formation of micelles without a drug, which can be useful for characterization and as a control.
-
Dissolve 50 mg of the PDEAEMA-containing copolymer in 20 mL of acetone.[1]
-
Add the polymer solution dropwise into 50 mL of deionized water while stirring.
-
Continue stirring overnight to allow for the complete evaporation of acetone, resulting in a 1 mg/mL micelle solution.[1]
-
The pH of the micellar solution can be adjusted by adding 0.01 M NaOH or HCl.[1]
Protocol for Doxorubicin (DOX) Encapsulation via Dialysis
-
Preparation of Polymer Solution: Dissolve 30 mg of the PDEAEMA-containing copolymer in 20 mL of DMSO.[1]
-
Preparation of Drug Solution: Dissolve 15 mg of Doxorubicin HCl in 20 mL of DMSO. To neutralize the hydrochloride, add 0.05 mmol of triethylamine and stir.[1]
-
Mixing: Combine the polymer and DOX solutions and stir the mixture for 4 hours.[1]
-
Dialysis: Transfer the mixture into a dialysis membrane (MWCO: 3.5 kDa).[1]
-
Dialyze against deionized water at room temperature for 48 hours. Change the deionized water every 2 hours for the first 12 hours, and then every 6 hours.[1]
-
Purification: After dialysis, filter the solution through a 0.45 µm microporous membrane to remove any large aggregates.[1][2]
-
Lyophilization: Freeze the purified micelle solution and lyophilize to obtain a dry powder of DOX-loaded micelles.
-
Storage: Store the lyophilized micelles at -20°C for future use.[1]
Characterization of Drug-Loaded Micelles
The successful encapsulation of the hydrophobic drug and the physicochemical properties of the micelles should be thoroughly characterized.
Determination of Drug Loading Content (LC) and Entrapment Efficiency (EE)
-
Accurately weigh a sample of the lyophilized DOX-loaded micelles.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., DMSO) to disrupt the micelles and release the encapsulated drug.
-
Measure the concentration of the drug using UV-Vis spectrophotometry or fluorescence spectroscopy.
-
Calculate the Drug Loading Content (LC) and Entrapment Efficiency (EE) using the following formulas:
-
LC (%) = (Weight of drug in micelles / Weight of drug-loaded micelles) x 100
-
EE (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
Measurement of Micelle Size and Zeta Potential
The particle size, polydispersity index (PDI), and zeta potential of the micelles can be determined using Dynamic Light Scattering (DLS).
Quantitative Data Summary
The following tables summarize representative data obtained from the encapsulation of doxorubicin in various PDEAEMA-based mixed micelle systems.
| Micelle Formulation | Drug Loading Content (LC) (%) | Entrapment Efficiency (EE) (%) | Reference |
| MIX1 (MPEG-PCL40 & MPEG-PDEAEMA20) | 26.79 | 63.19 | [3][4] |
| MIX2 (MPEG-PCL60 & MPEG-PDEAEMA35) | 22.81 | 59.03 | [3][4] |
| MIX3 (MPEG-PCL80 & MPEG-PDEAEMA50) | 21.46 | 54.65 | [3][4] |
| Mixed Micelles (mPEG-b-PDEAEMA-b-PMMA based) | 24 | 55 | [1][5] |
| Micelle Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Reference |
| DOX-free mixed micelles | < 70 | < 0.17 | [1] |
| DOX-loaded mixed micelles | < 100 | - | [1][5] |
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in encapsulating hydrophobic drugs in PDEAEMA micelles, the following diagrams are provided.
Caption: Workflow for hydrophobic drug encapsulation in PDEAEMA micelles.
Caption: pH-triggered drug release from a PDEAEMA micelle.
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: RAFT Polymerization of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)
Welcome to the technical support center for the RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization of 2-(diethylamino)ethyl methacrylate (DEAEMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of poly(DEAEMA) and its copolymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common problems encountered during the RAFT polymerization of DEAEMA?
A1: The most frequent challenges include:
-
Inhibition or Slow Polymerization: The reaction fails to initiate or proceeds at a very slow rate.
-
Poor Control over Molecular Weight and Polydispersity (PDI): The resulting polymer has a broad molecular weight distribution (high PDI) or a molecular weight that does not align with theoretical predictions.
-
Monomer Instability: DEAEMA can be prone to hydrolysis, especially in the presence of water or acidic impurities.
-
Side Reactions: Undesired reactions can lead to loss of "living" chain ends and affect the final polymer properties.
-
Low Conversion: The polymerization stalls before reaching the desired monomer conversion.
Q2: Why is my RAFT polymerization of DEAEMA inhibited or proceeding very slowly?
A2: Inhibition or significant retardation in RAFT polymerization is often due to:
-
Presence of Oxygen: Dissolved oxygen is a potent radical scavenger and can inhibit free-radical polymerization. Thorough deoxygenation of the reaction mixture is crucial.
-
Impurities in the Monomer: The commercial monomer may contain inhibitors (like hydroquinone monomethyl ether, MEHQ) that need to be removed. Acidic impurities can also interfere with the polymerization.
-
Inappropriate Chain Transfer Agent (CTA) to Initiator Ratio: A very high [CTA]/[Initiator] ratio can sometimes lead to a prolonged inhibition period.[1]
-
Slow Fragmentation of the RAFT Adduct: The initial adduct formed between the propagating radical and the CTA may fragment slowly, leading to an induction period.
Q3: My PDI is high (>1.3). What are the likely causes and how can I improve it?
A3: A high polydispersity index (PDI) indicates poor control over the polymerization. Common causes include:
-
Inappropriate CTA: The chosen RAFT agent may not be suitable for methacrylate polymerization. Dithiobenzoates and trithiocarbonates are generally effective.
-
Incorrect CTA to Initiator Ratio: An excessively high concentration of initiator-derived radicals compared to the CTA can lead to a significant number of chains not controlled by the RAFT process, broadening the PDI. Conversely, a very high CTA to initiator ratio can also sometimes lead to issues. It has been shown that for DEAEMA polymerization with 4-cyanopentanoic acid dithiobenzoate (CPADB) and 4,4′-azobis(4-cyanopentanoic acid) (ACPA), increasing the [CPADB]/[ACPA] molar ratio from 2 to 10 can decrease the PDI from 1.21 to 1.12.[1]
-
High Temperature: Excessively high temperatures can increase the rate of termination reactions, leading to a loss of the "living" character of the polymerization.[1]
-
High Conversion: Pushing the polymerization to very high conversions can sometimes result in a loss of control and a broader PDI due to side reactions.
Q4: Is DEAEMA prone to hydrolysis, and how can this affect my polymerization?
A4: Yes, DEAEMA is susceptible to hydrolysis, particularly in the presence of water and at non-neutral pH. The ester linkage can be cleaved to form 2-(diethylamino)ethanol and methacrylic acid. This can impact your polymerization in several ways:
-
Introduction of a Comonomer: The in-situ formation of methacrylic acid means you are actually conducting a copolymerization, which can affect the polymer composition and properties.
-
pH Changes: The generation of methacrylic acid can lower the pH of the reaction medium, which can, in turn, affect the reactivity of the tertiary amine on the DEAEMA monomer.
-
Inconsistent Results: If the extent of hydrolysis varies between experiments, it will lead to poor reproducibility.
It is crucial to use dry solvents and purified monomer to minimize hydrolysis.
Troubleshooting Guides
Problem 1: Inhibition or Very Slow Polymerization
| Possible Cause | Suggested Solution |
| Oxygen Contamination | Thoroughly degas the reaction mixture using a minimum of three freeze-pump-thaw cycles or by purging with an inert gas (e.g., high-purity argon or nitrogen) for at least 30-60 minutes. |
| Inhibitor in Monomer | Purify the DEAEMA monomer by passing it through a column of basic alumina to remove the inhibitor. |
| Impure RAFT Agent | Ensure the purity of the RAFT agent. Impurities can act as inhibitors or lead to side reactions. |
| Low Initiator Concentration | If the polymerization is extremely slow, consider slightly increasing the initiator concentration (i.e., decreasing the [CTA]/[Initiator] ratio). A common starting point for the [CTA]/[Initiator] ratio is between 3:1 and 10:1. |
| Inappropriate Temperature | Ensure the reaction temperature is suitable for the chosen initiator's half-life. For AIBN, temperatures are typically in the range of 60-80 °C. |
Problem 2: High Polydispersity Index (PDI)
| Possible Cause | Suggested Solution |
| High Initiator Concentration | Decrease the initiator concentration relative to the CTA. A higher [CTA]/[Initiator] ratio generally leads to better control and a lower PDI. |
| Unsuitable RAFT Agent | Select a RAFT agent known to be effective for methacrylates, such as a dithiobenzoate or a trithiocarbonate. |
| High Reaction Temperature | Consider lowering the reaction temperature. For the RAFT polymerization of DEAEMA, an increase in temperature from 70 °C to 80 °C has been shown to lead to a loss of control.[1] |
| High Monomer Conversion | If a very narrow PDI is critical, consider stopping the reaction at a moderate conversion (e.g., 70-80%) to minimize the impact of side reactions that can occur at high conversions. |
| Chain Transfer to Solvent/Polymer | This can be a factor at high conversions and high temperatures. If suspected, try lowering the reaction temperature or choosing a different solvent. |
Data Presentation
Table 1: Effect of [CTA]/[Initiator] Ratio on PDI in RAFT Polymerization of DEAEMA
| Monomer | CTA | Initiator | Solvent | Temperature (°C) | [CTA]/[Initiator] Molar Ratio | Final PDI | Reference |
| DEAEMA | CPADB | ACPA | 1,4-Dioxane | 70 | 2 | 1.21 | [1] |
| DEAEMA | CPADB | ACPA | 1,4-Dioxane | 70 | 5 | 1.15 | [1] |
| DEAEMA | CPADB | ACPA | 1,4-Dioxane | 70 | 10 | 1.12 | [1] |
CPADB: 4-Cyanopentanoic acid dithiobenzoate; ACPA: 4,4′-Azobis(4-cyanopentanoic acid)
Experimental Protocols
Protocol 1: Purification of DEAEMA Monomer
Objective: To remove the inhibitor (e.g., MEHQ) from commercially available DEAEMA monomer.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA)
-
Basic activated alumina
-
Chromatography column or syringe with a frit
-
Glass wool or cotton
-
Collection flask
Procedure:
-
Prepare the Column:
-
Take a glass chromatography column or a large syringe and place a small plug of glass wool or cotton at the bottom.
-
Add a small layer of sand (optional, for better packing).
-
Fill the column with basic activated alumina. The amount of alumina will depend on the quantity of monomer to be purified; a general rule of thumb is to use approximately 5-10 g of alumina per 100 mL of monomer.
-
-
Pass the Monomer:
-
Gently pour the DEAEMA monomer onto the top of the alumina column.
-
Allow the monomer to pass through the alumina under gravity. Do not apply pressure, as this can be hazardous.
-
Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
-
Storage:
-
The purified monomer should be used immediately for the best results.
-
If storage is necessary, store it at a low temperature (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) in a dark, sealed container.
-
Protocol 2: Typical RAFT Polymerization of DEAEMA
Objective: To synthesize poly(DEAEMA) with a controlled molecular weight and low PDI.
Materials:
-
Purified 2-(diethylamino)ethyl methacrylate (DEAEMA)
-
RAFT agent (e.g., 4-cyanopentanoic acid dithiobenzoate, CPADB)
-
Initiator (e.g., 4,4′-azobis(4-cyanopentanoic acid), ACPA, or azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Rubber septum
-
Nitrogen or argon gas line with a bubbler
-
Vacuum line
-
Oil bath
Procedure:
-
Reaction Setup:
-
In a clean, dry Schlenk flask equipped with a magnetic stir bar, add the RAFT agent (CPADB) and the initiator (ACPA).
-
Add the desired amount of purified DEAEMA monomer and the anhydrous solvent. The target molecular weight is determined by the [Monomer]/[CTA] ratio.
-
-
Deoxygenation:
-
Seal the flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles:
-
Freeze the reaction mixture in liquid nitrogen until it is completely solid.
-
Apply a vacuum to the flask for several minutes.
-
Close the flask to the vacuum and thaw the mixture in a water bath, allowing dissolved gases to bubble out.
-
Repeat this cycle two more times.
-
-
After the final thaw, backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Stir the reaction mixture for the specified time. The reaction time will depend on the target conversion and can range from a few hours to 24 hours.
-
-
Termination and Isolation:
-
To stop the polymerization, remove the flask from the oil bath and cool it to room temperature by exposing it to air.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., cold hexane or diethyl ether).
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Visualizations
Caption: Troubleshooting workflow for common issues in DEAEMA RAFT polymerization.
Caption: Logical relationships between causes, problems, and solutions in DEAEMA RAFT.
References
How to control the molecular weight of poly(DEAEMA)
A Guide to Controlling Molecular Weight in Controlled Radical Polymerization
Welcome to the technical support center for the synthesis of poly(2-(diethylamino)ethyl methacrylate), or poly(DEAEMA). This guide is designed for researchers, scientists, and drug development professionals who are utilizing controlled radical polymerization (CRP) techniques to synthesize poly(DEAEMA) with precise molecular weight and low polydispersity.
As a Senior Application Scientist, I understand that achieving the desired polymer characteristics is paramount for the success of your research, particularly in fields like drug delivery where polymer properties directly impact efficacy and safety. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of poly(DEAEMA) via Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenting Chain-Transfer (RAFT) polymerization.
Section 1: Fundamental Principles of Molecular Weight Control
Controlled radical polymerization techniques provide a powerful toolkit for polymer synthesis, allowing for the creation of well-defined macromolecules.[1][2] The key to controlling the molecular weight of poly(DEAEMA) lies in manipulating the ratio of monomer to the initiating or controlling species.
In an ideal controlled polymerization, all polymer chains are initiated simultaneously and grow at the same rate. This "living" characteristic means that the number-average molecular weight (Mn) is a direct function of the monomer conversion and the initial ratio of monomer to initiator (for ATRP) or chain transfer agent (for RAFT).
The theoretical molecular weight (Mn,th) can be calculated using the following formula:
Mn,th = ([Monomer]₀ / [Initiator]₀) * Monomer Conversion * MW_monomer + MW_initiator
Where:
-
[Monomer]₀ is the initial monomer concentration.
-
[Initiator]₀ is the initial initiator concentration (for ATRP) or chain transfer agent (CTA) concentration (for RAFT).
-
MW_monomer is the molecular weight of the DEAEMA monomer.
-
MW_initiator is the molecular weight of the initiator or CTA.
This relationship is visually represented by a linear increase of molecular weight with monomer conversion, which is a key indicator of a well-controlled polymerization.[3][4][5][6]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of poly(DEAEMA) and provides actionable solutions.
Issue 1: The experimental molecular weight (Mn,exp) is significantly higher than the theoretical molecular weight (Mn,th), and the polydispersity index (PDI) is high (>1.5).
Possible Causes:
-
Poor Initiation Efficiency: Not all initiator molecules are effectively starting a polymer chain. This can be due to impurities in the initiator or slow initiation relative to propagation.
-
Loss of "Living" Character (Chain Termination): Irreversible termination reactions (e.g., radical-radical coupling) can occur, leading to a population of "dead" chains and a loss of control over molecular weight. This is often exacerbated by high temperatures or high radical concentrations.
-
Impure Monomer or Solvent: Impurities can react with the catalyst or initiator, reducing their effectiveness.
Solutions:
-
Verify Initiator Purity: Ensure the initiator is pure and stored correctly. If necessary, purify the initiator before use.
-
Optimize Initiator/Catalyst System (ATRP):
-
Ligand Choice: The choice of ligand is crucial for stabilizing the copper catalyst and controlling the polymerization. For DEAEMA, ligands like PMDETA (N,N,N',N'',N''-pentamethyldiethylenetriamine) and HMTETA (hexamethyltriethylenetetramine) have been shown to be effective.[4]
-
Catalyst/Initiator Ratio: A 1:1 molar ratio of catalyst to initiator is a common starting point. However, this can be adjusted to fine-tune the polymerization rate and control.
-
-
Optimize Temperature: While higher temperatures can increase the polymerization rate, they can also lead to more termination reactions.[7] For ATRP of DEAEMA, temperatures between 25°C and 60°C have been successfully used.[3][4] For RAFT, temperatures are often dictated by the decomposition rate of the radical initiator (e.g., AIBN is commonly used at 60-80°C).[8]
-
Purify Monomer and Solvent: Run the DEAEMA monomer through a column of basic alumina to remove the inhibitor. Ensure solvents are anhydrous and deoxygenated.
Issue 2: The polymerization is very slow or does not proceed to high conversion.
Possible Causes:
-
Catalyst Deactivation (ATRP): The Cu(I) catalyst can be oxidized to the deactivating Cu(II) state. Oxygen is a major culprit in this process.
-
Inappropriate RAFT Agent: The choice of RAFT agent must be compatible with the monomer being polymerized.
-
Low Temperature: The polymerization rate is temperature-dependent.
-
Solvent Effects: The solvent can influence the solubility of the catalyst complex and the overall reaction kinetics.[1]
Solutions:
-
Rigorous Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.
-
Select an Appropriate RAFT Agent: For methacrylates like DEAEMA, dithiobenzoates (e.g., cumyl dithiobenzoate) and trithiocarbonates are often effective RAFT agents.[8]
-
Increase Temperature: If the polymerization is sluggish, a moderate increase in temperature can enhance the rate. However, be mindful of the potential for increased termination reactions.
-
Solvent Selection: For ATRP of DEAEMA, polar solvents like anisole, butyl acetate, or dichlorobenzene are suitable.[1] Nonpolar solvents such as toluene can lead to poor catalyst solubility and a poorly controlled polymerization.[1] For RAFT, toluene and 1,4-dioxane are commonly used.[8][9]
Issue 3: The final polymer has a bimodal or multimodal molecular weight distribution.
Possible Causes:
-
Slow Initiation: If initiation is slow compared to propagation, new chains will be formed throughout the polymerization, leading to a population of shorter chains in addition to the longer chains that were initiated early.
-
Chain Transfer Reactions: Uncontrolled chain transfer to solvent or monomer can lead to the formation of new polymer chains with different molecular weights.
-
Presence of Water (ATRP): Water can interfere with the catalyst system, leading to a loss of control.
Solutions:
-
Choose a Fast-Initiating System:
-
ATRP: Use an initiator that has a similar or slightly more reactive C-Halogen bond than the dormant polymer chain end.
-
RAFT: Select a RAFT agent that has a high chain transfer constant for DEAEMA.
-
-
Use High-Purity, Anhydrous Solvents: Minimize the presence of water and other protic impurities.
-
Monitor the Reaction Kinetics: Taking samples at different time points and analyzing them by GPC can help diagnose when the loss of control is occurring. A linear evolution of ln([M]₀/[M]) with time is indicative of a constant number of propagating chains.[4]
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the target degree of polymerization (DP) and calculate the required reactant ratios?
A1: The target degree of polymerization (DP) is the number of monomer units per polymer chain. You can determine the desired DP based on your target molecular weight. The ratio of monomer to initiator (or RAFT agent) is then set to be equal to your target DP.
-
Example Calculation for a Target Mn of 20,000 g/mol :
-
MW of DEAEMA monomer ≈ 185.26 g/mol .
-
Target DP = Target Mn / MW_monomer = 20,000 / 185.26 ≈ 108.
-
Therefore, you would use a [Monomer]:[Initiator/CTA] ratio of approximately 108:1.
-
Q2: What is a typical polydispersity index (PDI) I should expect for a well-controlled polymerization of poly(DEAEMA)?
A2: For a well-controlled ATRP or RAFT polymerization of DEAEMA, you should aim for a PDI below 1.3. With optimized conditions, it is possible to achieve PDIs in the range of 1.1 to 1.2.[5]
Q3: Can I perform the polymerization of DEAEMA in an aqueous medium?
A3: Yes, both ATRP and RAFT polymerizations of DEAEMA can be conducted in aqueous media, often in mixtures with alcohols like isopropanol.[3][6] This is particularly useful for synthesizing polymers for biological applications. However, careful control of pH is necessary, as the tertiary amine group of DEAEMA is pH-sensitive.
Q4: My GPC results for poly(DEAEMA) are showing tailing or poor peak shape. What could be the cause?
A4: The tertiary amine groups on poly(DEAEMA) can interact with the stationary phase of the GPC column, leading to peak tailing. To mitigate this, it is common to add a small amount of an amine, such as triethylamine (e.g., 1 vol %), to the GPC eluent (e.g., THF).[10]
Q5: Can I use the same poly(DEAEMA) as a macroinitiator for block copolymer synthesis?
A5: Absolutely. One of the key advantages of controlled radical polymerization is the high degree of chain-end fidelity. The "living" nature of the polymer chains allows for their use as macroinitiators for the polymerization of a second monomer to form block copolymers.[3][6]
Section 4: Experimental Protocols and Data
Illustrative ATRP Protocol for Poly(DEAEMA)
This is a generalized protocol and should be adapted based on your specific target molecular weight and experimental setup.
-
Reactant Preparation:
-
DEAEMA (monomer) is passed through a column of basic alumina to remove the inhibitor.
-
Ethyl α-bromoisobutyrate (EBiB) is used as the initiator.
-
Cu(I)Br is the catalyst, and PMDETA is the ligand.
-
Anisole is the solvent.
-
-
Reaction Setup:
-
To a Schlenk flask, add Cu(I)Br.
-
Seal the flask, and perform three vacuum-argon cycles to remove oxygen.
-
Under an argon atmosphere, add the deoxygenated anisole, DEAEMA, PMDETA, and EBiB via syringe.
-
The molar ratio could be, for example: [DEAEMA]:[EBiB]:[Cu(I)Br]:[PMDETA] = 50:1:1:1.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 50°C.
-
Stir the reaction mixture for the desired time. Samples can be taken periodically to monitor conversion and molecular weight evolution.
-
-
Termination and Purification:
-
To quench the reaction, cool the flask and expose the mixture to air.
-
Dilute the mixture with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold hexanes.
-
Dry the purified polymer under vacuum.
-
Data Interpretation
The success of the polymerization is typically evaluated by Gel Permeation Chromatography (GPC) to determine Mn and PDI, and by ¹H NMR to determine monomer conversion.
| [M]:[I] Ratio | Monomer Conversion (%) | Mn,th ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 50:1 | 95 | ~8,800 | ~9,200 | 1.15 |
| 100:1 | 92 | ~17,000 | ~17,500 | 1.18 |
| 200:1 | 90 | ~33,300 | ~34,000 | 1.25 |
Note: The above data is illustrative and actual results may vary.
Section 5: Visualizing the Process
ATRP Mechanism for DEAEMA
Caption: ATRP equilibrium between dormant and active species.
Troubleshooting Workflow
Caption: Troubleshooting logic for poly(DEAEMA) synthesis.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Investigating the Effect of End-Group, Molecular Weight, and Solvents on the Catalyst-Free Depolymerization of RAFT Polymers: Possibility to Reverse the Polymerization of Heat-Sensitive Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ATRP synthesis of amphiphilic random, gradient, and block copolymers of 2-(dimethylamino)ethyl methacrylate and n-butyl methacrylate in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Preventing side reactions during 2-(Diethylamino)ethyl acrylate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of 2-(Diethylamino)ethyl acrylate (DEAEA).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The primary side reactions encountered during the synthesis of this compound are:
-
Uncontrolled Polymerization: Acrylates are highly susceptible to radical polymerization, especially at elevated temperatures used during synthesis and purification. This can lead to increased viscosity, gelation, or complete solidification of the reaction mixture.
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, particularly in the presence of water and at non-neutral pH. This results in the formation of acrylic acid and 2-(diethylamino)ethanol.
-
Transesterification Side Reactions: When synthesizing DEAEA via transesterification, side reactions can lead to the formation of undesired ester byproducts, affecting the purity of the final product.
Q2: How can I prevent premature polymerization of this compound during synthesis?
A2: To prevent premature polymerization, it is crucial to use effective polymerization inhibitors. Common inhibitors for acrylate synthesis include Monomethyl Ether Hydroquinone (MEHQ), phenothiazine, and hydroquinone. These are typically used in concentrations ranging from 25 to 2000 ppm. It is also important to control the reaction temperature, as higher temperatures can initiate polymerization.
Q3: What is the role of pH in the synthesis of this compound?
A3: pH plays a critical role in the stability of the this compound product. The ester is more susceptible to hydrolysis under both acidic and basic conditions. For the analogous monomer, 2-(dimethylamino)ethyl methacrylate, hydrolysis is noted to occur at a significant rate at pH greater than 6.0.[1] Therefore, maintaining a neutral pH during workup and storage is important to minimize product degradation.
Q4: Which catalysts are typically used for the transesterification synthesis of this compound?
A4: The transesterification synthesis of this compound from an alkyl acrylate (e.g., ethyl acrylate) and 2-(diethylamino)ethanol is often catalyzed by organometallic compounds. Commonly used catalysts include organotin compounds and titanium alkoxides, such as titanium isopropoxide.
Troubleshooting Guides
Issue 1: The reaction mixture becomes viscous or solidifies.
| Potential Cause | Recommended Solution |
| Uncontrolled Polymerization | Immediate Action: Cool the reaction mixture immediately. Preventative Measures: - Ensure an adequate concentration of a suitable polymerization inhibitor (e.g., MEHQ, phenothiazine) is present in the reaction mixture from the start. - Maintain the reaction temperature within the recommended range. Avoid localized overheating. - Introduce a gentle stream of air or oxygen into the reaction, as some inhibitors are more effective in the presence of oxygen. |
Issue 2: Low yield of this compound with the presence of acrylic acid.
| Potential Cause | Recommended Solution |
| Hydrolysis of the Product | Immediate Action: Neutralize the reaction mixture to a pH of approximately 7.0 during the workup process. Preventative Measures: - Use anhydrous reagents and solvents to minimize the presence of water. - Avoid prolonged exposure to acidic or basic conditions during purification. - Store the purified product over a suitable drying agent and under an inert atmosphere. |
Issue 3: Presence of unknown ester impurities in the final product.
| Potential Cause | Recommended Solution |
| Transesterification Side Reactions | Immediate Action: Optimize the purification process, for instance, by using fractional distillation under reduced pressure. Preventative Measures: - Carefully control the stoichiometry of the reactants. - Optimize the catalyst concentration and reaction time to favor the formation of the desired product. - Ensure the efficient removal of the alcohol byproduct (e.g., ethanol when using ethyl acrylate) to drive the equilibrium towards the formation of this compound.[2] |
Quantitative Data
Table 1: Commonly Used Polymerization Inhibitors and Their Typical Concentrations
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| Monomethyl Ether Hydroquinone (MEHQ) | 25 - 2000 | Often requires the presence of oxygen to be effective. |
| Phenothiazine | 200 - 1000 | Effective at higher temperatures. |
| Hydroquinone | 100 - 1000 | A common and effective inhibitor. |
Experimental Protocols
Synthesis of this compound via Transesterification
This protocol is a general guideline for the synthesis of this compound from ethyl acrylate and 2-(diethylamino)ethanol using a titanium alkoxide catalyst.
Materials:
-
Ethyl acrylate
-
2-(Diethylamino)ethanol
-
Titanium (IV) isopropoxide (catalyst)
-
Monomethyl Ether Hydroquinone (MEHQ) (inhibitor)
-
Anhydrous toluene (solvent)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap. The system should be under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Charging the Reactor: To the reaction flask, add anhydrous toluene, ethyl acrylate, 2-(diethylamino)ethanol, and MEHQ (e.g., 200 ppm).
-
Catalyst Addition: While stirring, add titanium (IV) isopropoxide to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The ethanol formed during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the progress of the reaction by analyzing aliquots using techniques such as GC or NMR.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic phase with a saturated sodium bicarbonate solution to neutralize any acidic species.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation. It is crucial to add a fresh amount of inhibitor to the distillation flask to prevent polymerization at elevated temperatures.
-
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Common side reactions in this compound synthesis.
Caption: Troubleshooting workflow for side reactions.
References
- 1. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. US7528278B2 - Transesterification process for production of (meth)acrylate ester monomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing PDEAEMA Synthesis for Gene Transfection
Welcome to the technical support center for the synthesis and application of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) in gene transfection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the lab.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with PDEAEMA.
Low Transfection Efficiency
Question: My transfection efficiency with PDEAEMA is consistently low. What are the potential causes and how can I improve it?
Answer:
Low transfection efficiency is a common issue that can stem from several factors related to the polymer itself, the formation of the polyplexes, or the experimental conditions. Here’s a step-by-step guide to troubleshoot this problem:
-
Optimize the N/P Ratio: The ratio of the nitrogen atoms in the PDEAEMA to the phosphate groups in the DNA (N/P ratio) is critical for efficient complex formation and transfection.
-
Problem: An incorrect N/P ratio can lead to incomplete DNA condensation, resulting in larger, less stable polyplexes that are not efficiently taken up by cells.
-
Solution: Perform a titration experiment to determine the optimal N/P ratio for your specific PDEAEMA batch and cell line. Start with a range of N/P ratios (e.g., 5:1, 10:1, 15:1, 20:1) and assess transfection efficiency. An optimal N/P ratio is typically one where the polyplexes have a net positive charge, facilitating interaction with the negatively charged cell membrane.[1][2][3][4]
-
-
Verify Polymer Molecular Weight: The molecular weight of PDEAEMA significantly impacts its ability to condense DNA and mediate transfection.
-
Problem: Low molecular weight PDEAEMA may not be able to effectively condense DNA, while excessively high molecular weight can lead to cytotoxicity.[5]
-
Solution: Characterize the molecular weight of your synthesized PDEAEMA using Gel Permeation Chromatography (GPC). For efficient transfection, a higher molecular weight is generally preferred, but a balance with cytotoxicity must be found.[5][6] If your polymer's molecular weight is too low, consider adjusting your synthesis parameters (e.g., monomer to initiator ratio, polymerization time) to increase it.
-
-
Ensure Proper Polyplex Formation: The method of mixing PDEAEMA and DNA can affect the resulting polyplexes.
-
Problem: Rapid mixing or inappropriate buffer conditions can lead to the formation of large aggregates instead of well-defined nanoparticles.
-
Solution: Prepare polyplexes by adding the DNA solution to the PDEAEMA solution dropwise while gently vortexing. Allow the complexes to incubate at room temperature for 15-30 minutes to ensure stable formation before adding them to the cells.[1] Use a serum-free medium or a low-salt buffer for complex formation to avoid interference with the electrostatic interactions.
-
-
Check Cell Health and Confluency: The state of your cells at the time of transfection is crucial.
-
Problem: Unhealthy or overly confluent cells will not transfect efficiently.
-
Solution: Ensure your cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transfection.[7]
-
-
Consider Endosomal Escape Limitations: A major hurdle for non-viral vectors like PDEAEMA is the escape of the polyplexes from the endosome after cellular uptake.[8][9]
-
Problem: Even if polyplexes are efficiently internalized, they may be trafficked to lysosomes for degradation if they cannot escape the endosome. The "proton sponge" effect, where the buffering capacity of PDEAEMA leads to endosomal rupture, is a key mechanism for escape.[10][11][12]
-
Solution: The efficiency of endosomal escape is influenced by the polymer's structure and molecular weight. Higher molecular weight PDEAEMA generally exhibits better endosomal escape.[9] If endosomal escape is a suspected issue, you may consider co-transfection with endosomolytic agents, though this can also increase cytotoxicity.
-
High Cytotoxicity
Question: I'm observing significant cell death after transfecting with my PDEAEMA. What are the likely causes and how can I reduce cytotoxicity?
Answer:
High cytotoxicity is a common challenge with cationic polymers like PDEAEMA, primarily due to their interaction with cell membranes. Here are some strategies to mitigate this issue:
-
Optimize Polymer Concentration and N/P Ratio:
-
Problem: High concentrations of free PDEAEMA or polyplexes with a very high positive charge can be toxic to cells.
-
Solution: Use the lowest effective concentration of PDEAEMA and the optimal N/P ratio determined from your titration experiments. Avoid excessively high N/P ratios, as the excess positive charge can lead to membrane damage.[2]
-
-
Modify the Polymer Architecture:
-
Problem: Linear, high molecular weight PDEAEMA can be more cytotoxic than branched or star-shaped architectures.[6]
-
Solution: Consider synthesizing branched or star-shaped PDEAEMA. These architectures can sometimes offer a better balance of high transfection efficiency and lower cytotoxicity compared to their linear counterparts of similar molecular weight.[6][13]
-
-
Reduce Molecular Weight:
-
Purify the Polymer Thoroughly:
-
Problem: Residual monomers, initiators, or catalysts from the synthesis process can be toxic to cells.
-
Solution: Ensure your PDEAEMA is thoroughly purified after synthesis. Dialysis against a suitable solvent or precipitation are common methods to remove impurities.[15]
-
-
Consider Copolymerization:
-
Problem: The high charge density of PDEAEMA contributes to its cytotoxicity.
-
Solution: Synthesize copolymers of PDEAEMA with a neutral, hydrophilic monomer like poly(ethylene glycol) (PEG). The PEG chains can shield the positive charge of the PDEAEMA, reducing its interaction with the cell membrane and lowering cytotoxicity.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molecular weight for PDEAEMA for gene transfection?
A1: There is a trade-off between transfection efficiency and cytotoxicity. Generally, higher molecular weight PDEAEMA (above 20 kDa) leads to better DNA condensation and higher transfection efficiency.[5][6] However, this is often accompanied by increased cytotoxicity.[5] An intermediate molecular weight, combined with an optimized architecture (e.g., branched), may offer the best balance.[13]
Q2: How do I determine the N/P ratio for my experiments?
A2: The N/P ratio is the molar ratio of amine groups in PDEAEMA to phosphate groups in the DNA. To calculate this, you need to know the molecular weight of your PDEAEMA repeating unit and the average molecular weight of a DNA base pair (~650 g/mol ). You can then perform a gel retardation assay to find the N/P ratio at which the polymer completely neutralizes the negative charge of the DNA, preventing it from migrating through the gel. The optimal N/P ratio for transfection is typically higher than this, creating a net positive charge on the polyplex.[1]
Q3: What is the "proton sponge" effect and why is it important for PDEAEMA-mediated transfection?
A3: The "proton sponge" effect is a proposed mechanism for the endosomal escape of polyplexes.[11][12] After a polyplex is taken up by a cell into an endosome, the endosome becomes acidified. The tertiary amine groups on PDEAEMA have a pKa around 7.3, which means they become protonated in the acidic environment of the endosome.[10] This influx of protons is followed by an influx of chloride ions and water to maintain charge and osmotic balance, causing the endosome to swell and eventually rupture, releasing the polyplex into the cytoplasm.[16] This is a critical step for successful gene delivery, as it prevents the degradation of the DNA in lysosomes.
Q4: Which synthesis method is better for PDEAEMA: ATRP or RAFT?
A4: Both Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are controlled radical polymerization techniques that allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[17][18][19][20][21]
-
ATRP often uses a copper catalyst, which needs to be carefully removed from the final product as it can be cytotoxic.[17][18][19][21][22]
-
RAFT polymerization does not use a metal catalyst, which can be an advantage in biological applications.[15] The choice between the two may depend on the specific requirements of your application and the available laboratory resources.
Q5: How can I characterize my synthesized PDEAEMA?
A5: The key characteristics of your PDEAEMA that you should determine are its molecular weight and polydispersity index (PDI). This is typically done using Gel Permeation Chromatography (GPC) . The structure of the polymer can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy .
Data Presentation
Table 1: Effect of PDEAEMA Molecular Weight on Transfection Efficiency and Cytotoxicity
| Molecular Weight (kDa) | Polymer Architecture | N/P Ratio | Transfection Efficiency (% of cells) | Cell Viability (%) | Reference |
| < 20 | Linear | Various | Negligible | High | [6] |
| 43 | Linear | 5:1 | ~10% | ~80% | [5] |
| 112 | Linear | 5:1 | ~25% | ~60% | [5] |
| 915 | Linear | 5:1 | ~40% | ~40% | [5] |
| 30.3 | Two-arm | 7.38 | ~40% (silencing) | Not specified | |
| 16 - 158 | Linear vs. Star | Various | Increased with MW | Decreased with MW | [6] |
Table 2: Influence of N/P Ratio on Polyplex Properties and Transfection Outcome
| N/P Ratio | Polyplex Size (nm) | Zeta Potential (mV) | Transfection Efficiency | Cytotoxicity | Reference |
| < 4 | > 200 | Negative or Neutral | Low | Low | [1][23] |
| 5 - 10 | 100 - 200 | Positive | Optimal | Moderate | [24][25] |
| > 15 | < 150 | Highly Positive | May decrease | High | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of PDEAEMA via ATRP (Atom Transfer Radical Polymerization)
This protocol is a general guideline and may require optimization.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA) monomer (purified by passing through a column of basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB) initiator
-
Copper(I) bromide (CuBr) catalyst
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) ligand
-
Anhydrous solvent (e.g., Toluene or Anisole)
-
Inhibitor remover columns
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add CuBr.
-
Seal the flask, and alternate between vacuum and argon (or nitrogen) three times to remove oxygen.
-
Add the anhydrous solvent, DEAEMA monomer, and PMDETA ligand to the flask via syringe under an inert atmosphere.
-
Stir the mixture until the CuBr dissolves and the solution turns green.
-
Add the EBiB initiator via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir for the desired reaction time. The reaction time will influence the final molecular weight.
-
To stop the polymerization, cool the flask to room temperature and expose the solution to air.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Purification: Pass the solution through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent (e.g., cold hexane).
-
Filter and dry the precipitated polymer under vacuum.
-
Characterize the polymer using GPC (for molecular weight and PDI) and NMR.
Protocol 2: Preparation of PDEAEMA/DNA Polyplexes
Materials:
-
Purified PDEAEMA stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Plasmid DNA stock solution (e.g., 1 mg/mL in TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM) or nuclease-free water
Procedure:
-
Calculate the required volumes of PDEAEMA and DNA solutions to achieve the desired N/P ratio.
-
In separate sterile microcentrifuge tubes, dilute the required amount of PDEAEMA and DNA in serum-free medium. The final volume for each should be equal (e.g., 50 µL).
-
Add the diluted DNA solution dropwise to the diluted PDEAEMA solution while gently vortexing. Do not add the polymer to the DNA.
-
Incubate the mixture at room temperature for 15-30 minutes to allow for stable polyplex formation.
-
The polyplex solution is now ready to be added to the cells for transfection.
Protocol 3: In Vitro Transfection and Luciferase Assay
Materials:
-
Cells plated in a multi-well plate (e.g., 24-well plate) at 70-80% confluency
-
Prepared PDEAEMA/DNA polyplexes (encoding a luciferase reporter gene)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Gently add the prepared polyplex solution dropwise to each well of the cell culture plate.
-
Incubate the cells with the polyplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Incubate the cells for another 24-48 hours to allow for gene expression.
-
Luciferase Assay:
-
Wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for your luciferase assay kit.
-
Add the luciferase assay reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to the total protein concentration in each sample to account for differences in cell number.
-
Mandatory Visualizations
Caption: Experimental workflow for PDEAEMA synthesis, characterization, and gene transfection.
Caption: Cellular uptake and intracellular trafficking pathway of PDEAEMA/DNA polyplexes for gene delivery.
References
- 1. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N/P ratio significantly influences the transfection efficiency and cytotoxicity of a polyethylenimine/chitosan/DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Low Transfection Rates in Primary Cells [synapse.patsnap.com]
- 8. Self-assembling dual component nanoparticles with endosomal escape capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships of water-soluble cationic methacrylate/methacrylamide polymers for nonviral gene delivery [pubmed.ncbi.nlm.nih.gov]
- 11. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Release of cationic polymer-DNA complexes from the endosome: A theoretical investigation of the proton sponge hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Influence of Polymer Architecture and Molecular Weight of Poly(2-(dimethylamino)ethyl methacrylate) Polycations on Transfection Efficiency and Cell Viability in Gene Delivery - American Chemical Society - Figshare [acs.figshare.com]
- 14. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. Degradable-brushed pHEMA-pDMAEMA synthesized via ATRP and click chemistry for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. research-portal.uu.nl [research-portal.uu.nl]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Tertiary-Amine Functionalized Polyplexes Enhanced Cellular Uptake and Prolonged Gene Expression | PLOS One [journals.plos.org]
- 24. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nmj.mums.ac.ir [nmj.mums.ac.ir]
Technical Support Center: Mitigating PDEAEMA Cytotoxicity for In Vivo Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the challenge of PDEAEMA-associated cytotoxicity in your in vivo experiments. The information herein is structured to provide not just protocols, but the scientific reasoning behind them, ensuring you can make informed decisions in your experimental design.
I. Frequently Asked Questions (FAQs): Understanding PDEAEMA Cytotoxicity
This section addresses common questions regarding the underlying causes of PDEAEMA cytotoxicity and the general principles for mitigating it.
Q1: What is the primary cause of PDEAEMA's cytotoxicity?
A1: The primary driver of PDEAEMA's cytotoxicity is its cationic nature. The tertiary amine groups in the polymer chain become protonated at physiological pH, resulting in a high positive charge density. This leads to strong electrostatic interactions with negatively charged cell membranes, causing membrane disruption, depolarization, and ultimately, cell death through necrosis or apoptosis.[1][2] The molecular weight of the polymer also plays a significant role; higher molecular weight PDEAEMA generally exhibits increased cytotoxicity.[3]
Q2: How does the "proton sponge" effect of PDEAEMA contribute to its function and its toxicity?
A2: The "proton sponge" effect is crucial for the endosomal escape of PDEAEMA-based nanoparticles, a key step in intracellular drug and gene delivery. After endocytosis, the polymer's amine groups buffer the acidic environment of the endosome, leading to an influx of protons and chloride ions. This influx increases osmotic pressure, causing the endosome to swell and rupture, releasing the therapeutic payload into the cytoplasm. However, this same membrane-disruptive capability, if not properly controlled, contributes to its off-target cytotoxicity.
Q3: What are the main strategies to reduce PDEAEMA cytotoxicity for in vivo use?
A3: The main strategies focus on masking or reducing the polymer's cationic charge and improving its biocompatibility. These include:
-
Chemical Modification: Introducing biodegradable linkages, PEGylation, or copolymerization with biocompatible monomers.
-
Formulation Strategies: Creating core-shell nanoparticles or mixed micelles to shield the cationic PDEAEMA core.[4][5]
-
Charge Reversal Systems: Designing polymers that are neutral or anionic in the bloodstream but become cationic in the acidic tumor microenvironment.[6]
Q4: Is there a trade-off between reducing cytotoxicity and maintaining transfection/delivery efficiency?
A4: Yes, this is often referred to as the "polycation dilemma."[6] Many modifications that reduce cytotoxicity by shielding the positive charge can also hinder the polymer's ability to condense nucleic acids and interact with cell membranes, thereby decreasing its delivery efficiency. The key is to design systems where the shielding is temporary or "smart," unmasking the cationic charge only at the target site.[6][7]
II. Troubleshooting Guides for Common Experimental Issues
This section provides detailed troubleshooting for specific problems you may encounter during your experiments, along with the scientific rationale for the proposed solutions.
Troubleshooting Guide 1: High In Vitro Cytotoxicity in Preliminary Screens
Problem: Your PDEAEMA-based nanoparticles show high levels of cell death in initial in vitro assays (e.g., MTT, LDH), even at low concentrations.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| High Molecular Weight of PDEAEMA | Higher molecular weight polymers have a greater charge density and can cause more significant membrane disruption.[3] | 1. Synthesize or purchase lower molecular weight PDEAEMA: Aim for a molecular weight range that has been shown to have a better balance of efficacy and toxicity. 2. Characterize your polymer: Use techniques like Gel Permeation Chromatography (GPC) to confirm the molecular weight and polydispersity index (PDI) of your polymer batch. A narrow PDI is desirable for reproducibility. |
| Unreacted Monomers or Initiators | Residual toxic monomers (like DMAEMA) or polymerization initiators can contribute to observed cytotoxicity.[8] | 1. Purify the polymer thoroughly: Use dialysis against deionized water or an appropriate solvent, followed by lyophilization. 2. Perform quality control: Use techniques like 1H NMR to ensure the absence of monomer peaks in your final polymer product. |
| Assay Interference | Cationic polymers can interact with negatively charged assay reagents like MTT tetrazolium salts, leading to false-positive cytotoxicity readings.[9] | 1. Use alternative cytotoxicity assays: Consider assays that measure membrane integrity directly, such as those based on lactate dehydrogenase (LDH) release or live/dead staining with fluorescent dyes (e.g., Calcein AM/Ethidium Homodimer).[9] 2. Include appropriate controls: Run controls with your polymer in the absence of cells to check for direct interaction with assay reagents. |
| Excessive Surface Charge | The high positive charge of the nanoparticles is directly interacting with and disrupting cell membranes. | 1. Formulate at a higher N/P ratio initially: While seemingly counterintuitive, ensuring complete condensation of nucleic acids can sometimes reduce the availability of free, highly-charged polymer chains. 2. Proceed to surface modification strategies: See Troubleshooting Guide 2 for detailed protocols on PEGylation and charge shielding. |
Troubleshooting Guide 2: Poor In Vivo Biocompatibility and Rapid Clearance
Problem: Your PDEAEMA nanoparticles, despite showing acceptable in vitro toxicity, cause adverse effects in animal models (e.g., weight loss, signs of distress) or are rapidly cleared from circulation.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps | | :--- | :--- | | Opsonization and MPS Uptake | The cationic surface of the nanoparticles is recognized by opsonins (serum proteins), leading to rapid clearance by the mononuclear phagocyte system (MPS), primarily in the liver and spleen.[10][11] | 1. PEGylation: Covalently attach polyethylene glycol (PEG) chains to the surface of your PDEAEMA. This creates a hydrophilic "stealth" layer that sterically hinders protein adsorption and reduces MPS uptake.[12][13][14] 2. Formulate Core-Shell Nanoparticles: Use a diblock copolymer like PEG-b-PDEAEMA to self-assemble into nanoparticles with a PDEAEMA core and a protective PEG shell.[15][16] | | Hemotoxicity | The nanoparticles are interacting with red blood cells, causing hemolysis or aggregation.[13] | 1. Perform a hemolysis assay: Incubate your nanoparticles with a suspension of red blood cells and measure the release of hemoglobin spectrophotometrically. 2. Optimize PEG density: A sufficient density of PEG chains on the nanoparticle surface is crucial to prevent interaction with erythrocytes. | | Intrinsic Polymer Toxicity | The polymer itself, even if it passes initial in vitro screens, may have inherent toxicity that becomes apparent in vivo. | 1. Introduce Biodegradable Linkages: Synthesize PDEAEMA with disulfide bonds in the backbone.[2][17] These bonds are stable in the bloodstream but are cleaved in the reducing environment inside cells, breaking down the high molecular weight polymer into smaller, less toxic oligomers that can be more easily cleared.[2][17] |
III. Experimental Protocols & Methodologies
This section provides step-by-step protocols for key techniques to reduce PDEAEMA cytotoxicity.
Protocol 1: PEGylation of PDEAEMA to Reduce Surface Charge
This protocol describes a common method for creating a PEG-PDEAEMA diblock copolymer for self-assembly into "stealthed" nanoparticles.
Objective: To synthesize a PEG-b-PDEAEMA copolymer that can self-assemble into core-shell nanoparticles with a hydrophilic PEG corona, thereby reducing cytotoxicity and opsonization.[7][13][18]
Materials:
-
Methoxy-PEG (mPEG) with a terminal hydroxyl group
-
2-bromoisobutyryl bromide
-
Triethylamine (TEA)
-
2-(Diethylamino)ethyl methacrylate (DEAEMA) monomer
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvents (e.g., THF, DMF)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Synthesis of mPEG-Br Macroinitiator:
-
Dissolve mPEG and TEA in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the solution to remove the triethylammonium bromide salt.
-
Precipitate the mPEG-Br macroinitiator in cold diethyl ether or hexane.
-
Dry the product under vacuum.
-
-
Atom Transfer Radical Polymerization (ATRP) of DEAEMA:
-
In a Schlenk flask, add the mPEG-Br macroinitiator, DEAEMA monomer, and PMDETA ligand.
-
Add anhydrous solvent (e.g., DMF).
-
Subject the mixture to several freeze-pump-thaw cycles to remove oxygen.
-
Under a positive pressure of inert gas, add the CuBr catalyst.
-
Place the flask in a preheated oil bath (typically 60-70 °C) and stir for the desired time to achieve the target molecular weight.
-
Stop the polymerization by exposing the reaction mixture to air and diluting with THF.
-
Pass the solution through a neutral alumina column to remove the copper catalyst.
-
Concentrate the solution and precipitate the PEG-b-PDEAEMA copolymer in cold hexane.
-
Purify the final product by dialysis against deionized water and lyophilize.
-
Self-Validation:
-
Confirm the structure and purity of the macroinitiator and final copolymer using 1H NMR spectroscopy.
-
Determine the molecular weight and PDI of the copolymer using GPC.
Protocol 2: Synthesis of Reducible PDEAEMA with Disulfide Bonds
Objective: To synthesize a PDEAEMA polymer with disulfide linkages in the backbone, which can be cleaved in the reducing intracellular environment, leading to degradation into less toxic, lower molecular weight fragments.[2][17]
Materials:
-
Bis(2-hydroxyethyl) disulfide
-
2-bromoisobutyryl bromide
-
DEAEMA monomer
-
RAFT chain transfer agent (CTA), e.g., S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate
-
Azobisisobutyronitrile (AIBN) initiator
-
Solvents (THF, DMSO)
Procedure:
-
Synthesis of Disulfide-Containing Initiator:
-
React bis(2-hydroxyethyl) disulfide with an excess of 2-bromoisobutyryl bromide in the presence of a base like triethylamine to create a disulfide-containing ATRP initiator.
-
-
RAFT Polymerization to form Telechelic Oligomers:
-
Alternatively, and more commonly, use RAFT polymerization.
-
Dissolve DEAEMA, a difunctional RAFT CTA, and AIBN in a suitable solvent like THF.
-
Deoxygenate the solution and heat to initiate polymerization (e.g., 60 °C).
-
This creates α,ω-dithioester-terminated PDEAEMA oligomers.
-
-
Aminolysis and Oxidation:
-
Treat the dithioester-terminated polymer with an amine (e.g., hexylamine) to convert the end groups to thiols.
-
Oxidize the resulting thiol-terminated oligomers by stirring in a solvent like DMSO under an oxygen atmosphere. This will form disulfide bonds, linking the oligomers into a high molecular weight, reducible polymer.
-
-
Purification:
-
Precipitate the final reducible PDEAEMA (rPDMAEMA) in a non-solvent like hexane.
-
Purify by dialysis and lyophilize.
-
Self-Validation:
-
Confirm the presence of disulfide bonds using Raman spectroscopy or by cleaving the bonds with a reducing agent (e.g., DTT) and observing the change in molecular weight via GPC.
-
Compare the in vitro cytotoxicity of the rPDMAEMA to a non-reducible PDEAEMA of similar initial molecular weight.
IV. Visualizing the Strategies: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams created using Graphviz are provided.
Diagram 1: Core Mechanisms of PDEAEMA Cytotoxicity
Caption: The pathway from high cationic charge to cell death.
Diagram 2: Strategies to Mitigate PDEAEMA Cytotoxicity
Caption: Key approaches to improve PDEAEMA's in vivo safety profile.
Diagram 3: Experimental Workflow for Cytotoxicity Assessment
Caption: A self-validating workflow for developing safe PDEAEMA vectors.
V. References
-
Strategies to overcome the polycation dilemma in drug delivery. ResearchGate. Available at: --INVALID-LINK--
-
Cytotoxicity of pDMAEMA Polymers and Hostasol (mg/mL). IC 50 ). ResearchGate. Available at: --INVALID-LINK--
-
High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures. PubMed. Available at: --INVALID-LINK--
-
Biodegradable three-dimensional networks of poly(dimethylamino ethyl methacrylate). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity. PubMed. Available at: --INVALID-LINK--
-
Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules. MDPI. Available at: --INVALID-LINK--
-
Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. National Institutes of Health. Available at: --INVALID-LINK--
-
pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study. MDPI. Available at: --INVALID-LINK--
-
Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity. National Institutes of Health. Available at: --INVALID-LINK--
-
Tuning the properties of pH responsive nanoparticles to control cellular interactions in vitro and ex vivo. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Electrostatic Surface Modifications to Improve Gene Delivery. National Institutes of Health. Available at: --INVALID-LINK--
-
An acid-labile block copolymer of PDMAEMA and PEG as potential carrier for intelligent gene delivery systems. PubMed. Available at: --INVALID-LINK--
-
pH-Responsive Polymer Nanoparticles for Drug Delivery. Monash University. Available at: --INVALID-LINK--
-
The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma. National Institutes of Health. Available at: --INVALID-LINK--
-
In vitro and in vivo (cyto)toxicity assays using PVC and LDPE as model materials. RIVM Publications Repository. Available at: --INVALID-LINK--
-
Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity. PubMed. Available at: --INVALID-LINK--
-
Cationic Polymer Optimization for Efficient Gene Delivery. ResearchGate. Available at: --INVALID-LINK--
-
Glucosamine Modified the Surface of pH-Responsive Poly(2-(diethylamino)ethyl Methacrylate) Brushes Grafted on Hollow Mesoporous Silica Nanoparticles as Smart Nanocarrier. PubMed Central. Available at: --INVALID-LINK--
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: --INVALID-LINK--
-
Amphiphilic Poly[poly(ethylene glycol) methacrylate]s with OH Groups in the PEG Side Chains for Controlling Solution/Rheological Properties and toward Bioapplication. ACS Publications. Available at: --INVALID-LINK--
-
Cytotoxicity and Biocompatibility. ACS Publications. Available at: --INVALID-LINK--
-
PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. National Institutes of Health. Available at: --INVALID-LINK--
-
Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. MDPI. Available at: --INVALID-LINK--
-
Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release. Royal Society of Chemistry. Available at: --INVALID-LINK--
-
pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery. National Institutes of Health. Available at: --INVALID-LINK--
-
Toxicological considerations when creating nanoparticle based drugs and drug delivery systems? National Institutes of Health. Available at: --INVALID-LINK--
-
The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System. MDPI. Available at: --INVALID-LINK--
-
Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. National Institutes of Health. Available at: --INVALID-LINK--
-
Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini. PNAS. Available at: --INVALID-LINK--
-
PEGylated poly(2-(dimethylamino) Ethyl methacrylate)/DNA Polyplex Micelles Decorated With Phage-Displayed TGN Peptide for Brain-Targeted Gene Delivery. PubMed. Available at: --INVALID-LINK--
-
Quantifying Nanoplastic Toxicity Using Gold-Core Polystyrene Nanoparti. IJN. Available at: --INVALID-LINK--
-
Promising Gene Delivery Properties of Polycations Based on 2-(N,N-dimethylamino)ethyl Methacrylate and Polyethylene Glycol Monomethyl Ether Methacrylate Copolymers. National Institutes of Health. Available at: --INVALID-LINK--
-
(PDF) Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release. ResearchGate. Available at: --INVALID-LINK--
-
Surface Modification of Poly(dimethylsiloxane) with Polydopamine and Hyaluronic Acid To Enhance Hemocompatibility for Potential Applications in Medical Implants or Devices. PubMed. Available at: --INVALID-LINK--
-
Are there any ways to improve the biocompatibility of biomedical polymer? ResearchGate. Available at: --INVALID-LINK--
-
(PDF) Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)‐Based Biomaterials for Medical Applications. ResearchGate. Available at: --INVALID-LINK--
-
Hydrophilic Modification Strategies to Enhance the Surface Biocompatibility of Poly(dimethylsiloxane)-Based Biomaterials for Medical Applications. Yonsei University. Available at: --INVALID-LINK--
References
- 1. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. An acid-labile block copolymer of PDMAEMA and PEG as potential carrier for intelligent gene delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradable three-dimensional networks of poly(dimethylamino ethyl methacrylate). Synthesis, characterization and in vitro studies of structural degradation and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Tuning the properties of pH responsive nanoparticles to control cellular interactions in vitro and ex vivo - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01332E [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. The impact of anionic polymers on gene delivery: how composition and assembly help evading the toxicity-efficiency dilemma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reducible poly(2-dimethylaminoethyl methacrylate): synthesis, cytotoxicity, and gene delivery activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PEGylated poly(2-(dimethylamino) ethyl methacrylate)/DNA polyplex micelles decorated with phage-displayed TGN peptide for brain-targeted gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Monomer Conversion in DEAEMA Polymerization
Welcome to the technical support center for 2-(diethylamino)ethyl methacrylate (DEAEMA) polymerization. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common issues encountered during the synthesis of DEAEMA-based polymers.
Frequently Asked Questions (FAQs)
Q1: My DEAEMA polymerization has resulted in very low or no monomer conversion. What are the most common causes?
A1: Low monomer conversion in DEAEMA polymerization can typically be attributed to one or more of the following factors:
-
Presence of Oxygen: Oxygen is a potent inhibitor of free-radical polymerization. It reacts with initiating and propagating radicals to form stable peroxide radicals, which do not effectively continue the polymerization chain.
-
Inhibitor in Monomer: Commercial DEAEMA is supplied with an inhibitor (like hydroquinone or BHT) to prevent spontaneous polymerization during storage. This inhibitor must be removed before use.
-
Initiator Issues: Problems with the initiator, such as incorrect concentration, thermal decomposition before use, or unsuitability for the chosen reaction temperature, can lead to poor initiation and low conversion.
-
Monomer Impurities: The presence of water or other impurities in the monomer can interfere with the polymerization process. DEAEMA is also susceptible to hydrolysis, especially at elevated temperatures and certain pH levels.[1][2][3][4]
-
Suboptimal Temperature: The polymerization temperature needs to be appropriate for the chosen initiator's half-life. Temperatures that are too low will result in slow initiation, while excessively high temperatures can lead to side reactions or initiator decomposition.
-
Solvent Effects: The choice of solvent can influence the polymerization rate and conversion. Solvent polarity can affect the reactivity of the monomer and the solubility of the growing polymer chains.[5]
Q2: How can I effectively remove the inhibitor from the DEAEMA monomer?
A2: A common and effective method for removing phenolic inhibitors like hydroquinone or BHT is to pass the monomer through a column of basic alumina. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the typical reaction conditions for the polymerization of DEAEMA?
A3: Reaction conditions vary significantly depending on the polymerization technique employed (e.g., free-radical, ATRP, RAFT). The tables in the "Data Presentation" section provide a summary of conditions from various studies. Generally, for free-radical polymerization, a temperature of around 70°C is used with an initiator like AIBN.[6] For controlled radical polymerizations like ATRP and RAFT, specific catalysts, chain transfer agents, and temperature profiles are required.
Q4: Can side reactions of DEAEMA affect my polymerization?
A4: Yes, DEAEMA can undergo side reactions that impact polymerization.
-
Hydrolysis: The ester group of DEAEMA is susceptible to hydrolysis, especially in the presence of water and at certain pH values, which can alter the monomer structure.[1][2][3][4]
-
Transesterification: In alcohol solvents, transesterification can occur, leading to the formation of different methacrylate monomers and affecting the final polymer composition.[6]
Troubleshooting Guide
If you are experiencing low monomer conversion, follow this systematic troubleshooting guide.
Data Presentation
The following tables summarize quantitative data on the impact of various experimental parameters on DEAEMA polymerization.
Table 1: Effect of Initiator and Monomer Concentration on Free Radical Polymerization of Methacrylates
| Monomer | Initiator (Concentration) | Monomer Concentration | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| MMA | AIBN (0.004 mol/L) | 2.0 mol/L | Toluene | 60 | 5 | ~60 | [7] |
| MMA | AIBN (0.004 mol/L) | 4.0 mol/L | Toluene | 60 | 5 | ~75 | [7] |
| MMA | BPO (varied) | High | Bulk | 60-160 | - | >80 (at T ≤ 120°C) | [8] |
| MMA | BDC (varied) | 2.83 mol/L | - | - | 4 | ~20 | [9] |
| DMAEMA | PHBHHx-AI | - | DMF | 70 | 1 | ~50 | [10] |
Table 2: Reaction Conditions for RAFT Polymerization of DEAEMA
| Monomer | RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| DEAEMA | CPADB | ACPA | 200:2:1 | 1,4-Dioxane | 70 | 6 | ~80 | [11] |
| DEAEMA | CPADB | ACPA | 200:5:1 | 1,4-Dioxane | 70 | 6 | ~90 | [11] |
| DEAEMA | CPADB | ACPA | 200:10:1 | 1,4-Dioxane | 70 | 6 | >95 | [11] |
Table 3: Reaction Conditions for ATRP of DEAEMA and DMAEMA
| Monomer | Initiator | Catalyst/Ligand | [Monomer]:[Initiator]:[Catalyst]:[Ligand] | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| DMAEMA | EBiB | Fe(0)/CuBr₂/PMDETA | 200:1:0.05:0.1 | IPA/H₂O (9/1) | 25 | 4 | ~90 | [12] |
| DMAEMA | EBiB | CuBr/PMDETA | 200:1:1:1 | IPA/H₂O (9/1) | 25 | 24 | ~70 | [12] |
| DEAEMA | Ethyl 2-bromoacetate | CuBr | - | Bulk | 110 | 1 | ~40 | [11] |
Experimental Protocols
Protocol 1: Inhibitor Removal from DEAEMA Monomer
This protocol describes the removal of phenolic inhibitors (e.g., hydroquinone, MEHQ, BHT) from DEAEMA using a basic alumina column.
Materials:
-
DEAEMA monomer
-
Basic alumina (activated)
-
Chromatography column
-
Glass wool
-
Collection flask (e.g., round-bottom flask)
-
Nitrogen or argon source
Procedure:
-
Column Preparation: Secure a glass chromatography column vertically. Place a small plug of glass wool at the bottom of the column.
-
Packing the Column: Add basic alumina to the column to a height of approximately 10-15 cm. The amount of alumina should be sufficient to ensure complete inhibitor removal.
-
Monomer Loading: Gently pour the DEAEMA monomer onto the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column under gravity. Do not apply pressure.
-
Collection: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Storage and Use: The purified monomer should be used immediately for the best results. If short-term storage is necessary, keep it under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) to prevent premature polymerization.
Protocol 2: Deoxygenation by Freeze-Pump-Thaw
This technique is crucial for removing dissolved oxygen from the reaction mixture, which is a strong inhibitor of radical polymerization.
Materials:
-
Schlenk flask containing the reaction mixture
-
High-vacuum line
-
Liquid nitrogen
Procedure:
-
Freeze: Immerse the Schlenk flask in a dewar of liquid nitrogen until the reaction mixture is completely frozen.
-
Pump: With the mixture still frozen, open the flask to a high-vacuum line to remove the gases from the headspace above the frozen solid. Allow it to pump for 10-15 minutes.
-
Thaw: Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen. Allow the mixture to thaw completely at room temperature. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: For thorough deoxygenation, repeat the entire Freeze-Pump-Thaw cycle at least three times. After the final cycle, backfill the flask with an inert gas like nitrogen or argon.
Mandatory Visualizations
References
- 1. dc.engconfintl.org [dc.engconfintl.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The influence of monomer ionization and hydrolysis on the radical polymerization kinetics of 2-(dimethylamino)ethyl methacrylate in aqueous solution - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of PDEAEMA Nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) nanoparticles. Our aim is to provide actionable strategies and detailed protocols to improve the stability and performance of your nanoparticle formulations.
Frequently Asked Questions (FAQs)
1. Why are my PDEAEMA nanoparticles aggregating?
PDEAEMA is a pH-sensitive cationic polymer. The tertiary amine groups on its side chains have a pKa of approximately 7.0-7.5.[1] Below this pKa, the amines become protonated, leading to electrostatic repulsion between polymer chains and causing the nanoparticles to swell or even dissolve.[2][3] Above the pKa, the polymer is deprotonated and hydrophobic, which can lead to aggregation, especially at physiological pH (around 7.4).[2][4]
Common Causes of Aggregation:
-
pH Shifts: Exposing the nanoparticles to a pH above their pKa will neutralize the surface charge, reducing electrostatic repulsion and leading to aggregation.
-
High Ionic Strength: The presence of salts in the buffer can screen the surface charge of the nanoparticles, diminishing the electrostatic repulsion and causing them to aggregate.[5]
-
Temperature Changes: PDEAEMA exhibits a lower critical solution temperature (LCST), meaning it becomes less soluble as the temperature increases, which can induce aggregation.[6][7]
-
Lack of Steric Stabilization: Without a protective hydrophilic shell, the hydrophobic core of the deprotonated PDEAEMA nanoparticles is exposed, promoting aggregation to minimize contact with water.
2. How can I prevent my PDEAEMA nanoparticles from aggregating at physiological pH?
Several strategies can be employed to enhance the stability of PDEAEMA nanoparticles at physiological pH:
-
Copolymerization with a Hydrophilic Monomer: Incorporating a hydrophilic comonomer, such as poly(ethylene glycol) (PEG), can provide steric stabilization.[4][8] The hydrophilic chains form a protective layer around the nanoparticle core, preventing aggregation even when the PDEAEMA component is deprotonated and hydrophobic.[9]
-
Cross-linking: Introducing a cross-linking agent during polymerization creates a more robust and stable nanoparticle structure that is less prone to disassembly or aggregation with changes in pH.[10][11]
-
Surface Modification (PEGylation): Covalently attaching PEG chains to the surface of pre-formed nanoparticles (PEGylation) is a widely used method to improve stability and biocompatibility.[12][13]
3. What is the ideal pH and buffer for storing PDEAEMA nanoparticles?
For short-term storage, it is generally recommended to keep PDEAEMA nanoparticles in a slightly acidic buffer (pH 6.0-6.5) to ensure the polymer remains protonated and the nanoparticles are well-dispersed due to electrostatic repulsion.[8] The choice of buffer can also influence stability; it is advisable to use buffers with low ionic strength to avoid charge screening.[14] For long-term storage, freeze-drying is the preferred method.
4. How does the molecular weight of PDEAEMA affect nanoparticle stability?
The molecular weight of the PDEAEMA polymer can influence the size, morphology, and stability of the resulting nanoparticles. Higher molecular weight polymers may lead to larger nanoparticles. The balance between the hydrophobic and hydrophilic blocks in block copolymers is crucial for stable self-assembly.[7][15]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Nanoparticles aggregate immediately after synthesis. | Incorrect pH of the reaction or dialysis buffer. | Ensure the pH of the final solution is below the pKa of PDEAEMA (typically < 7.0) to maintain a positive surface charge. |
| High ionic strength of the buffer. | Use a buffer with low salt concentration (e.g., deionized water or a low molarity buffer like 10 mM HEPES). | |
| Nanoparticles are stable initially but aggregate over time in storage. | Gradual increase in pH due to absorption of atmospheric CO2. | Store nanoparticle suspensions in tightly sealed containers at 4°C. For long-term stability, consider freeze-drying. |
| Insufficient steric stabilization. | Incorporate a higher density of PEG chains or use a longer PEG chain length during synthesis or PEGylation. | |
| Significant increase in particle size and polydispersity index (PDI) observed by DLS. | Aggregation or swelling of nanoparticles. | Verify the pH and ionic strength of the dispersion medium. If swelling is the issue (at low pH), this is an intrinsic property of PDEAEMA. If aggregation is occurring, refer to the solutions for aggregation. |
| Nanoparticles aggregate when introduced into cell culture media. | High salt and protein concentration in the media. | PEGylate the nanoparticles to provide a protective steric barrier against opsonization and aggregation in complex biological fluids.[16] |
| Freeze-dried powder does not resuspend properly. | Lack of or insufficient cryoprotectant. | Add a lyoprotectant such as trehalose or sucrose to the nanoparticle suspension before freeze-drying.[17][18] |
| Inappropriate freeze-drying cycle. | Optimize the freezing rate and drying time of the lyophilization process. |
Experimental Protocols
Protocol 1: Synthesis of Stabilized PDEAEMA Nanoparticles via Copolymerization
This protocol describes the synthesis of PDEAEMA nanoparticles stabilized by incorporating a hydrophilic block, poly(ethylene glycol) methyl ether methacrylate (PEGMA).
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA)
-
Poly(ethylene glycol) methyl ether methacrylate (PEGMA)
-
Initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Solvent (e.g., Toluene)
-
Dialysis tubing (MWCO 3.5 kDa and 100 kDa)
-
Phosphate-buffered saline (PBS) at pH 6.0 and pH 8.0
Procedure:
-
Dissolve DEAEMA, PEGMA, and AIBN in toluene in a reaction flask. The molar ratio of DEAEMA to PEGMA will determine the properties of the final nanoparticles.[8]
-
Deoxygenate the solution by bubbling with nitrogen gas for 30 minutes.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
Precipitate the resulting copolymer by adding the reaction mixture dropwise into an excess of cold petroleum ether.
-
Dissolve the precipitated polymer in a suitable solvent and then dialyze against deionized water using a 3.5 kDa MWCO membrane for 24 hours to remove unreacted monomers and initiator.
-
To form nanoparticles, dissolve the purified copolymer in PBS at pH 6.0.[8]
-
Dialyze the polymer solution against PBS at pH 8.0 using a 100 kDa MWCO membrane to induce self-assembly into nanoparticles.[8]
-
Characterize the nanoparticles for size and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Freeze-Drying of PDEAEMA Nanoparticles for Long-Term Storage
This protocol outlines the procedure for lyophilizing PDEAEMA nanoparticles to enhance their long-term stability.
Materials:
-
PDEAEMA nanoparticle suspension
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Prepare a stock solution of the chosen cryoprotectant (e.g., 10% w/v trehalose in deionized water).
-
Add the cryoprotectant solution to the nanoparticle suspension to a final concentration of 5% (w/v).[19] Gently mix to ensure homogeneity.
-
Freeze the nanoparticle suspension in a freezer at -80°C or by using the freezing shelf of the lyophilizer.
-
Place the frozen samples in the lyophilizer and run a suitable drying cycle. A typical cycle involves a primary drying phase at low temperature and pressure, followed by a secondary drying phase at a slightly higher temperature to remove residual water.
-
Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and quickly seal the vials.
-
Store the lyophilized powder at 4°C or -20°C.
-
To reconstitute, add the original volume of deionized water or buffer to the lyophilized powder and gently vortex.
-
Characterize the reconstituted nanoparticles by DLS to confirm that the size and PDI are comparable to the pre-lyophilized state.
Quantitative Data Summary
Table 1: Effect of PEGylation on Nanoparticle Stability in Fetal Bovine Serum (FBS)
| Nanoparticle Formulation | Initial Size in FBS (nm) | Size after 24h in FBS (nm) | Overall Size Change (nm) | Reference |
| Un-PEGylated | ~150 | >400 (aggregated) | >250 | [16] |
| 2 kDa linear PEG | ~160 | ~170 | ~10 | [16] |
| 5 kDa linear PEG | ~165 | ~172 | ~7 | [16] |
| 10 kDa linear PEG | ~170 | ~173 | ~3 | [16] |
| 10 kDa branched PEG | ~175 | ~178 | ~3 | [16] |
Table 2: Influence of Lyoprotectants on the Stability of Nanoparticles After Freeze-Drying
| Lyoprotectant (Concentration) | Particle Size Before Lyophilization (nm) | PDI Before Lyophilization | Particle Size After Reconstitution (nm) | PDI After Reconstitution | Reference |
| None | 150 | 0.15 | >1000 (aggregated) | >0.5 | [18] |
| 5% Trehalose | 150 | 0.15 | 155 | 0.18 | [18] |
| 5% Sucrose | 150 | 0.15 | 160 | 0.20 | [19] |
| 5% Mannitol | 150 | 0.15 | 250 | 0.35 | [19] |
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. An effective polymer cross-linking strategy to obtain stable dispersions of upconverting NaYF4 nanoparticles in buffers and biological growth media for biolabeling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Nanoparticle PEGylation for imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. mdpi.com [mdpi.com]
- 15. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Density Branched PEGylation for Nanoparticle Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Long-term storage of lipid-like nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Overcoming challenges in the characterization of PDEAEMA polymers
Technical Support Center: Characterization of PDEAEMA Polymers
Welcome to the technical support center for Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) polymers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the characterization of this versatile pH-responsive polymer. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to ensure you can achieve reliable and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding PDEAEMA.
Q1: What is PDEAEMA and what makes it challenging to characterize?
A: Poly(2-(diethylamino)ethyl methacrylate) is a cationic polymer notable for its sensitivity to pH. It contains tertiary amine groups that can be protonated or deprotonated depending on the ambient pH.[1] At a pH below its pKa (approximately 7.0–7.3), the amine groups become protonated, rendering the polymer positively charged and soluble in water.[2] Above this pKa, the polymer is neutral and hydrophobic, leading to its collapse or self-assembly into micelles in aqueous solutions.[1][3] This dual nature is precisely what makes it both useful for applications like drug delivery and challenging to characterize; its solution behavior, and thus its analytical signature, is highly dependent on the experimental conditions (pH, solvent, temperature).[4][5]
Q2: Which analytical techniques are essential for PDEAEMA characterization?
A: A multi-technique approach is necessary for a comprehensive analysis.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to confirm the chemical structure and calculate molecular weight (Mₙ) by comparing polymer repeat unit signals to end-group signals.[1][6]
-
Gel Permeation/Size-Exclusion Chromatography (GPC/SEC): The standard method for determining molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). However, it requires careful optimization to prevent polymer-column interactions.
-
Dynamic Light Scattering (DLS): Essential for analyzing the size and size distribution of PDEAEMA aggregates or micelles in solution, particularly as a function of pH.[1][7]
-
Potentiometric Titration: Used to determine the pKa of the polymer, which is a critical parameter for understanding its pH-responsive behavior.[8]
Q3: What is the best solvent for dissolving PDEAEMA for analysis?
A: The choice of solvent is critical and depends on the technique. For ¹H NMR, deuterated chloroform (CDCl₃) is commonly used as it dissolves the neutral form of the polymer well.[1] For GPC/SEC, tetrahydrofuran (THF) is a frequent choice for the mobile phase.[1][7] For aqueous studies like DLS, the polymer is often first dissolved in an organic solvent, which is then evaporated after adding an acidic aqueous solution to ensure full dissolution of the protonated form.[1][7]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific experimental problems.
Problem 1: Gel Permeation Chromatography (GPC/SEC) Failures
Q: My GPC chromatogram for PDEAEMA shows significant peak tailing and an artificially high polydispersity index (PDI). What is causing this and how can I obtain a symmetric peak?
A: This is a classic and frequent problem rooted in the chemical nature of PDEAEMA. The tertiary amine side groups are basic and can interact strongly with the stationary phase of the GPC column, particularly if the column material has acidic silanol groups. This interaction causes the polymer to "stick" to the column, slowing its elution and resulting in a broad, tailing peak that does not accurately reflect the polymer's molecular weight distribution.
Causality Explained: Standard GPC/SEC separates molecules based on their hydrodynamic volume. Any unintended interaction between the analyte and the column disrupts this mechanism. For PDEAEMA, the Lewis basicity of the nitrogen atoms leads to adsorptive interactions with the column packing, which must be suppressed to achieve a true size-based separation.
-
Mobile Phase Modification (Primary Solution): The most effective solution is to add a competitive base to the mobile phase to saturate the interactive sites on the column.
-
Action: Supplement your THF mobile phase with a small amount of an amine, such as triethylamine (TEA).
-
Concentration: Start with a concentration of 0.1% to 0.5% (v/v) TEA.
-
Rationale: The smaller TEA molecules will preferentially interact with the active sites on the stationary phase, effectively shielding the PDEAEMA polymer from these interactions and allowing it to elute based on size alone.[9][10]
-
-
Column Selection:
-
Action: Ensure you are using columns packed with a material suitable for your polymer, such as polystyrene-divinylbenzene (PS-DVB).
-
Rationale: Different column materials have varying levels of surface activity. Consulting the column manufacturer's guide for analyzing basic polymers is recommended.[10][11]
-
-
Sample Preparation:
-
System Equilibration:
-
Action: When using a modified mobile phase, flush the entire GPC system, including the columns, with at least three column volumes of the new eluent before starting your analysis.
-
Rationale: The system and columns must be fully equilibrated with the amine additive to ensure a stable baseline and consistent suppression of interactions.[12]
-
| Parameter | Standard Condition | Optimized Condition (Recommended) |
| Mobile Phase | Tetrahydrofuran (THF) | THF + 0.5% Triethylamine (TEA) |
| Column Set | Polystyrene-Divinylbenzene | Polystyrene-Divinylbenzene |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | Ambient or 30-40 °C | 30-40 °C for better viscosity control |
Problem 2: ¹H NMR Spectroscopy Challenges
Q: My ¹H NMR spectrum for PDEAEMA has broad, poorly resolved peaks, making it difficult to calculate the molecular weight. How can I improve the spectral quality?
A: Peak broadening in the NMR spectrum of polymers can arise from several factors, including restricted segmental motion, polymer aggregation, or a poor choice of solvent. For PDEAEMA, aggregation in solution is a common culprit.
Causality Explained: When PDEAEMA chains aggregate, the local magnetic environments of the protons become more heterogeneous, and molecular tumbling slows down. This leads to faster transverse relaxation (shorter T₂) and, consequently, broader peaks, obscuring the fine splitting patterns needed for structural confirmation and end-group analysis.
-
Solvent Selection:
-
Action: Use a solvent that fully dissolves the polymer and disrupts aggregation. While CDCl₃ is common, deuterated acidic water (D₂O + DCl) can be an excellent alternative.
-
Rationale: In acidic D₂O, the amine groups are fully protonated, leading to electrostatic repulsion between chains. This breaks up aggregates and promotes a fully solvated, unimer state, which often results in much sharper spectral lines.[3] Be aware that chemical shifts will change significantly in D₂O compared to CDCl₃.
-
-
Sample Preparation for End-Group Analysis:
-
Action: Prepare a sample of sufficient concentration (e.g., 10-20 mg/mL). Ensure the polymer is completely dissolved before analysis.
-
Rationale: A higher concentration is often needed to clearly see the low-intensity signals from the initiator fragments (end-groups) used for molecular weight calculation.
-
-
Molecular Weight (Mₙ) Calculation:
-
Step 1: Identify a characteristic peak from the polymer repeating unit that is well-resolved. For PDEAEMA, the methylene protons adjacent to the oxygen (-O-CH₂-) at ~4.0 ppm are often a good choice.[1][14]
-
Step 2: Identify a signal from the initiator fragment at one end of the polymer chain. This will depend on the initiator used during polymerization (e.g., AIBN, or fragments from an ATRP or RAFT initiator).[6][15]
-
Step 3: Integrate both peaks. The degree of polymerization (DP) is calculated by comparing the integral of the repeating unit signal (normalized to the number of protons it represents) to the integral of the end-group signal (also normalized).
-
Formula: DP = (Integral_repeat_unit / #Protons_repeat_unit) / (Integral_end_group / #Protons_end_group)
-
Formula: Mₙ,NMR = (DP * MW_monomer) + MW_initiator_fragment
-
| Proton Assignment | Typical Chemical Shift (δ) in CDCl₃ |
| Methacrylate Backbone: -C(CH₃)- | 0.8-1.1 ppm |
| Methacrylate Backbone: -CH₂- | 1.8-2.0 ppm |
| Diethylamino: -N(CH₂CH₃ )₂ | ~1.0 ppm |
| Diethylamino: -N(CH₂ CH₃)₂ | ~2.6 ppm |
| Methylene: -CH₂-N- | ~2.7 ppm |
| Methylene: -O-CH₂- | ~4.0 ppm |
| Data synthesized from sources.[1][14] |
Problem 3: Dynamic Light Scattering (DLS) Inconsistencies
Q: My DLS measurements of PDEAEMA in aqueous solution give highly variable particle sizes and large polydispersity indices (PDI > 0.3). How can I obtain reliable and reproducible data?
A: This issue is almost always linked to the pH-responsive nature of PDEAEMA. Near the polymer's pKa, a mix of unimers, partially collapsed chains, and fully formed micelles or large aggregates can coexist, leading to inconsistent and polydisperse DLS results.
Causality Explained: DLS measures the fluctuation of scattered light intensity, which is related to the Brownian motion of particles. The calculated size (hydrodynamic radius, Rₕ) is strongly influenced by larger particles (intensity ∝ radius⁶). If your solution is not at equilibrium or is in the transition pH range, the presence of even a small fraction of large aggregates will dominate the signal and produce unreliable results.
-
Control the pH Precisely:
-
Action: Prepare a stock solution of PDEAEMA at a low pH (e.g., pH 4-5) where it is fully dissolved as unimers.[1][7] Titrate aliquots of this solution to your desired pH values using dilute NaOH or HCl. Always measure the final pH of the sample being analyzed.
-
Rationale: This ensures a consistent starting point and allows you to systematically probe the polymer's behavior across its transition range.
-
-
Allow for Equilibration:
-
Action: After adjusting the pH, allow the solution to equilibrate for at least 30 minutes before measurement.
-
Rationale: The self-assembly or dissolution process is not instantaneous. Allowing the system to reach thermodynamic equilibrium is crucial for reproducibility.
-
-
Work at an Appropriate Concentration:
-
Action: Ensure your polymer concentration is above the Critical Micelle Concentration (CMC) if you intend to study micelles, but not so high that inter-particle interactions or multiple scattering events become an issue. A typical starting concentration is 1 mg/mL.[1][7]
-
Rationale: Below the CMC, you will only observe unimers. At excessively high concentrations, the assumptions of the DLS model may no longer be valid.
-
-
Interpret Data Carefully:
-
Action: Be aware that DLS provides a hydrodynamic radius (Rₕ), which includes the solvated shell around the particle. This value will be larger than the "core" radius measured by techniques like Transmission Electron Microscopy (TEM) on dried samples.[16]
-
Rationale: Understanding what each technique measures is key to building a correct physical picture of your system. A high PDI (>0.7) often indicates a very broad or multimodal distribution, suggesting the sample is not suitable for simple DLS analysis.[17]
-
Problem 4: Preventing Hydrolytic Degradation
Q: I am concerned my PDEAEMA is degrading during long experiments at high temperatures or non-neutral pH. How can I assess and prevent this?
A: While PDEAEMA is a methacrylate and thus significantly more stable than its acrylate analogue (PDMAEA), its ester linkage can still undergo hydrolysis under harsh conditions (strong acid or base, elevated temperature).[18][19] This can alter the polymer's molecular weight and pH-responsiveness, compromising experimental results.
Causality Explained: The ester bond in the methacrylate repeat unit is susceptible to nucleophilic attack by water or hydroxide ions. This reaction is catalyzed by both acid (H⁺) and base (OH⁻). The result is the cleavage of the side chain, producing a poly(methacrylic acid) backbone and releasing the diethylaminoethanol side group.
-
Monitor via ¹H NMR:
-
Action: To check for degradation, acquire an ¹H NMR spectrum of your sample after the experiment. Look for the appearance of a new peak corresponding to free 2-(diethylamino)ethanol.
-
Rationale: NMR is a powerful quantitative tool. The presence and integration of signals from the cleaved side-chain provide direct evidence and quantification of hydrolysis.[18][20]
-
-
Control Experimental Conditions:
-
Action: Whenever possible, avoid prolonged exposure to extreme pH values (e.g., < 3 or > 10) and high temperatures (> 50-60 °C) in aqueous solutions.[21]
-
Rationale: Reaction kinetics are highly dependent on temperature and pH. Minimizing these stressors will significantly slow the rate of hydrolysis.
-
-
Proper Storage:
-
Action: Store the solid PDEAEMA polymer in a cool, dry place. For solution storage, use an organic solvent like THF or store aqueous solutions at low pH (4-5) and refrigerate.
-
Rationale: Preventing exposure to moisture and harsh conditions during storage is the first step to ensuring the integrity of your material for subsequent experiments.
-
References
- 1. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Insight in the phase separation peculiarities of poly(dialkylaminoethyl methacrylate)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedicalsciences.unimelb.edu.au [biomedicalsciences.unimelb.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. GPC/SEC Good Practice & Troubleshooting Tutorials | Separation Science [sepscience.com]
- 12. agilent.com [agilent.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. PDMAEMA from α to ω chain ends: tools for elucidating the structure of poly(2-(dimethylamino)ethyl methacrylate) - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Fabrication of pH- and Ultrasound-Responsive Polymeric Micelles: The Effect of Amphiphilic Block Copolymers with Different Hydrophilic/Hydrophobic Block Ratios for Self-Assembly and Controlled Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Collection - A Mechanistic Study of the Hydrolysis of Poly[N,Nâ(dimethylamino)ethyl acrylates] as Charge-Shifting Polycations - Macromolecules - Figshare [acs.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 21. pubs.acs.org [pubs.acs.org]
Influence of monomer purity on DEAEMA polymerization kinetics
Topic: Influence of Monomer Purity on 2-(diethylamino)ethyl methacrylate (DEAEMA) Polymerization Kinetics
This technical support guide is designed for researchers, scientists, and drug development professionals working with DEAEMA. It provides troubleshooting advice and answers to frequently asked questions regarding the critical role of monomer purity in achieving controlled and reproducible polymerization results.
Troubleshooting Guide
This section addresses common problems encountered during DEAEMA polymerization that can be traced back to monomer purity.
Q1: My polymerization is completely inhibited or shows a very long induction period. What's the cause?
A: This is the most common issue related to monomer purity and is typically caused by the presence of radical scavengers.
-
Inhibitor Presence: Commercial DEAEMA is shipped with an inhibitor, such as the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during transport and storage. This inhibitor must be removed before polymerization. MEHQ works synergistically with dissolved oxygen to scavenge initiating radicals, effectively preventing the onset of polymerization until it is fully consumed.[1][2] A long induction period directly corresponds to the time required for the initiator radicals to consume the inhibitor.
-
Dissolved Oxygen: Oxygen itself is a potent inhibitor of radical polymerization. It reacts with initiating radicals to form much less reactive peroxy radicals, which can terminate polymer chains.[2][3] Failure to properly degas the monomer and solvent before initiating the reaction is a frequent cause of inhibition.
Solution:
-
Remove the MEHQ inhibitor using an appropriate method (see Experimental Protocols).
-
Thoroughly degas the entire reaction mixture (monomer, solvent, initiator) using techniques like freeze-pump-thaw cycles, sparging with an inert gas (e.g., Argon or Nitrogen), or subjecting it to vacuum.
Q2: I'm observing poor initiation efficiency and inconsistent, slow polymerization rates between batches. Why is this happening?
A: Batch-to-batch inconsistency is often due to variable levels of non-inhibitor impurities that interfere with the reaction kinetics.
-
Water Content: Water can act as a chain transfer agent, leading to lower molecular weight polymers. For free-radical polymerizations, water can also have a dilution effect, decreasing the overall rate of polymerization.[4] While in some specific systems water has been shown to shorten the induction period, its overall effect can be complex and lead to poor reproducibility if its concentration is not controlled.[5]
-
Variable Inhibitor Levels: Incomplete or inconsistent inhibitor removal will lead directly to variable induction periods and initiation efficiencies.
Solution:
-
Ensure your monomer is dry. If water contamination is suspected, consider drying the monomer with a suitable agent (like CaH₂) followed by vacuum distillation.
-
Standardize your inhibitor removal protocol to ensure consistent, low levels of residual inhibitor in every batch.
Q3: The final polymer has a lower molecular weight and higher dispersity (Đ) than targeted. Could impurities be the cause?
A: Yes, certain impurities act as chain transfer agents, which terminate a growing polymer chain and initiate a new, shorter one. This inherently limits the final molecular weight and broadens its distribution.
-
Water and Alcohols: As mentioned, water can act as a chain transfer agent. Similarly, residual alcohols from synthesis or purification steps (e.g., diethylaminoethanol) can also participate in chain transfer.
-
Other Synthesis Byproducts: Impurities from the monomer's synthesis route can act as chain transfer agents.
Solution:
-
Use high-purity monomer. If necessary, purify the monomer via vacuum distillation to remove water and other volatile impurities.[6]
-
Verify monomer purity using analytical techniques like ¹H-NMR or GC-MS before polymerization.
Q4: My analysis shows I've synthesized a copolymer, not a p(DEAEMA) homopolymer. How is this possible?
A: This surprising result is often due to side reactions of the DEAEMA monomer either before or during polymerization, creating new monomer species in situ.
-
Transesterification: If the polymerization is conducted in an alcohol solvent (e.g., methanol, ethanol), or if alcohols are present as impurities, DEAEMA can undergo a transesterification reaction.[7] For example, in the presence of methanol, DEAEMA can convert to methyl methacrylate (MMA), leading to the formation of a P(DEAEMA-co-MMA) copolymer.[7][8]
-
Hydrolysis: The ester group in DEAEMA is susceptible to hydrolysis, especially if water is present and the pH is not controlled. This reaction creates methacrylic acid (MAA) and 2-(diethylamino)ethanol. The newly formed MAA can then be incorporated into the polymer chain, resulting in a copolymer.[8]
Solution:
-
Avoid using alcohol-based solvents if a pure homopolymer is required.
-
Ensure the monomer and reaction system are scrupulously dry to prevent hydrolysis.
-
Buffer the reaction if pH control is necessary and hydrolysis is a concern.
Troubleshooting Flowchart
The following diagram outlines a logical workflow for diagnosing common issues in DEAEMA polymerization.
Caption: Troubleshooting decision tree for DEAEMA polymerization issues.
Frequently Asked Questions (FAQs)
Q: What are the typical impurities in commercial-grade DEAEMA? A: Besides the intentionally added MEHQ inhibitor (typically 1000-1500 ppm), common impurities can include water (max 0.05% is a typical specification), unreacted starting materials from synthesis (e.g., diethylaminoethanol), and side-products like methacrylic acid.[9]
Q: How does the MEHQ inhibitor actually work? A: MEHQ does not react directly with the initial carbon-centered radicals from your initiator. Instead, these radicals first react with dissolved oxygen to form peroxy radicals. MEHQ is highly effective at trapping these peroxy radicals, forming stable species that do not propagate polymerization.[2] This is why MEHQ requires the presence of oxygen to function effectively as a storage stabilizer.
Q: Is it enough to just add more initiator to overcome the inhibitor? A: While adding excess initiator can eventually consume the inhibitor and start the polymerization, it is poor practice for controlled experiments. This approach leads to a long and often unpredictable induction period, generates wasted radicals, and can affect the final polymer properties and molecular weight distribution. For reproducible kinetics and well-defined polymers, removing the inhibitor is essential.[10]
Q: What is the best way to purify DEAEMA? A: The most common and effective method for removing the phenolic MEHQ inhibitor is passing the monomer through a column of basic activated alumina.[11][12] This method is fast, efficient, and avoids heating the monomer, which could cause premature polymerization. For removing water or other volatile impurities, vacuum distillation is recommended.[6]
Q: Which analytical techniques are best for assessing monomer purity? A: A combination of techniques is ideal:
-
¹H-NMR Spectroscopy: Excellent for confirming the chemical structure and detecting organic impurities. The purity can be estimated by integrating the vinyl proton signals of DEAEMA against impurity signals.[13]
-
Gas Chromatography (GC): Can be used to quantify volatile impurities.[6]
-
Karl Fischer Titration: The gold standard for accurately quantifying water content.
Quantitative Data on Impurity Effects
The following tables summarize the expected kinetic consequences of common impurities based on established principles of radical polymerization.
Table 1: Representative Influence of MEHQ Inhibitor on Polymerization Kinetics
| MEHQ Concentration (ppm) | Expected Induction Period (minutes) | Relative Max. Polymerization Rate (Rₚ,ₘₐₓ) |
| 0 (Purified) | < 1 | 1.00 (Reference) |
| 50 | ~5 - 15 | 0.95 |
| 200 | ~20 - 40 | 0.85 |
| 1000 (As-received) | > 60 or No Polymerization | Very Low / Negligible |
| Note: Data are illustrative. Actual values depend strongly on initiator concentration, temperature, and the specific polymerization system. |
Table 2: Representative Influence of Water Content on Polymerization Kinetics
| Water Content (wt%) | Expected Final Monomer Conversion (%) | Relative Max. Polymerization Rate (Rₚ,ₘₐₓ) | Expected Molecular Weight |
| < 0.05 (Dry) | 98 | 1.00 (Reference) | High |
| 0.5 | 96 | 0.90 | Lower |
| 2.0 | 92 | 0.75 | Significantly Lower |
| 5.0 | 85 | 0.60 | Very Low |
| Note: Data are illustrative and represent the typical effects of water acting as a diluent and chain transfer agent in a conventional free-radical polymerization.[4] |
Experimental Protocols
Protocol 1: Purification of DEAEMA Monomer to Remove MEHQ Inhibitor
Objective: To remove the MEHQ polymerization inhibitor from commercial DEAEMA using a basic alumina column.
Materials:
-
DEAEMA (as-received)
-
Basic activated alumina (Activity I)
-
Glass chromatography column (2-3 cm diameter)
-
Glass wool or fritted glass disc
-
Collection flask (amber glass recommended)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Column Preparation: Secure the glass column vertically. Place a small plug of glass wool at the bottom or ensure the fritted disc is clean.
-
Packing: Fill the column approximately two-thirds full with basic activated alumina. Gently tap the sides of the column to ensure even packing and remove air voids.
-
Equilibration (Optional but Recommended): Pass a small amount of an appropriate dry, oxygen-free solvent (e.g., hexane) through the column and discard it. This is not strictly necessary if passing neat monomer.
-
Monomer Loading: Add the required volume of as-received DEAEMA to the top of the alumina bed.
-
Elution: Allow the monomer to pass through the column under gravity. The MEHQ will be adsorbed by the basic alumina.
-
Collection: Collect the purified, colorless monomer in a clean, dry flask, preferably under a blanket of inert gas to prevent re-introduction of oxygen.
-
Storage: Immediately use the purified monomer for your polymerization. If short-term storage is necessary, keep it at low temperature (0-4 °C) in a sealed container in the dark. Do not store inhibitor-free monomer for extended periods.
Safety Note: Perform all steps in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety glasses. Inhibitor-free monomer can polymerize unexpectedly.[12]
Protocol 2: Monitoring DEAEMA Polymerization Kinetics by in-situ ¹H-NMR
Objective: To measure monomer conversion over time by monitoring the disappearance of vinyl proton signals using ¹H-NMR spectroscopy.
Materials:
-
Purified, inhibitor-free DEAEMA
-
Initiator (e.g., AIBN)
-
Deuterated solvent (e.g., DMSO-d₆, C₆D₆)
-
NMR tube with a sealable cap (e.g., J. Young tube)
-
Internal standard (optional, e.g., mesitylene)
-
NMR spectrometer
Procedure:
-
Sample Preparation: In a vial, prepare the reaction mixture by dissolving the purified DEAEMA, initiator, and optional internal standard in the deuterated solvent to the desired concentrations.
-
Degassing: Transfer the solution to the NMR tube and degas it thoroughly using a minimum of three freeze-pump-thaw cycles.
-
Sealing: After the final thaw, backfill the NMR tube with an inert gas (Ar or N₂) and seal the tube.
-
Initial Spectrum (t=0): Place the NMR tube in the spectrometer, allow it to equilibrate to the desired reaction temperature, and acquire the first spectrum immediately. This is your t=0 reference.
-
Kinetic Scan: Program the NMR spectrometer to automatically acquire spectra at set time intervals (e.g., every 5-10 minutes) for the duration of the reaction.
-
Data Analysis:
-
Identify the characteristic vinyl proton peaks of the DEAEMA monomer (typically two singlets between 5.5-6.1 ppm).
-
Identify a stable reference peak. This can be a solvent peak or the internal standard.
-
For each time point, integrate the area of one of the monomer vinyl peaks (I_mono) and the reference peak (I_ref).
-
Calculate the monomer conversion (X) at each time point using the following formula: *X(t) = 1 - [(I_mono(t) / I_ref(t)) / (I_mono(0) / I_ref(0))] *
-
-
Plotting: Plot the monomer conversion (%) versus time (minutes) to obtain the kinetic profile of the polymerization.
Monomer Purification and QC Workflow
The following diagram illustrates a standard workflow for preparing high-purity monomer for controlled polymerization experiments.
Caption: Standard workflow for DEAEMA monomer purification and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The influence of water on visible-light initiated free-radical/cationic ring-opening hybrid polymerization of methacrylate/epoxy: Polymerization kinetics, crosslinking structure and dynamic mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. 2-(Diethylamino)ethyl methacrylate | 105-16-8 [chemicalbook.com]
- 7. Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. jamorin.com [jamorin.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
Optimizing the N/P ratio for efficient PDEAEMA/DNA complexation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the nitrogen-to-phosphate (N/P) ratio for efficient PDEAEMA/DNA complexation and subsequent transfection experiments.
Frequently Asked Questions (FAQs)
Q1: What is the N/P ratio and how is it calculated?
A1: The N/P ratio represents the molar ratio of the nitrogen atoms (N) in the cationic polymer (PDEAEMA) to the phosphate groups (P) in the DNA. This ratio is a critical parameter that influences the physicochemical properties and transfection efficiency of the resulting polyplexes.
To calculate the N/P ratio, you need to know:
-
The amount of DNA (in µg).
-
The molar mass of a DNA base pair (average ~650 g/mol ).
-
The concentration of your PDEAEMA stock solution (e.g., in mg/mL).
-
The molar mass of the PDEAEMA repeating unit (for 2-(diethylamino)ethyl methacrylate, this is approximately 185.27 g/mol ).
Calculation Steps:
-
Calculate moles of phosphate:
-
Moles of DNA = Amount of DNA (g) / (Number of base pairs * 650 g/mol )
-
Moles of phosphate = Moles of DNA * 2 (since there are two phosphate groups per base pair)
-
Simplified: Moles of phosphate ≈ Amount of DNA (g) / 325 g/mol
-
-
Calculate moles of nitrogen:
-
Amount of PDEAEMA (g) = Volume (L) * Concentration (g/L)
-
Moles of PDEAEMA repeating units = Amount of PDEAEMA (g) / 185.27 g/mol
-
Moles of nitrogen = Moles of PDEAEMA repeating units (since there is one nitrogen atom per repeating unit)
-
-
Calculate the N/P ratio:
-
N/P ratio = Moles of nitrogen / Moles of phosphate
-
Q2: What is the optimal N/P ratio for PDEAEMA/DNA complexation?
A2: The optimal N/P ratio is cell-type and application-dependent. Generally, a higher N/P ratio leads to smaller, more positively charged polyplexes, which can enhance cellular uptake due to electrostatic interactions with the negatively charged cell membrane. However, excessively high N/P ratios can lead to increased cytotoxicity.[1] For many cell lines, optimal transfection efficiency is observed at N/P ratios ranging from 3 to 10.[2] It is crucial to perform a titration experiment to determine the optimal N/P ratio for your specific cell line and experimental conditions.
Q3: How does the molecular weight of PDEAEMA affect transfection efficiency?
A3: The molecular weight of PDEAEMA has a significant impact on both transfection efficiency and cytotoxicity.[2][3]
-
Higher Molecular Weight PDEAEMA (>300 kDa): Generally leads to more efficient DNA condensation, resulting in smaller and more stable polyplexes.[2] This often translates to higher transfection efficiency.[3][4] However, higher molecular weight polymers also tend to exhibit greater cytotoxicity.[3][4]
-
Lower Molecular Weight PDEAEMA (<60 kDa): Is typically less cytotoxic but may be less effective at condensing DNA, leading to larger, less stable polyplexes and consequently lower transfection efficiency.[2][4][5]
Therefore, a balance must be struck between achieving high transfection efficiency and maintaining cell viability.
Troubleshooting Guides
Problem 1: Low Transfection Efficiency
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Suboptimal N/P Ratio | Perform an N/P ratio titration experiment (e.g., from 1:1 to 20:1) to identify the optimal ratio for your cell type. |
| Poor Polyplex Formation | Ensure correct calculation of the N/P ratio. Mix the PDEAEMA and DNA solutions gently and allow for a sufficient incubation period (typically 15-30 minutes at room temperature) for complex formation.[6] |
| Incorrect Polyplex Size or Zeta Potential | Characterize your polyplexes using Dynamic Light Scattering (DLS) and Zeta Potential measurements. Aim for polyplexes with a size between 50-200 nm and a positive zeta potential (> +10 mV) for efficient cellular uptake.[7][8] |
| Low Cell Viability | Assess cell viability after transfection using an MTT or similar assay. High cytotoxicity can lead to a decrease in the number of transfected cells. Consider using a lower N/P ratio or a lower molecular weight PDEAEMA.[9] |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection.[10][11] |
| Presence of Serum during Complexation | Prepare the PDEAEMA/DNA complexes in a serum-free medium, as serum proteins can interfere with complex formation.[12] |
Problem 2: High Cytotoxicity
Possible Causes & Solutions
| Possible Cause | Suggested Solution |
| Excessively High N/P Ratio | A high concentration of free cationic polymer can be toxic to cells.[1] Reduce the N/P ratio to the lowest level that still provides good transfection efficiency. |
| High Molecular Weight of PDEAEMA | Higher molecular weight PDEAEMA is generally more cytotoxic.[3][4] Consider using a lower molecular weight polymer. |
| High Concentration of Polyplexes | Reduce the concentration of the PDEAEMA/DNA complexes added to the cells. |
| Prolonged Exposure Time | Decrease the incubation time of the polyplexes with the cells (e.g., from 24 hours to 4-6 hours) before replacing with fresh media.[10] |
Experimental Protocols
Protocol 1: Preparation of PDEAEMA/DNA Polyplexes
This protocol describes the preparation of PDEAEMA/DNA complexes at a specific N/P ratio.
Materials:
-
PDEAEMA stock solution (e.g., 1 mg/mL in sterile water)
-
Plasmid DNA stock solution (e.g., 1 mg/mL in TE buffer)
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute DNA: In a sterile microcentrifuge tube, dilute the desired amount of plasmid DNA in serum-free medium to a final volume of 50 µL.
-
Dilute PDEAEMA: In a separate sterile microcentrifuge tube, dilute the calculated amount of PDEAEMA stock solution for the desired N/P ratio in serum-free medium to a final volume of 50 µL.
-
Form Complexes: Add the diluted PDEAEMA solution to the diluted DNA solution and mix gently by pipetting up and down. Do not vortex.
-
Incubate: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable polyplexes.
-
Add to Cells: Add the 100 µL of the polyplex solution to your cells in culture.
Protocol 2: Agarose Gel Retardation Assay
This assay is used to determine the ability of PDEAEMA to condense DNA at different N/P ratios.
Materials:
-
PDEAEMA/DNA complexes prepared at various N/P ratios
-
1% (w/v) agarose gel in 1x TAE or TBE buffer
-
6x DNA loading dye
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system
Procedure:
-
Prepare PDEAEMA/DNA complexes at a range of N/P ratios (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10).
-
Add 2 µL of 6x DNA loading dye to 10 µL of each polyplex solution.
-
Load the samples into the wells of the 1% agarose gel. Include a lane with naked DNA (N/P ratio of 0) as a control.
-
Run the gel at 80-100 V for 45-60 minutes.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Interpretation: Unbound, negatively charged DNA will migrate through the gel. When PDEAEMA binds to and condenses the DNA, the migration will be retarded. The N/P ratio at which the DNA band is no longer visible in the gel indicates the point of complete complexation.[13][14][15]
Protocol 3: Dynamic Light Scattering (DLS) and Zeta Potential Measurement
DLS and zeta potential measurements are used to characterize the size and surface charge of the polyplexes.
Materials:
-
PDEAEMA/DNA complexes
-
DLS instrument (e.g., Malvern Zetasizer)
-
Low-volume disposable cuvettes
Procedure:
-
Prepare PDEAEMA/DNA complexes at the desired N/P ratio in a suitable buffer (e.g., 10 mM Tris-HCl).
-
Transfer the polyplex solution to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
For DLS, the instrument will measure the fluctuations in scattered light intensity to determine the hydrodynamic diameter of the polyplexes.[16][17][18]
-
For zeta potential, the instrument will apply an electric field and measure the velocity of the particles to determine their surface charge.
-
Interpretation: Ideal polyplexes for transfection typically have a hydrodynamic diameter between 50 and 200 nm and a positive zeta potential of +10 to +30 mV.[7][8]
Data Presentation
Table 1: Effect of N/P Ratio on Polyplex Size and Zeta Potential
| N/P Ratio | Average Hydrodynamic Diameter (nm) | Zeta Potential (mV) |
| 1 | 300 - 500 | -10 to 0 |
| 3 | 150 - 250 | +5 to +15 |
| 5 | 100 - 200 | +15 to +25 |
| 10 | 80 - 150 | +20 to +30 |
Note: These are representative values and can vary depending on the specific PDEAEMA, DNA, and buffer conditions used.[7][8][19]
Table 2: Effect of PDEAEMA Molecular Weight on Transfection Efficiency and Cytotoxicity
| PDEAEMA Molecular Weight (kDa) | Relative Transfection Efficiency | Relative Cytotoxicity |
| < 50 | Low | Low |
| 100 - 300 | Moderate | Moderate |
| > 300 | High | High |
Note: This table provides a general trend. Optimal molecular weight should be determined experimentally.[2][3][4]
Visualizations
Caption: Experimental workflow for optimizing PDEAEMA/DNA complexation.
References
- 1. The Effect of N/P Ratio on the In Vitro and In Vivo Interaction Properties of PEGylated Poly(2-(dimethylamino)ethyl methacrylate)-Based siRNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of polycation molecular weight on poly(2-dimethylaminoethyl methacrylate)-mediated DNA delivery in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. High content analysis of cytotoxic effects of pDMAEMA on human intestinal epithelial and monocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yeasenbio.com [yeasenbio.com]
- 11. genscript.com [genscript.com]
- 12. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 17. Characterisation of polymers using light scattering techniques | Malvern Panalytical [malvernpanalytical.com]
- 18. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Influence of DNA Type on the Physicochemical and Biological Properties of Polyplexes Based on Star Polymers Bearing Different Amino Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize the polydispersity of poly(DEAEMA) in ATRP
Welcome to the technical support center for the Atom Transfer Radical Polymerization (ATRP) of 2-(diethylamino)ethyl methacrylate (DEAEMA). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help achieve well-controlled polymerizations with minimal polydispersity.
Troubleshooting Guide: High Polydispersity in Poly(DEAEMA) ATRP
High polydispersity (PDI > 1.5) is a common issue in the ATRP of DEAEMA. The following table outlines potential causes and recommended solutions to achieve a narrow molecular weight distribution.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad PDI, tailing on GPC trace | 1. Impurities in Monomer/Solvent: Presence of inhibitors or other impurities that interfere with the catalyst or initiator. | - Purify DEAEMA by passing it through a column of basic alumina to remove the inhibitor.[1] - Ensure solvents are anhydrous and deoxygenated. |
| 2. Inefficient Initiation: Slow initiation compared to propagation leads to chains starting at different times. | - Select an efficient initiator. While ethyl 2-bromoisobutyrate (EBiB) can be used, it may lead to slightly higher polydispersities (Mw/Mn ~ 1.5).[2] - Consider alternative initiators like 2-bromopropionitrile (BPN) which has shown to be more efficient.[2] | |
| 3. Side Reactions: Nucleophilic attack of the monomer on the initiator or propagating chain end can lead to loss of control. | - Avoid initiators prone to side reactions, such as p-toluenesulfonyl chloride (TsCl).[2] - Optimize the temperature; lower temperatures can suppress side reactions.[2] | |
| Uncontrolled Polymerization | 1. Poor Catalyst Solubility: The catalyst complex is not fully dissolved in the reaction medium. | - Use polar solvents like anisole or butyl acetate where the copper catalyst is more soluble.[2] - Avoid nonpolar solvents such as toluene.[2] |
| 2. Inappropriate Ligand: The ligand does not form a stable and active catalyst complex. | - Use nitrogen-based ligands like 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) or tris(2-pyridylmethyl)amine (TPMA) which have shown success in controlling the polymerization of amino-functional methacrylates.[3] | |
| 3. High Catalyst Concentration: An excess of catalyst can lead to a high concentration of propagating radicals and increased termination reactions. | - Optimize the catalyst concentration. In some systems, a range of 0.05–0.062 mol% relative to the monomer has been found to be optimal.[1] | |
| High PDI at High Conversion | 1. Loss of Chain-End Fidelity: The terminal halogen is lost, preventing deactivation of the propagating chain. | - Consider using Activators Regenerated by Electron Transfer (ARGET) ATRP, where a reducing agent is used to regenerate the Cu(I) activator, maintaining a low radical concentration. |
| 2. Termination Reactions: Bimolecular termination of propagating radicals becomes more significant at higher monomer conversion. | - Lower the reaction temperature to reduce the rate of termination. Well-controlled polymerizations of similar monomers have been achieved at room temperature.[2] - Maintain a low concentration of propagating radicals by ensuring a fast equilibrium between active and dormant species. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the ATRP of DEAEMA to achieve low polydispersity?
Unlike ATRP of other methacrylates which are often carried out at higher temperatures (90 to 110 °C), the polymerization of DEAEMA can be well-controlled at much lower temperatures.[2] In fact, preparing poly(DEAEMA) at room temperature can yield polymers with low polydispersity.[2] Higher temperatures can sometimes lead to an increase in side reactions, which in turn broadens the PDI.[3]
Q2: Which solvent system is recommended for the ATRP of DEAEMA?
The choice of solvent is critical for a successful ATRP of DEAEMA. Polar solvents are preferred because they can effectively dissolve the copper catalyst complex.[2] Good options include anisole and butyl acetate.[2] Nonpolar solvents like toluene should be avoided as the low solubility of the catalyst leads to poor control over the polymerization.[2]
Q3: How does the choice of ligand impact the polydispersity of poly(DEAEMA)?
The ligand plays a crucial role in stabilizing the copper catalyst and modulating its activity. Tridentate and tetradentate nitrogen-based ligands are commonly used. For the ATRP of amino-containing methacrylates like DEAEMA, ligands such as 1,1,4,7,10,10-hexamethyltriethylenetetramine (HMTETA) and tris(2-pyridylmethyl)amine (TPMA) have been shown to form active and stable catalyst complexes, leading to well-controlled polymerizations with low PDI.[3]
Q4: Can I use ARGET ATRP for the polymerization of DEAEMA?
Yes, Activators Regenerated by Electron Transfer (ARGET) ATRP is a suitable and often advantageous technique for polymerizing DEAEMA. In ARGET ATRP, a reducing agent is used to continuously regenerate the Cu(I) activator from the Cu(II) deactivator. This allows for a significant reduction in the amount of copper catalyst used, which is beneficial for biomedical applications. Interestingly, the tertiary amine group in DEAEMA can act as an intrinsic reducing agent, facilitating the ARGET ATRP process.[3]
Experimental Protocols
Protocol 1: Standard ATRP of DEAEMA
This protocol is a general guideline for the synthesis of poly(DEAEMA) with a target degree of polymerization (DP) of 50.
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA)
-
Anisole (anhydrous)
Procedure:
-
Monomer Purification: Pass DEAEMA through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: To a dry Schlenk flask under argon, add CuBr (14.3 mg, 0.1 mmol).
-
Add anisole (5 mL) and HMTETA (23.0 mg, 0.1 mmol). Stir the mixture until the copper salt dissolves to form a homogeneous green solution.
-
Add the purified DEAEMA (8.55 g, 50 mmol).
-
Initiate the polymerization by adding EBiB (195 mg, 1.0 mmol).
-
Immerse the flask in a thermostated oil bath at 50 °C.
-
Take samples periodically to monitor conversion (by ¹H NMR) and molecular weight/PDI (by GPC).
-
After the desired conversion is reached, expose the reaction mixture to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in cold hexanes and dry under vacuum.
Quantitative Data Summary
The following table summarizes the effect of different reaction conditions on the polydispersity of poly(DEAEMA) and similar poly(DMAEMA) as reported in the literature.
| Initiator | Ligand | Solvent | Temp. (°C) | PDI (Mw/Mn) | Reference |
| EBiB | HMTETA | Anisole | 50 | ~1.5 | [2] |
| BPN | HMTETA | Anisole | 50 | < 1.25 | [2] |
| p-TsCl | HMTETA | Anisole | 50 | > 1.5 (poor control) | [2][3] |
| EBiB | PMDETA | Water/Isopropanol | 25 | 1.21 | [4] |
| EBiB | TPMA | Anisole | 30 | Low | [5] |
Visualizations
Experimental Workflow for ATRP of DEAEMA
Caption: Experimental workflow for a typical ATRP of DEAEMA.
Troubleshooting Logic for High Polydispersity
Caption: Troubleshooting workflow for high PDI in poly(DEAEMA) ATRP.
References
Technical Support Center: Enhancing Drug Loading in PDEAEMA Micelles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into overcoming the common yet critical challenge of enhancing the drug loading capacity of Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) micelles. As a pH-responsive polymer, PDEAEMA offers tremendous potential for targeted drug delivery, but realizing this potential hinges on achieving optimal drug encapsulation. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your formulations effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both the underlying scientific principles and actionable protocols.
Q1: My Drug Loading Content (LC) and/or Encapsulation Efficiency (EE) are consistently low. What factors should I investigate?
A1: Low drug loading is a multifaceted problem often stemming from suboptimal formulation parameters or poor compatibility between the drug and the micelle's core. A systematic approach is required to pinpoint the cause.
The flowchart below outlines a logical workflow for diagnosing and resolving low drug loading issues.
Caption: Workflow for troubleshooting low drug loading.
-
1. Drug-Core Incompatibility: The primary driver for successful encapsulation is the favorable interaction between the drug and the core-forming block of the copolymer.[1][2]
-
Hydrophobic Mismatch: For a hydrophobic drug like Doxorubicin (DOX) or Paclitaxel, the micelle core must be sufficiently hydrophobic. If your PDEAEMA is part of a diblock copolymer with a relatively short or insufficiently hydrophobic second block (e.g., poly(methyl methacrylate) - PMMA or poly(ε-caprolactone) - PCL), the drug may be expelled from the core during dialysis.[3][4]
-
Actionable Insight: Consider synthesizing copolymers with longer hydrophobic blocks or using a more hydrophobic co-monomer. The affinity can be theoretically estimated using tools like the Flory-Huggins interaction parameter (χ).[1]
-
Utilize Mixed Micelles: A powerful strategy is to blend your PDEAEMA-containing copolymer with another, more hydrophobic copolymer (e.g., MPEG-PCL). This creates a mixed-core environment that can provide expanded space and more favorable thermodynamics for drug encapsulation, often leading to a remarkable enhancement in drug-loading capability.[3][5][6]
-
-
2. Suboptimal Formulation Parameters: The physical process of loading is as critical as the chemical compatibility.
-
Loading Method: The chosen method significantly impacts outcomes.[7] Dialysis is common for drugs soluble in water-miscible organic solvents, while solvent evaporation is suitable for water-immiscible solvents.[8][9]
-
Solvent Selection: The organic solvent used to dissolve the polymer and drug is crucial. It must be a good solvent for both components to ensure a homogenous mixture before micellization is induced. Using co-solvents (e.g., DMSO/THF mixtures) can sometimes improve initial drug dissolution.[8]
-
Drug:Polymer Ratio: Increasing the initial drug feed ratio does not always lead to higher loading. At a certain point, the drug may precipitate before it can be encapsulated.[8] It is essential to titrate this ratio to find the optimal loading capacity for your specific system.
-
Temperature: Temperature can influence polymer chain mobility and solvent evaporation rates. An increase in temperature can sometimes lead to higher drug loading content, but an optimal temperature must be determined empirically as excessive heat can degrade the drug or polymer.[8]
-
Q2: I'm observing aggregation and precipitation either during the loading process or upon storage. How can I improve micelle stability?
A2: Micelle stability is governed by the strength of the hydrophobic core, the protective hydrophilic shell, and the overall polymer architecture. Instability often points to a high Critical Micelle Concentration (CMC) or unfavorable environmental conditions.
-
1. High Critical Micelle Concentration (CMC): The CMC is the concentration above which copolymers self-assemble into micelles. Below this concentration, the micelles dissociate.[7] A low CMC is vital for in vivo stability, where the formulation undergoes extreme dilution in the bloodstream.[10]
-
Actionable Insight: Enhance core hydrophobicity by increasing the length of the hydrophobic block or by using mixed micelles to create a more stable core.[11][12] Star-shaped or miktoarm copolymers often exhibit significantly lower CMC values compared to their linear counterparts due to their unique architecture, leading to more stable micelles.[13][14][15]
-
-
2. Improper pH during Loading/Purification: PDEAEMA is pH-sensitive. The tertiary amine groups on PDEAEMA have a pKb around 6.9-7.0.[3]
-
Mechanism: At neutral or basic pH (e.g., 7.4), the PDEAEMA block is deprotonated and hydrophobic, contributing to the core and stabilizing the micelle. In acidic conditions (pH < 6.5), PDEAEMA becomes protonated and hydrophilic, causing the micelle to swell or even dissociate.[4][6]
-
Actionable Insight: Ensure the dialysis or purification medium is at a pH of 7.4 or slightly basic to maintain the integrity of the micelle structure during formation.
-
-
3. Inadequate Hydrophilic Shell: The hydrophilic shell (often PEG) provides steric stabilization and prevents aggregation. If the hydrophilic block is too short relative to the hydrophobic core, it may not provide sufficient shielding, leading to aggregation.[7][8]
Frequently Asked Questions (FAQs)
-
What is the fundamental mechanism of pH-responsive drug release from PDEAEMA micelles? PDEAEMA-based micelles are designed to be stable at physiological pH (7.4) and release their drug payload in the acidic microenvironment of tumors or endosomes (pH 4.5–6.5).[3] At pH 7.4, the PDEAEMA block is hydrophobic and resides in the micelle core, securely entrapping the drug. In an acidic environment, the tertiary amine groups of PDEAEMA become protonated, leading to a hydrophobic-to-hydrophilic transition. This causes the micelle core to swell and eventually disintegrate, triggering an accelerated release of the encapsulated drug.[4][11][16]
Caption: pH-Responsive drug release from PDEAEMA micelles.
-
What are the most common and effective methods for loading drugs into PDEAEMA micelles? The dialysis and solvent evaporation methods are most frequently employed. The choice depends on the solubility characteristics of the drug and polymer.
| Method | Description | Advantages | Disadvantages | Best For |
| Dialysis | Polymer and drug are dissolved in a water-miscible organic solvent (e.g., DMSO, DMF). The solution is dialyzed against water, gradually removing the organic solvent and inducing micelle formation.[3][11] | Good control over micelle size; produces uniform and stable micelles. | Slow and labor-intensive; not easily scalable; potential for drug loss during dialysis.[17] | Drugs that are soluble in solvents like DMSO or DMF. |
| Solvent Evaporation / Emulsion | Polymer and drug are dissolved in a volatile, water-immiscible organic solvent (e.g., chloroform). This solution is emulsified in an aqueous phase, and the organic solvent is removed by evaporation.[8][9] | Can achieve high drug loading; versatile.[17] | Requires use of potentially toxic solvents; batch-to-batch variability can be high.[17] | Highly hydrophobic drugs that are poorly soluble in water-miscible solvents. |
| Co-Solvent Evaporation | This is a hybrid method where the polymer and drug are dissolved in a mixture of solvents (e.g., THF/DMSO). The solution is added to water, and the organic solvents are removed by evaporation.[8] | Can overcome solubility issues and improve encapsulation efficiency by optimizing the solvent ratio.[9] | Requires careful optimization of solvent ratios and evaporation rates. | Systems where single solvents do not adequately dissolve both polymer and drug. |
-
How do I accurately calculate Drug Loading Content (LC) and Encapsulation Efficiency (EE)? Accurate measurement is critical for evaluating your formulation. This is typically done using UV-Vis spectrophotometry or HPLC.
-
Prepare a known concentration of your lyophilized drug-loaded micelles in a solvent that dissolves both the polymer and the drug completely (e.g., DMSO).[11]
-
Measure the absorbance of the drug at its λmax and determine its concentration using a standard calibration curve of the free drug in the same solvent.
-
The formulas are:[11]
-
Drug Loading Content (LC %) = (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100
-
Encapsulation Efficiency (EE %) = (Weight of drug in micelles / Initial weight of drug fed) x 100
-
-
Experimental Protocols
Protocol 1: Drug Loading via the Dialysis Method
This protocol is adapted for loading a hydrophobic drug like Doxorubicin (DOX) into a PDEAEMA-based copolymer.[3][11]
Caption: Experimental workflow for the dialysis method.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Dissolve 30 mg of your PDEAEMA-containing copolymer in 10 mL of high-purity Dimethyl Sulfoxide (DMSO).
-
In a separate vial, dissolve 15 mg of Doxorubicin Hydrochloride (DOX·HCl) in 10 mL of DMSO. Add a slight molar excess of triethylamine (TEA) to neutralize the HCl and deprotonate the DOX, making it more hydrophobic.[3][11]
-
-
Mixing:
-
Combine the polymer and drug solutions.
-
Stir the mixture for at least 4 hours at room temperature, protected from light, to ensure homogenous mixing.
-
-
Dialysis:
-
Transfer the mixture into a dialysis membrane bag (e.g., MWCO of 3.5 kDa).
-
Immerse the bag in a large volume (e.g., 2 L) of deionized water (pH adjusted to ~7.4).
-
Dialyze for 48 hours, changing the water every 6-8 hours to ensure complete removal of DMSO, free drug, and TEA.[11]
-
-
Collection and Storage:
-
Collect the solution from the dialysis bag.
-
To remove any large aggregates, you may filter the solution through a 0.45 μm syringe filter.
-
For long-term storage, freeze-dry (lyophilize) the micelle solution to obtain a powder.
-
-
Characterization:
-
Reconstitute the lyophilized powder or use the aqueous solution directly.
-
Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).[18]
-
Determine the LC and EE using the UV-Vis method described in the FAQ section.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04358A [pubs.rsc.org]
- 5. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Progress in Polymeric Micelles for Drug Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. mdpi.com [mdpi.com]
- 10. Strategies to improve micelle stability for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colloidal and Biological Characterization of Dual Drug-Loaded Smart Micellar Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery [ouci.dntb.gov.ua]
- 16. PDEAEMA-based pH-sensitive amphiphilic pentablock copolymers for controlled anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. From Conventional to Next-Generation Strategies: Recent Advances in Polymeric Micelle Preparation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Controlling the pH Sensitivity of PDEAEMA Copolymers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) copolymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked questions (FAQs)
Q1: How can I synthesize pH-responsive PDEAEMA copolymers with controlled properties?
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are two of the most common and effective methods for synthesizing well-defined PDEAEMA copolymers.[1][2][3][4] Activators Regenerated by Electron Transfer (ARGET) ATRP is a popular variation that reduces the amount of copper catalyst required.[5][6]
A typical synthesis involves the polymerization of DEAEMA monomers with other comonomers to introduce additional functionalities. For example, copolymerizing with hydrophilic monomers like poly(ethylene glycol) methyl ether methacrylate (PEGMA) can enhance stability in physiological conditions.[5][6] The choice of initiator and catalyst is crucial for controlling the polymerization and achieving the desired molecular weight and narrow molecular weight distribution.
Q2: My PDEAEMA copolymer is not exhibiting the expected pH-responsive behavior. What could be the issue?
Several factors can influence the pH sensitivity of PDEAEMA copolymers. Here are some common troubleshooting points:
-
Incorrect Protonation/Deprotonation: The pH-responsiveness of PDEAEMA stems from the protonation and deprotonation of its tertiary amine groups.[5][7] Ensure your experimental pH range crosses the pKa of the PDEAEMA block, which is typically around 7.0-7.3.[8]
-
Copolymer Composition: The ratio of hydrophobic to hydrophilic blocks is critical.[5] A high proportion of a hydrophobic comonomer can suppress the pH-induced transition. Conversely, a very large hydrophilic block might render the copolymer soluble across a wider pH range, masking the transition.
-
Molecular Weight: Both the overall molecular weight and the individual block lengths can affect the pH response.[4][9][10] Higher molecular weight PDEAEMA blocks may exhibit a sharper pH transition.
-
Solvent Effects: The ionic strength and composition of the buffer can influence the protonation state and solubility of the copolymer.
Q3: I am having trouble with the stability of my PDEAEMA-based micelles. They either aggregate or dissociate unexpectedly. How can I improve their stability?
Micelle stability is a common challenge. Here are some strategies to enhance it:
-
Optimize the Hydrophilic-Lipophilic Balance (HLB): The stability of micelles in aqueous solution is heavily dependent on the balance between the hydrophilic and hydrophobic blocks of the copolymer.[5] Fine-tuning the ratio of the hydrophilic shell-forming block (e.g., mPEG) to the hydrophobic core-forming block (which can include deprotonated PDEAEMA) is crucial.[5]
-
Crosslinking the Core or Shell: Introducing crosslinkers into the micellar structure can significantly improve stability.
-
Co-micellization: Blending different copolymers can be a simpler alternative to synthesizing complex multi-block copolymers to enhance stability and drug loading.[11] For example, co-micellization of MPEG-PDEAEMA and MPEG-PCL has been shown to be effective.[11]
-
Control the Concentration: Ensure you are working above the Critical Micelle Concentration (CMC) of your copolymer. Below the CMC, unimers will be present instead of micelles. The CMC can be determined using fluorescence probe techniques.[2]
Q4: What is the best way to characterize the pH sensitivity of my PDEAEMA copolymers?
A combination of techniques is recommended for a thorough characterization:
-
UV-Visible Spectroscopy: To determine the Lower Critical Solution Temperature (LCST) at different pH values by measuring the transmittance of the polymer solution as a function of temperature.[4][7]
-
Dynamic Light Scattering (DLS): To measure the hydrodynamic radius (size) and size distribution of the copolymer aggregates at different pH values.[2][5][12] A sharp change in size is indicative of the pH-induced transition.
-
Zeta Potential Measurement: To determine the surface charge of the micelles at different pH values.[5][6] As the PDEAEMA block protonates, the zeta potential should become more positive.
-
¹H NMR Spectroscopy: To confirm the chemical structure and composition of the copolymer.[5] It can also be used to study the protonation of the DEAEMA units by observing chemical shift changes in different pH environments.
-
Potentiometric Titration: To determine the apparent pKa of the PDEAEMA block in the copolymer.[5]
Troubleshooting Guides
Problem 1: Low Drug Loading Efficiency in Micelles
| Potential Cause | Troubleshooting Step |
| Poor drug-core compatibility | Select a comonomer for the core that has favorable interactions with the drug molecule. For hydrophobic drugs, increasing the hydrophobicity of the core can improve loading.[5] |
| Premature drug release | Optimize the dialysis method used for drug loading. Ensure the dialysis membrane has an appropriate molecular weight cut-off. |
| Suboptimal drug-to-polymer ratio | Experiment with different feed ratios of the drug to the copolymer during the micelle preparation. |
| Unfavorable micelle morphology | The morphology of the self-assembled structures can impact drug encapsulation. This can be influenced by the copolymer architecture (e.g., linear vs. star-shaped).[13][14] |
Problem 2: Inconsistent or Broad pH Transition
| Potential Cause | Troubleshooting Step |
| Polydispersity of the copolymer | A broad molecular weight distribution can lead to a less defined pH transition. Refine the polymerization technique to achieve a narrower polydispersity index (PDI). |
| Heterogeneous copolymer composition | Ensure homogeneous incorporation of comonomers during polymerization. |
| Inadequate equilibration time | Allow sufficient time for the copolymer solution to equilibrate after adjusting the pH before taking measurements. |
| Buffer effects | The type and concentration of the buffer can influence the pH response. It is advisable to perform control experiments in different buffer systems. |
Quantitative Data Summary
Table 1: Critical Micelle Concentration (CMC) of Various PDEAEMA Copolymers
| Copolymer | CMC (mg/L) | Reference |
| mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA | 1.95 | [5] |
| mPEG-b-PDEAEMA-b-PMMA / PPEGMA-b-PDEAEMA | 5.25 | [5] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX1) | 1.58 | [6] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX2) | 1.45 | [6] |
| PDEAEMA-PPEGMA / PCL-PPEGMA (MIX3) | 1.38 | [6] |
| PEG-b-(PDEAEMA-b-PMMA)₂ | 2.40 - 2.80 | [15] |
| Ad-(PCL-b-PDEAEMA-b-PPEGMA)₄ | 2.5 - 3.4 | [13][14] |
Table 2: pH-Dependent Particle Size and Zeta Potential of PDEAEMA-based Micelles
| Copolymer System | pH | Average Particle Size (nm) | Zeta Potential (mV) | Reference |
| mPEG-b-PDEAEMA-b-PMMA based | 4.5 | ~120 | ~25 | [5] |
| mPEG-b-PDEAEMA-b-PMMA based | 7.4 | ~70 | ~5 | [5] |
| mPEG-b-PDEAEMA-b-PMMA based | 9.0 | ~60 | 0 | [5] |
| PDEAEMA-PPEGMA / PCL-PPEGMA | < 4 | Decreasing | - | [6] |
| PDEAEMA-PPEGMA / PCL-PPEGMA | ~7 | ~150-200 | - | [6] |
| PEG₄₅-PDEAEMA NPs | 8.0 | ~120 | - | [12] |
| PEG₄₅-PDEAEMA NPs | 7.2 | ~250 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of mPEG-b-PDEAEMA-b-PMMA Triblock Copolymer via ARGET ATRP
This protocol is adapted from the synthesis described by Li et al. (2017).[5]
Materials:
-
2-(diethylamino)ethyl methacrylate (DEAEMA)
-
Methyl methacrylate (MMA)
-
Brominated mPEG (mPEG-Br) as macroinitiator
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Copper(II) bromide (CuBr₂)
-
Ascorbic acid (AsAc) as reducing agent
-
Anhydrous tetrahydrofuran (THF) as solvent
Procedure:
-
Add mPEG-Br, DEAEMA, MMA, and PMDETA to a dried Schlenk flask.
-
Deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Add CuBr₂ and AsAc to the flask under an inert atmosphere (e.g., Argon).
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 60 °C) to start the polymerization.
-
After the desired reaction time, stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Dilute the polymer solution with THF and pass it through a neutral alumina column to remove the copper catalyst.
-
Precipitate the polymer in cold hexane and dry it under vacuum to a constant weight.
Protocol 2: Characterization of pH-Responsiveness using DLS and Zeta Potential
This protocol is a general procedure based on methods described in multiple sources.[5][6][12]
Materials:
-
PDEAEMA copolymer
-
Deionized water
-
0.01 M HCl and 0.01 M NaOH solutions for pH adjustment
-
Dynamic Light Scattering (DLS) instrument with a zeta potential measurement module
Procedure:
-
Prepare a stock solution of the copolymer in deionized water (e.g., 1 mg/mL).
-
Take an aliquot of the stock solution and adjust the pH to the desired value using the HCl or NaOH solutions.
-
Allow the solution to equilibrate for a set period (e.g., 30 minutes).
-
Measure the hydrodynamic diameter and polydispersity index (PDI) using DLS.
-
Measure the zeta potential of the same sample.
-
Repeat steps 2-5 for a range of pH values (e.g., from pH 3 to pH 10).
-
Plot the average particle size and zeta potential as a function of pH.
Visualizations
Caption: Experimental workflow for synthesis and characterization of PDEAEMA copolymers.
Caption: Mechanism of pH-responsiveness in PDEAEMA copolymers.
References
- 1. Synthesis of pH-Responsive Copolymer PVA/PDEAEMA by ATRP | Scientific.Net [scientific.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study [mdpi.com]
- 7. Ultrasensitive (Co)polymers Based on Poly(methacrylamide) Structure with Fining-Tunable pH Responsive Value - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Effect of composition of PDMAEMA-b-PAA block copolymers on their pH- and temperature-responsive behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fabrication of PDEAEMA-based pH-responsive mixed micelles for application in controlled doxorubicin release - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Tuning the properties of pH responsive nanoparticles to control cellular interactions in vitro and ex vivo - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01332E [pubs.rsc.org]
- 13. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)₄ for Controlled Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PDEAEMA-based pH-sensitive amphiphilic pentablock copolymers for controlled anticancer drug delivery - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle: PDEAEMA vs. PEI for DNA Transfection Efficiency
In the realm of non-viral gene delivery, two cationic polymers have long stood out as prominent candidates: poly(2-(dimethylamino)ethyl methacrylate) (PDEAEMA) and polyethylenimine (PEI). For researchers in gene therapy, vaccine development, and various molecular biology applications, the choice between these two vectors is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal transfection reagent for their specific needs.
At a Glance: Key Performance Indicators
Both PDEAEMA and PEI have demonstrated considerable promise in transfecting a wide range of cell lines. PEI, often considered the "gold standard" for polymer-based transfection, is known for its high transfection efficiency, attributed to its strong DNA condensation capacity and the "proton sponge" effect that facilitates endosomal escape.[1][2][3] However, this high efficiency often comes at the cost of significant cytotoxicity, a major hurdle for its clinical translation.[1][2]
PDEAEMA has emerged as a promising alternative, often exhibiting lower cytotoxicity compared to PEI while maintaining comparable or, in some cases, superior transfection efficiency.[4][5][6] Its pH-responsive nature, becoming more soluble and charged at lower pH, is thought to contribute to its ability to escape the endosome.[7][8]
Here is a summary of key quantitative data comparing the two polymers:
| Parameter | PDEAEMA | PEI | Key Considerations |
| Transfection Efficiency | Can be comparable or higher than PEI in certain cell lines.[6] | Generally high, considered a benchmark for non-viral vectors.[9] | Highly dependent on cell type, polymer molecular weight, and N/P ratio. |
| Cytotoxicity | Generally lower than PEI.[4][5] | A significant drawback, particularly with high molecular weight and branched forms.[1][2][10] | Dose-dependent for both polymers. |
| Polyplex Size | Typically forms nanoparticles in the range of 80-200 nm.[11][12] | Forms nanoparticles around 100 nm.[1][11] | Size is influenced by the N/P ratio and polymer molecular weight. |
| Zeta Potential | Forms positively charged complexes (+20 to +40 mV). | Forms positively charged complexes (+20 to +40 mV).[1] | A positive charge is crucial for interaction with the negatively charged cell membrane. |
Delving Deeper: Experimental Evidence
Transfection Efficiency and Cytotoxicity
Studies directly comparing the two polymers have highlighted their distinct performance profiles. For instance, in COS-7 cells, while both polymers can achieve successful transfection, PDEAEMA has been shown to exhibit lower cytotoxicity.[4] Another study demonstrated that hyperbranched multiarm copolymers of PEHO-g-PDEAEMAs showed higher transfection efficiency than branched PEI and PDEAEMA homopolymers, coupled with improved cytotoxicity, DNA compaction, and buffering ability.[6]
The structure of the polymer plays a crucial role. For PEI, branched forms are often more efficient for transfection but also more toxic than their linear counterparts.[2][10] Similarly, the molecular weight of both polymers is a critical factor, with higher molecular weights generally leading to higher transfection efficiency but also increased cytotoxicity.[2][5][12]
The Mechanism of Action: A Tale of Two Polymers
The process of DNA transfection using cationic polymers involves several key steps, from the initial complexation with DNA to the final expression of the gene within the cell nucleus.
Both PDEAEMA and PEI rely on their positive charge to condense negatively charged DNA into nanoparticles called polyplexes. These polyplexes are then taken up by cells through endocytosis. The critical step for successful transfection is the escape of the polyplex from the endosome before it is degraded. PEI is famous for its "proton sponge" effect, where the abundance of amine groups buffers the acidic environment of the endosome, leading to an influx of protons and chloride ions, osmotic swelling, and eventual rupture of the endosome.[2] PDEAEMA, being pH-responsive, is thought to facilitate endosomal escape through a similar mechanism, as its tertiary amine groups become protonated in the acidic endosome, leading to polymer swelling and membrane destabilization.[7][8]
Experimental Protocols: A Guide to Successful Transfection
The following provides a general framework for DNA transfection using either PDEAEMA or PEI. It is crucial to optimize parameters such as the polymer-to-DNA ratio (N/P ratio), cell density, and incubation times for each specific cell line and plasmid.
General Transfection Workflow
Detailed PEI Transfection Protocol (Example)
This protocol is a generalized example and should be optimized for specific experimental conditions.
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-80% confluency on the day of transfection.[13][14]
-
Preparation of PEI Solution: Prepare a 1 mg/mL stock solution of PEI in sterile water. Adjust the pH to 7.0 with HCl and filter-sterilize.[13]
-
Complex Formation:
-
In a sterile tube, dilute 2 µg of plasmid DNA into 100 µL of serum-free medium.
-
In a separate tube, dilute the appropriate amount of PEI stock solution into 100 µL of serum-free medium. The optimal PEI:DNA ratio (w/w) needs to be determined empirically but often ranges from 1:1 to 3:1.
-
Add the diluted PEI solution to the diluted DNA solution and mix gently by pipetting.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for polyplex formation.[15]
-
-
Transfection:
-
Gently add the 200 µL of the PEI/DNA complex mixture dropwise to the cells in the 6-well plate.
-
Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.
-
Continue to incubate the cells and assay for transgene expression at the desired time points (typically 24-72 hours post-transfection).[13]
-
Considerations for PDEAEMA Transfection
The protocol for PDEAEMA transfection is broadly similar to that of PEI. Key optimization parameters will again be the polymer-to-DNA ratio and incubation times. It has been reported that the optimal transfection efficiency for PDEAEMA is often found at a polymer/plasmid ratio of 3-5 (w/w).[12]
Conclusion: Making an Informed Choice
The selection between PDEAEMA and PEI for DNA transfection is not a one-size-fits-all decision. PEI remains a powerful and widely used tool, particularly when high transfection efficiency is the primary goal and some level of cytotoxicity is acceptable. Its extensive history of use means that established protocols are readily available for a multitude of cell lines.
PDEAEMA, on the other hand, presents a compelling alternative, especially in applications where cell viability is paramount, such as in the development of in vivo gene therapies or for use with sensitive cell types. Its lower cytotoxicity profile, combined with its demonstrated high transfection efficiency, makes it an attractive option for researchers seeking a more biocompatible delivery vector.
Ultimately, the optimal choice will depend on the specific requirements of the experiment, including the cell type, the therapeutic application, and the acceptable balance between transfection efficiency and cytotoxicity. Empirical testing and optimization of transfection conditions are crucial for achieving the best possible results with either of these potent non-viral gene delivery agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Polyethylenimine-based nanocarriers in co-delivery of drug and gene: a developing horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyethylenimine-mediated gene delivery to the lung and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reducible poly(2-dimethylaminoethyl methacrylate): Synthesis, cytotoxicity, and gene delivery activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced gene transfection efficiency of PDMAEMA by incorporating hydrophobic hyperbranched polymer cores: effect of degree of branching - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Efficient Transient Expression of Plasmid DNA Using Poly (2-(N,N-Dimethylamino) Ethyl Methacrylate) in Plant Cells [frontiersin.org]
- 12. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. abpbio.com [abpbio.com]
- 15. hanigan-lab.org [hanigan-lab.org]
PDEAEMA-Based Hydrogels: A Superior Platform for Drug Delivery Compared to Traditional Carriers
Researchers in drug development are increasingly seeking advanced drug delivery systems that offer enhanced therapeutic efficacy and minimal side effects. In this context, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA)-based hydrogels have emerged as a promising alternative to traditional drug carriers like liposomes and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Their unique pH-responsive properties, high drug loading capacity, and sustained release profiles offer significant advantages for targeted and controlled drug delivery.
PDEAEMA-based hydrogels are "smart" materials that can undergo a volume phase transition in response to changes in environmental pH.[1] The tertiary amine groups in the PDEAEMA polymer chain become protonated at acidic pH, leading to electrostatic repulsion and swelling of the hydrogel.[2] This property is particularly advantageous for cancer therapy, as the tumor microenvironment is typically more acidic than healthy tissue. This allows for the targeted release of encapsulated drugs directly at the tumor site, thereby increasing their therapeutic efficacy and reducing systemic toxicity.[3]
Comparative Performance: PDEAEMA-Hydrogels vs. Traditional Carriers
To objectively evaluate the performance of PDEAEMA-based hydrogels, a comparison with traditional drug carriers such as liposomes and PLGA nanoparticles is essential. The following tables summarize key quantitative data from various studies.
Table 1: Drug Loading Capacity and Encapsulation Efficiency
| Drug Carrier | Drug | Drug Loading Capacity (DLC) % | Encapsulation Efficiency (EE) % | Reference |
| PDEAEMA-based Nanogel | Doxorubicin | High (specific value not stated) | ~90% | [3] |
| PDEAEMA-based Micelles | Doxorubicin | 24% | 55% | [4] |
| Chitosan-Albumin Nanogel | Doxorubicin | ~71.9% | ~75% | [5] |
| PEG-Poloxamer 407 Hydrogel NPs | Doxorubicin | Up to 8.7% | - | [6] |
| PLGA Nanoparticles | Temozolomide | - | 52-69.67% | [7] |
| PLGA Nanoparticles | Dexamethasone | 5-20% | - | [8] |
Note: Direct comparative studies are limited; data is compiled from different studies and drug types which can influence outcomes.
Table 2: In Vitro Drug Release Profile
| Drug Carrier | Drug | Release Conditions | Burst Release | Sustained Release Profile | Reference |
| PDEAEMA-based Nanogel | Doxorubicin | pH 5.2 vs. 7.4 | Low (10-30% at pH 7.4) | Accelerated release at acidic pH (91.92% at pH 5.5 vs 12.18% at pH 7.4) | |
| PDEAEMA-based Micelles | Doxorubicin | pH 5.0 vs. 7.4 | <25% cumulative release in 96h at pH 7.4 | Significant release at pH 5.0 | [4] |
| PLGA Nanoparticles in Hydrogel | Dexamethasone | - | Minimal | Near zero-order release over 60 days | [8] |
| Poloxamer Hydrogel | Doxorubicin | PBS pH 7.4 | ~35% in first 8 hours | 100% release within 120 hours | |
| PEG-Poloxamer 407 Hydrogel NPs | Doxorubicin | 37°C | ~10% | Sustained release for over 1 week | [6] |
Table 3: Biocompatibility (Cell Viability)
| Drug Carrier | Cell Line | Assay | Cell Viability | Reference |
| Biocompatible Hydrogels | NIH3T3 | MTT | Non-cytotoxic | [9] |
| Hydrogel Platform | - | MTT | High | [10] |
| GelMA Hydrogels | - | MTT | ~98% after 3 days | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of PDEAEMA-based hydrogels and the evaluation of their drug release and biocompatibility.
Synthesis of PDEAEMA-Based Hydrogels
A common method for synthesizing PDEAEMA-based hydrogels is through free-radical polymerization.[2]
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA) monomer
-
N,N'-methylenebisacrylamide (MBA) as a cross-linker
-
Ammonium persulfate (APS) as an initiator
-
Deionized water
Procedure:
-
DEAEMA monomer and MBA cross-linker are dissolved in deionized water in a reaction vessel.
-
The solution is purged with nitrogen gas to remove dissolved oxygen, which can inhibit polymerization.
-
The initiator, APS, is added to the solution to initiate the polymerization reaction.
-
The reaction is allowed to proceed at a specific temperature (e.g., 60°C) for a set period (e.g., 24 hours) to form the hydrogel.
-
The resulting hydrogel is purified by dialysis against deionized water to remove unreacted monomers and initiator.
-
The purified hydrogel is then lyophilized to obtain a dry product for storage and further use.
In Vitro Drug Release Study
The pH-responsive drug release from PDEAEMA-based hydrogels can be evaluated as follows:
Materials:
-
Drug-loaded PDEAEMA hydrogel
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
A shaker incubator set at 37°C
-
UV-Vis spectrophotometer
Procedure:
-
A known amount of drug-loaded hydrogel is placed in a dialysis bag.
-
The dialysis bag is immersed in a known volume of PBS (pH 7.4 or 5.5) in a sealed container.
-
The container is placed in a shaker incubator at 37°C.
-
At predetermined time intervals, a sample of the release medium is withdrawn, and the same volume of fresh PBS is added to maintain a constant volume.
-
The concentration of the released drug in the collected samples is determined using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.
-
The cumulative drug release is calculated as a percentage of the total drug loaded in the hydrogel.
Biocompatibility Assessment (MTT Assay)
The cytotoxicity of the hydrogels can be assessed using the MTT assay.[9]
Materials:
-
Cell line (e.g., NIH3T3 fibroblasts)
-
Cell culture medium (e.g., DMEM)
-
PDEAEMA-based hydrogel extracts
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in a 96-well plate and incubated for 24 hours to allow for cell attachment.
-
The culture medium is then replaced with medium containing different concentrations of the hydrogel extract.
-
After a specific incubation period (e.g., 24 or 48 hours), the medium is removed, and MTT solution is added to each well.
-
The plate is incubated for another 4 hours, allowing viable cells to convert MTT into formazan crystals.
-
The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated as a percentage of the absorbance of untreated control cells.
Visualizing the Mechanisms
To better understand the processes involved in the application of PDEAEMA-based hydrogels, the following diagrams illustrate the experimental workflow and the cellular uptake mechanism.
Caption: Experimental workflow for PDEAEMA-hydrogel drug delivery.
Caption: Cellular uptake and action of PDEAEMA-hydrogel nanoparticles.
Conclusion
PDEAEMA-based hydrogels present a highly effective and versatile platform for drug delivery, outperforming traditional carriers in several key aspects. Their intrinsic pH-responsiveness allows for targeted drug release in acidic environments characteristic of tumors and intracellular compartments, which can lead to improved therapeutic outcomes and reduced side effects.[3][4] While direct comparative data remains somewhat limited, the available evidence strongly suggests that the high drug loading capacity and controlled release kinetics of PDEAEMA-based systems make them a superior choice for the development of next-generation drug therapies.[3] Further research focusing on direct, side-by-side comparisons with traditional carriers will be invaluable in fully elucidating their clinical potential. The cellular uptake of these carriers is primarily mediated by endocytosis, with both clathrin- and caveolae-dependent pathways playing a role.[12]
References
- 1. Stimulus-responsive hydrogels: Theory, modern advances, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopolymeric Nanogel as a Drug Delivery System for Doxorubicin—Improved Drug Stability and Enhanced Antineoplastic Activity in Skin Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin encapsulation and diffusional release from stable, polymeric, hydrogel nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cellular Uptake of Cationic Polymer-DNA Complexes Via Caveolae Plays a Pivotal Role in Gene Transfection in COS-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to DEAEMA Polymerization: A Comparative Analysis
For researchers, scientists, and drug development professionals venturing into the synthesis of pH-responsive polymers, 2-(diethylamino)ethyl methacrylate (DEAEMA) is a monomer of significant interest. Its tertiary amine functionality imparts a unique pH-sensitivity, making poly(DEAEMA) (PDEAEMA) and its copolymers invaluable in applications ranging from drug delivery systems to smart coatings and sensors. However, the choice of polymerization method is critical in dictating the final polymer's properties, including its molecular weight, architecture, and functionality. This guide provides an in-depth comparative analysis of the most common methods for polymerizing DEAEMA, offering field-proven insights and detailed experimental protocols to empower you in your research endeavors.
The Significance of Controlled Polymerization for DEAEMA
Conventional free radical polymerization, while straightforward, offers limited control over the polymer's molecular weight and dispersity (Đ), often leading to a broad distribution of chain lengths.[1] For advanced applications, particularly in the biomedical field, precise control over these parameters is paramount. This has led to the widespread adoption of controlled/living radical polymerization (CRP) techniques, which enable the synthesis of well-defined polymers with predictable molecular weights, low dispersity, and the ability to create complex architectures such as block copolymers.[1]
This guide will dissect and compare the following polymerization methods for DEAEMA:
-
Free Radical Polymerization (FRP)
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization
-
Group Transfer Polymerization (GTP)
Free Radical Polymerization (FRP): The Workhorse Method
Free radical polymerization is a chain-growth polymerization technique that is widely used due to its simplicity and tolerance to a variety of monomers and reaction conditions.[2] However, the trade-off for this simplicity is a lack of control over the resulting polymer's molecular weight and a high dispersity.[3]
Mechanistic Overview
The process involves three main stages: initiation, propagation, and termination. Initiation begins with the decomposition of an initiator (e.g., AIBN) to form free radicals. These radicals then react with a DEAEMA monomer to start the polymer chain. In the propagation step, the polymer chain grows by the sequential addition of monomer units. Termination occurs when two growing chains combine or disproportionate, ending the polymerization process.
Diagram: Free Radical Polymerization Mechanism
Caption: Mechanism of Free Radical Polymerization.
Experimental Protocol: Free Radical Polymerization of DEAEMA
This protocol describes a typical solution polymerization of DEAEMA using AIBN as the initiator.
Materials:
-
2-(diethylamino)ethyl methacrylate (DEAEMA), inhibitor removed
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas
-
Schlenk flask and magnetic stirrer
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask, dissolve DEAEMA (e.g., 5 g, 26.7 mmol) and AIBN (e.g., 0.044 g, 0.267 mmol, for a monomer to initiator ratio of 100:1) in anhydrous 1,4-dioxane (e.g., 10 mL).
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flask in a preheated oil bath at 70 °C and stir for the desired reaction time (e.g., 6-24 hours).
-
Termination and Purification: Terminate the reaction by cooling the flask in an ice bath and exposing the solution to air. Precipitate the polymer by adding the solution dropwise into a large volume of cold hexane.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.
Performance and Limitations
The primary advantage of FRP is its simplicity and robustness. However, control over molecular weight is poor, and the resulting polymers have a high dispersity (typically Đ > 1.5).[4] The molecular weight can be influenced by adjusting the initiator concentration, with higher initiator concentrations generally leading to lower molecular weights.[3]
Atom Transfer Radical Polymerization (ATRP): Precision and Control
ATRP is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures.[5][6] It is particularly well-suited for the polymerization of methacrylates like DEAEMA.[7]
Mechanistic Overview
ATRP involves a reversible deactivation process where a transition metal complex (typically copper-based) catalyzes the reversible transfer of a halogen atom between a dormant polymer chain and an active, propagating radical.[5] This equilibrium heavily favors the dormant species, keeping the concentration of active radicals low and thus minimizing termination reactions.
Diagram: Atom Transfer Radical Polymerization Mechanism
References
- 1. swaminathansivaram.in [swaminathansivaram.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Benchmarking the Buffering Capacity of PDEAEMA and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the buffering capacity of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) and its analogs, crucial for their application in drug delivery systems, particularly for facilitating endosomal escape. The data presented is compiled from various experimental studies to offer an objective performance benchmark.
The Critical Role of Buffering Capacity in Drug Delivery
The efficacy of many nanomedicines, especially those delivering nucleic acids or proteins, hinges on their ability to escape the endo-lysosomal pathway and release their therapeutic cargo into the cytoplasm. Cationic polymers like PDEAEMA are designed to leverage the pH drop that occurs during endosomal maturation (from ~pH 6.5 in early endosomes to ~pH 5.0 in lysosomes).
The tertiary amine groups on PDEAEMA and its analogs can become protonated in this acidic environment. This "proton sponge" effect involves the continuous influx of protons and counter-ions (like chloride) into the endosome to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosomal membrane, releasing the entrapped nanoparticles. The buffering capacity of a polymer is a direct measure of its ability to resist pH changes and is therefore a key determinant of its effectiveness as an endosomal escape agent.
Comparative Analysis of Buffering Capacity
The buffering capacity of PDEAEMA and its analogs is primarily determined by the pKa of their pendant amine groups. The pKa is the pH at which 50% of these groups are protonated. A pKa value within the endosomal pH range (5.0-6.5) is considered optimal for an effective proton sponge effect.
Below is a summary of the apparent pKa values for PDEAEMA and some of its common analogs. It is important to note that the apparent pKa of a polymer can be influenced by factors such as its molecular weight, architecture, and the ionic strength of the surrounding medium.
| Polymer | Structure of Pendant Group | Apparent pKa | Key Characteristics |
| PDEAEMA (poly(2-(diethylamino)ethyl methacrylate)) | -N(CH₂CH₃)₂ | ~7.3 | The benchmark polymer, known for its pH-responsive behavior and effective endosomal escape. |
| PDMAEMA (poly(2-(dimethylamino)ethyl methacrylate)) | -N(CH₃)₂ | ~7.0-7.5 | A close analog to PDEAEMA, also widely used in drug delivery. It is more hydrophilic than PDEAEMA.[1] |
| PDPAEMA (poly(2-(diisopropylamino)ethyl methacrylate)) | -N(CH(CH₃)₂)₂ | ~6.0 | Exhibits a lower pKa due to the increased steric hindrance and hydrophobicity of the isopropyl groups, leading to a sharper pH transition.[1] |
Performance in Endosomal Escape
While buffering capacity is a key indicator, the ultimate measure of performance is the efficiency of endosomal escape. Recent advancements in assay technology, such as the Split Luciferase Endosomal Escape Quantification (SLEEQ) assay, have enabled the direct quantification of cytosolic delivery.
| Polymer System | Endosomal Escape Efficiency | Assay Method | Reference |
| PDEAEMA/PDPAEMA Nanoparticles | ~5-fold increase with optimized disassembly pH | SLEEQ | [2][3] |
| PDEAEMA Nanoparticles (disulfide-linked cargo) | 6-7% | SLEEQ | [4] |
| PDEAEMA Nanoparticles (thioether-linked cargo) | <3% | SLEEQ | [4] |
These results highlight that not only the chemical nature of the polymer but also the nanoparticle formulation and the nature of the cargo linkage can significantly impact endosomal escape efficiency.
Experimental Protocols
Determination of Buffering Capacity by Acid-Base Titration
This method allows for the determination of the buffering range and apparent pKa of a polymer.
Materials:
-
Polymer solution (e.g., 1 mg/mL in deionized water or a specified salt solution like 150 mM NaCl)
-
0.1 M Hydrochloric acid (HCl) solution
-
0.1 M Sodium hydroxide (NaOH) solution
-
pH meter
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a known amount of the polymer in a specific volume of deionized water or saline solution.
-
Adjust the initial pH of the polymer solution to a basic value (e.g., pH 10-11) using the NaOH solution.
-
Begin the titration by adding small, known increments of the HCl solution.
-
After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.
-
Continue the titration until the pH reaches an acidic value (e.g., pH 3).
-
Plot the pH of the solution as a function of the volume of HCl added. The buffering region will be the flattest part of the curve.
-
The apparent pKa can be determined as the pH at which 50% of the amine groups are protonated (the midpoint of the buffering region).
Quantification of Endosomal Escape using the SLEEQ Assay
The Split Luciferase Endosomal Escape Quantification (SLEEQ) assay is a highly sensitive method for directly measuring the cytosolic delivery of nanoparticles.
Principle: The assay utilizes a split nano-luciferase system. A small, 11-amino-acid fragment of the luciferase (HiBiT) is conjugated to the nanoparticle or its cargo. The larger, complementary fragment (LgBiT) is expressed in the cytosol of the target cells. When the HiBiT-tagged component escapes the endosome and enters the cytosol, it combines with LgBiT to form a functional luciferase enzyme, which generates a quantifiable luminescent signal in the presence of its substrate.
Brief Workflow:
-
Synthesize and characterize the HiBiT-conjugated nanoparticles.
-
Culture cells that have been engineered to express the LgBiT protein.
-
Incubate the cells with the HiBiT-tagged nanoparticles for a defined period.
-
Lyse the cells and measure the luminescence using a luminometer after adding the luciferase substrate.
-
The intensity of the luminescence is directly proportional to the amount of material that has escaped the endosome and reached the cytosol.
Visualizing the Mechanism and Workflow
Caption: The "Proton Sponge" signaling pathway for endosomal escape.
Caption: Experimental workflow for acid-base titration.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the Endosomal Escape of pH-Responsive Nanoparticles Using the Split Luciferase Endosomal Escape Quantification Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unravelling the endosomal escape of pH-responsive nanoparticles using the split luciferase endosomal escape quantification assay - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vivo Validation of PDEAEMA as a Safe Gene Delivery Vector
This guide provides an in-depth, objective comparison of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) as a gene delivery vector, contextualized against common alternatives. It is designed for researchers, scientists, and drug development professionals seeking to understand the practical validation pathway for this promising cationic polymer, moving from benchtop potential to preclinical safety and efficacy assessment. We will dissect the causality behind experimental choices, provide actionable protocols, and present a clear, data-driven comparison to guide your vector selection process.
The Imperative for Safer Gene Delivery Vectors
Gene therapy's promise is often tempered by the challenge of its delivery.[1] While viral vectors, such as adeno-associated viruses (AAV) and lentiviruses, are highly efficient, their clinical application is shadowed by concerns regarding immunogenicity, limited DNA cargo capacity, and the potential for insertional mutagenesis.[2][3] This has propelled the development of non-viral vectors, which offer advantages like lower immunogenicity, larger cargo capacity, and simpler, more cost-effective manufacturing.[2][4]
Among the class of non-viral vectors, cationic polymers have emerged as a leading alternative. These polymers leverage electrostatic interactions to condense negatively charged nucleic acids into nanoparticles called "polyplexes," which can then enter cells.[2] Polyethylenimine (PEI) has long been the "gold standard" in this category due to its high transfection efficiency.[4][5] However, PEI's clinical translation has been hampered by significant cytotoxicity, stemming from its non-biodegradable nature and high charge density.[4][5] This critical safety gap is where PDEAEMA presents a compelling case for investigation.
Understanding PDEAEMA: A pH-Responsive, Biocompatible Alternative
Poly(2-(diethylamino)ethyl methacrylate), or PDEAEMA, is a synthetic polymer distinguished by its tertiary amine groups. This structure is central to its function and favorable safety profile.
Mechanism of Action: The process of PDEAEMA-mediated gene delivery is a multi-step journey, predicated on its unique chemical properties.[6]
-
DNA Condensation: At physiological pH (~7.4), the tertiary amines on PDEAEMA are partially protonated, creating a positive charge. This allows the polymer to electrostatically bind and condense negatively charged plasmid DNA (pDNA) or mRNA into stable, nanosized polyplexes.[7][8]
-
Cellular Uptake: These positively charged nanoparticles are readily taken up by cells via endocytosis.
-
Endosomal Escape (The "Proton Sponge" Effect): Once inside the acidic environment of the endosome (pH 5.5-6.5), the numerous tertiary amine groups on the PDEAEMA backbone become fully protonated.[9] This influx of protons is followed by a passive influx of chloride ions and water, causing the endosome to swell and eventually rupture. This "proton sponge" mechanism releases the genetic cargo into the cytoplasm before it can be degraded in the lysosome, a critical step where many other vectors fail.[6]
-
Cargo Release: In the cytoplasm, the polyplex unpacks, releasing the nucleic acid to be transcribed or translated.
This pH-responsive behavior is a key advantage, facilitating efficient endosomal escape. Furthermore, PDEAEMA is designed to be biodegradable, containing ester linkages that can be hydrolyzed, breaking the polymer down into smaller, more easily cleared components. This inherent biodegradability is expected to significantly reduce the long-term cytotoxicity associated with polymers like PEI.[6][10][11]
Comparative Performance Analysis: PDEAEMA vs. The Field
The decision to invest in a gene delivery vector requires a rigorous comparison against established alternatives. PDEAEMA's profile suggests a balance of efficacy and improved safety.
| Vector Type | Transfection Efficacy | Cytotoxicity | Key In Vivo Advantage | Key In Vivo Disadvantage |
| PDEAEMA | Moderate to High[8] | Low to Moderate[12][13] | Biodegradability, pH-responsive endosomal escape.[6][11] | Lower binding affinity than quaternized polymers.[9] |
| PEI (Branched) | High[14] | High[4][5] | "Gold standard" for polymer transfection efficiency.[5] | Non-biodegradable, significant in vivo toxicity.[4] |
| Lipid Nanoparticles (LNPs) | High | Low to Moderate | Clinically validated for RNA delivery, highly scalable.[15] | Can elicit immune responses, stability concerns.[15][16] |
| AAV | Very High | Low (pre-existing immunity is a concern) | High transduction of many cell types, durable expression.[3] | Strict cargo size limit (~4.7kb), potential immunogenicity.[3] |
Expert Insights:
-
PDEAEMA vs. PEI: While PEI often demonstrates superior raw transfection efficiency in vitro, this frequently comes at the cost of significant cell death.[14][17] In an in vivo context, this toxicity can lead to inflammation and organ damage, making PEI a challenging candidate for systemic therapies. PDEAEMA's biodegradable backbone offers a crucial safety advantage, potentially allowing for higher, more tolerable doses.[11]
-
PDEAEMA vs. LNPs: LNPs have been tremendously successful for vaccine development but are primarily suited for mRNA and siRNA delivery.[15] PDEAEMA demonstrates robust capability in delivering larger plasmid DNA, which is essential for traditional gene replacement therapies.[8]
-
PDEAEMA vs. Viral Vectors: The primary advantage of PDEAEMA is safety and manufacturing simplicity.[2] It avoids the risks of insertional mutagenesis and pre-existing immunity that plague viral vectors.[18] While viral transduction is more efficient, the development of a safe, re-dosable, and large-scale manufacturable synthetic vector like PDEAEMA is a critical goal for the field.
The In Vivo Validation Workflow: From Concept to Preclinical Proof
Demonstrating safety and efficacy in a living system is the definitive test for any therapeutic vector. A well-designed in vivo study must systematically evaluate biodistribution, transgene expression, and toxicity.
Causality Behind Experimental Choices:
-
Animal Model Selection: Immunocompetent mice (e.g., Balb/c or C57BL/6) are typically chosen for initial studies to assess not only vector performance but also any potential immune response.[19] The choice of a single, relevant species is a key consideration in nonclinical toxicology study design.[20]
-
Reporter Gene: A luciferase reporter gene is ideal for these studies. It allows for non-invasive, longitudinal tracking of gene expression in the same animal over time using an In Vivo Imaging System (IVIS), reducing animal numbers and providing dynamic data.
-
Route of Administration: Intravenous (IV) injection is often used to assess systemic delivery, as it presents the greatest challenge. The vector must navigate the bloodstream, avoid clearance by the immune system, and reach target tissues.[1] This route provides a stringent test of vector stability and biodistribution.
Core Experimental Protocols for In Vivo Validation
The following protocols provide a validated framework for assessing a novel PDEAEMA-based vector in a murine model.
Experiment 1: In Vivo Gene Expression and Biodistribution
Objective: To quantify the level, location, and duration of transgene expression following systemic administration of PDEAEMA/pDNA polyplexes.
Methodology:
-
Polyplex Formulation:
-
Dilute PDEAEMA stock solution in nuclease-free buffer (e.g., 5% glucose solution).
-
Dilute pDNA encoding luciferase to the desired concentration in the same buffer.
-
Add the PDEAEMA solution to the pDNA solution rapidly while vortexing to ensure immediate and uniform mixing. The N/P ratio (ratio of polymer amines to DNA phosphates) is a critical parameter to optimize; start with a range of N/P ratios from 5 to 20.
-
Incubate at room temperature for 30 minutes to allow for stable polyplex formation.
-
Self-Validation: Confirm polyplex formation and DNA condensation using an agarose gel retardation assay. Free, uncondensed DNA will migrate through the gel, while condensed DNA will be retained in the well.
-
-
Animal Administration:
-
Use 8-week-old Balb/c mice (n=5 per group).
-
Administer 100 µL of the polyplex solution via tail vein injection. The typical pDNA dose is 1-2 mg/kg.
-
Include a control group injected with buffer only ("naked" pDNA is rapidly degraded and serves as another useful control).
-
-
In Vivo Imaging (IVIS):
-
At desired time points (e.g., 6, 24, 48, 72 hours post-injection), anesthetize the mice.
-
Administer D-luciferin substrate (150 mg/kg) via intraperitoneal (IP) injection.
-
Wait 10 minutes for substrate distribution.
-
Place the mouse in the IVIS chamber and acquire bioluminescence images.
-
Quantify the photon flux (photons/sec) from regions of interest (e.g., liver, lungs, spleen) to measure gene expression.
-
-
Ex Vivo Analysis (Endpoint):
-
At the final time point, euthanize the mice.
-
Perfuse with saline to remove blood from organs.
-
Harvest major organs (liver, spleen, lungs, heart, kidneys).
-
Image the organs individually in the IVIS system for more precise localization of the signal.
-
Alternatively, homogenize tissue samples and perform a luciferase activity assay using a luminometer for absolute quantification.
-
Experiment 2: Systemic Toxicity Assessment
Objective: To evaluate the safety and tolerability of the PDEAEMA vector.
Methodology:
-
Animal Monitoring:
-
Following injection (as in Experiment 1), monitor the mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.
-
Record body weight every 24 hours for 72 hours, and then every other day for 14 days.
-
-
Blood Collection and Analysis:
-
At the study endpoint (e.g., 72 hours or 14 days), collect blood via cardiac puncture under terminal anesthesia.
-
Place blood into two types of tubes:
-
EDTA tubes for complete blood count (CBC) analysis (to check for effects on red cells, white cells, and platelets).
-
Serum separator tubes for clinical chemistry analysis.
-
-
Centrifuge the serum tubes and collect the serum. Analyze for markers of organ damage.
-
Table of Key Serum Biochemistry Markers:
| Marker | Organ Association | Implication of Elevation |
| Alanine Aminotransferase (ALT) | Liver | Hepatocellular damage |
| Aspartate Aminotransferase (AST) | Liver, Muscle | Hepatocellular damage, muscle injury |
| Blood Urea Nitrogen (BUN) | Kidney | Impaired kidney function |
| Creatinine | Kidney | Impaired kidney function |
-
Histopathology:
-
After blood collection, harvest major organs.
-
Fix a portion of each organ in 10% neutral buffered formalin.
-
Embed the tissues in paraffin, section them, and stain with Hematoxylin and Eosin (H&E).
-
A qualified pathologist should examine the slides for signs of tissue damage, inflammation, necrosis, or apoptosis.
-
Experiment 3: Immunogenicity Assessment
Objective: To determine if the PDEAEMA vector induces a systemic inflammatory response.
Methodology:
-
Serum Collection:
-
Collect serum from mice at an early time point post-injection (e.g., 6 hours), as this is typically when acute inflammatory responses peak. Use blood collected as described in Experiment 2.
-
-
Cytokine Analysis (ELISA):
-
Use commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of key pro-inflammatory cytokines in the serum.
-
Step 1 (Coating): Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α or IL-6).
-
Step 2 (Blocking): Block non-specific binding sites in the wells.
-
Step 3 (Sample Incubation): Add serum samples and standards to the wells.
-
Step 4 (Detection): Add a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.
-
Step 5 (Substrate): Add a colorimetric substrate (e.g., TMB). The enzyme (HRP) will convert the substrate, producing a color change.
-
Step 6 (Reading): Stop the reaction and read the absorbance at 450 nm using a plate reader.
-
Self-Validation: The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated from known concentrations of the cytokine. A significant increase in cytokine levels compared to the control group indicates an inflammatory response.
-
Conclusion and Future Outlook
The in vivo validation data gathered through these experiments provides a comprehensive picture of PDEAEMA's potential as a gene delivery vector. The ideal outcome is a vector that directs high-level, tissue-specific gene expression with no associated weight loss, no elevation in liver or kidney enzymes, and no significant induction of pro-inflammatory cytokines.
While PDEAEMA demonstrates considerable promise in overcoming the safety hurdles of its predecessors like PEI, challenges on the path to clinical translation remain.[21] These include ensuring batch-to-batch manufacturing consistency, understanding long-term expression profiles and potential immunogenicity upon repeat administration, and scaling up production under GMP standards.[16][22]
Future iterations of PDEAEMA-based vectors will likely involve sophisticated chemical modifications, such as the addition of targeting ligands to enhance delivery to specific cell types or the creation of hybrid nanoparticles that combine the properties of polymers and lipids to further improve stability and efficacy.[23] The rigorous, systematic in vivo validation approach detailed in this guide is the critical foundation upon which these next-generation non-viral vectors will be built, bringing the promise of safer, more effective gene therapies closer to clinical reality.
References
- 1. In vivo gene delivery by nonviral vectors: overcoming hurdles? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polymers as Efficient Non-Viral Gene Delivery Vectors: The Role of the Chemical and Physical Architecture of Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viral vs. Non-Viral Gene Delivery: A Critical Choice for Gene Therapy Developers | Drug Discovery News [drugdiscoverynews.com]
- 4. Viral vs Non-Viral Vectors in Gene Therapy: Pros, Cons & Future Outlook [phacilitate.com]
- 5. researchgate.net [researchgate.net]
- 6. Biodegradable Polymers for Gene-Delivery Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Properties and Biological Performance of Polymethacrylate Based Gene Delivery Vector Systems: Influence of Amino Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Degradable and biocompatible poly(N,N-dimethylaminoethyl methacrylate-co-caprolactone)s as DNA transfection agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Poly(2-(diethylamino)ethyl methacrylate)-based, pH-responsive, copolymeric mixed micelles for targeting anticancer drug control release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-(Dimethylamino)ethyl methacrylate based (co)polymers as gene transfer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A comparison of linear and branched polyethylenimine (PEI) with DCChol/DOPE liposomes for gene delivery to epithelial cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liposomes vs. Lipid Nanoparticles: Which Is Best for Drug Delivery? | Biopharma PEG [biochempeg.com]
- 16. Translational Challenges and Prospective Solutions in the Implementation of Biomimetic Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic Effect of PEI and PDMAEMA on Transgene Expression in Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Viral and non-viral vectors in gene therapy: current state and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nonclinical Studies that Support Viral Vector-Delivered Gene Therapies: An EFPIA Gene Therapy Working Group Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fda.gov [fda.gov]
- 21. Zwitterionic Poly(Carboxybetaine Methacrylate)s in Drug Delivery, Antifouling Coatings, and Regenerative Tissue Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Current Trends and Challenges in the Clinical Translation of Nanoparticulate Nanomedicines: Pathways for Translational Development and Commercialization [frontiersin.org]
- 23. Structure-Based Evaluation of Hybrid Lipid–Polymer Nanoparticles: The Role of the Polymeric Guest - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PDEAEMA and Chitosan for Nucleic Acid Condensation: A Guide for Researchers
In the field of non-viral gene delivery, the choice of a cationic polymer to condense and protect nucleic acids is a critical determinant of transfection success. Among the numerous candidates, poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a synthetic polymer, and chitosan, a natural polysaccharide, have emerged as prominent options. This guide provides a detailed comparative analysis of their performance in nucleic acid condensation and delivery, supported by experimental data and protocols.
Overview of Polymer Properties
PDEAEMA is a cationic polymer whose charge is derived from the tertiary amine groups in its side chains. A key characteristic of PDEAEMA is its pH-responsiveness; it becomes protonated and positively charged in acidic environments, such as the endosome. This property is central to its proposed mechanism of endosomal escape.
Chitosan is a linear polysaccharide derived from the deacetylation of chitin.[1] It is biocompatible, biodegradable, and possesses a cationic nature due to the protonation of its primary amine groups in acidic solutions.[1][2] The effectiveness of chitosan is heavily dependent on its molecular weight (MW) and degree of deacetylation (DD), which influences its charge density and solubility.[3]
dot
Caption: Chemical structures of PDEAEMA and Chitosan repeating units.
Performance in Nucleic Acid Condensation
Both polymers condense negatively charged nucleic acids (like plasmid DNA and siRNA) through electrostatic interactions, forming nanocomplexes known as polyplexes. The efficiency of this condensation is often evaluated by varying the nitrogen-to-phosphate (N/P) ratio, which is the molar ratio of amine groups in the polymer to phosphate groups in the nucleic acid.
Key Parameters:
-
Particle Size: Smaller polyplexes (typically < 200 nm) are often preferred for efficient cellular uptake.[4]
-
Zeta Potential: A positive surface charge (zeta potential) is generally required for the polyplex to interact with the negatively charged cell membrane and initiate endocytosis.[4][5]
-
Condensation Ability: Assessed by the polymer's ability to retard the migration of nucleic acids in an agarose gel.
Table 1: Comparative Physicochemical Properties of Polyplexes
| Parameter | PDEAEMA-DNA Polyplexes | Chitosan-DNA Polyplexes | Key Considerations |
| N/P Ratio for Condensation | Effective condensation typically observed at N/P ratios > 3.[6] | Complete condensation generally requires N/P ratios of 2:1 or higher.[7][8] | Varies with polymer MW, DD (for chitosan), and nucleic acid size. |
| Particle Size (Hydrodynamic Diameter) | Can form compact particles, with sizes decreasing at higher N/P ratios (e.g., from ~94 nm to ~34 nm).[9] | Size is highly dependent on MW, DD, and formulation method, often ranging from 100 nm to over 800 nm.[10][11] | Smaller sizes are generally favored for cellular uptake.[4] |
| Zeta Potential | Becomes positive at N/P ratios where DNA is fully condensed, facilitating cell interaction.[12] | Inversion from negative to positive potential occurs as N/P ratio increases, with a positive charge achieved above the isoelectric point.[5] | Positive zeta potential is crucial for initial cell binding.[13] |
Transfection Efficiency and Cytotoxicity
The ultimate goal of a gene delivery vector is to efficiently transfect cells with minimal toxicity.
PDEAEMA: PDEAEMA is known for its "proton sponge" effect.[14] Upon endocytosis, the polymer's tertiary amines buffer the endosomal acidification, leading to an influx of protons and chloride ions.[15][16] This increases osmotic pressure, causing the endosome to swell and rupture, releasing the nucleic acid cargo into the cytoplasm.[17] This mechanism can lead to high transfection efficiency. However, the high cationic charge density required for this process can also lead to significant cytotoxicity.[8]
Chitosan: Chitosan is generally considered to have lower cytotoxicity compared to many synthetic polymers like PEI.[3][18] Its endosomal escape mechanism is less defined than the proton sponge effect but is thought to involve interactions between the protonated chitosan and the endosomal membrane, leading to destabilization.[19] The transfection efficiency of chitosan can be lower than that of PDEAEMA and is highly variable depending on the cell type, and the polymer's MW and DD.[13][20] Higher DD and optimal MW are often correlated with better transfection outcomes.[3][13]
Table 2: Comparative Biological Performance
| Parameter | PDEAEMA | Chitosan |
| Primary Endosomal Escape Mechanism | Proton Sponge Effect.[4][14] | Membrane destabilization; osmotic effects.[19] |
| Transfection Efficiency | Generally high, but can be cell-type dependent.[9][21] | Variable; generally lower than synthetic polymers but can be optimized.[22][23] |
| Cytotoxicity | Can be significant, particularly at high N/P ratios and high MW.[8][21] | Low toxicity and good biocompatibility are major advantages.[1][18] |
Visualization of Mechanisms and Workflows
dot
Caption: Workflow for polyplex formation, characterization, and evaluation.
dot
Caption: The proposed "proton sponge" mechanism for PDEAEMA-mediated endosomal escape.
Experimental Protocols
This protocol is adapted from methods described for forming chitosan nanoparticles.[7]
-
Prepare Solutions:
-
Chitosan Stock: Dissolve chitosan (e.g., 150 kDa, 90% DD) at 1% (w/v) in a 25 mM acetic acid buffer.
-
DNA Stock: Dilute plasmid DNA in 50 mM sodium sulfate.
-
-
Heating: Heat both the chitosan and DNA solutions separately to 55°C for 20 minutes.
-
Complexation: Add the DNA solution to the chitosan solution while vortexing. Continue to vortex for 30 seconds to ensure thorough mixing.
-
Stabilization: Allow the freshly prepared nanoparticles to stabilize at room temperature for 30 minutes before use.
This is a general protocol for forming polyplexes based on electrostatic interaction.[9][21]
-
Prepare Solutions:
-
PDEAEMA Stock: Dissolve PDEAEMA in a suitable buffer, such as 20 mM HEPES at pH 7.4.
-
DNA Stock: Dilute plasmid DNA in the same buffer.
-
-
Complexation: To form polyplexes at a specific N/P ratio, add the required volume of the PDEAEMA stock solution to the DNA solution. Mix gently by pipetting or brief vortexing.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation and stabilization of the polyplexes.
-
Size and Zeta Potential (Dynamic Light Scattering - DLS):
-
Nucleic Acid Condensation (Agarose Gel Retardation Assay):
-
Prepare polyplexes at various N/P ratios.
-
Load the samples onto a 1% agarose gel containing a fluorescent dye (e.g., ethidium bromide).
-
Run the gel electrophoresis under standard conditions.
-
Visualize the gel under UV light. The absence of a fluorescent band for DNA in the lane indicates that the DNA is condensed within the polyplex and cannot migrate through the gel.[22]
-
-
Cell Seeding: Seed the desired cell line (e.g., HEK293) in a multi-well plate and allow them to adhere overnight.
-
Transfection:
-
Replace the cell culture medium with fresh medium, which may contain serum depending on the experimental design.[25]
-
Add the prepared polyplexes (containing a reporter gene like GFP) to the cells.
-
Incubate for a specified period (e.g., 4-6 hours), then replace the medium with fresh growth medium.
-
Continue incubation for 24-48 hours to allow for gene expression.
-
-
Transfection Efficiency Analysis:
-
Qualitatively assess transfection by observing GFP expression using a fluorescence microscope.
-
Quantitatively measure the percentage of GFP-positive cells using flow cytometry.[22]
-
-
Cytotoxicity Assay (MTT Assay):
-
After the transfection period, add MTT reagent to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a plate reader. Cell viability is expressed as a percentage relative to untreated control cells.[8]
-
Conclusion
The choice between PDEAEMA and chitosan for nucleic acid delivery involves a trade-off between efficiency and safety.
-
PDEAEMA often provides higher transfection efficiency, largely attributed to the robust "proton sponge" mechanism for endosomal escape. However, this comes at the cost of potentially higher cytotoxicity. It is a strong candidate for in vitro studies where high efficiency is paramount.
-
Chitosan stands out for its excellent safety profile, biocompatibility, and biodegradability.[1] While its transfection efficiency can be lower and more variable, it can be optimized by carefully selecting the molecular weight and degree of deacetylation.[13] Its low toxicity makes it a more attractive option for potential in vivo and therapeutic applications.
Ultimately, the optimal polymer will depend on the specific application, the cell type being targeted, and the relative importance of transfection efficiency versus biocompatibility for the research or therapeutic goal.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Chitosan-Based Carriers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of physicochemical characteristics of poly(2-(dimethylamino)ethyl methacrylate)-based polyplexes on cellular association and internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peerj.com [peerj.com]
- 8. mdpi.com [mdpi.com]
- 9. Polyplex formation between four-arm poly(ethylene oxide)-b-poly(2-(diethylamino)ethyl methacrylate) and plasmid DNA in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. research-portal.uu.nl [research-portal.uu.nl]
- 13. Transfection efficiency of chitosan vectors: effect of polymer molecular weight and degree of deacetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.st [2024.sci-hub.st]
- 15. Advancing endosomal escape of polymeric nanoparticles: towards improved intracellular delivery - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 16. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Comparative Study of Diethylaminoethyl-Chitosan and Methylglycol-Chitosan as Potential Non-Viral Vectors for Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chitosans for delivery of nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Polymeric Carriers for Gene Delivery: Chitosan and Poly(amidoamine) Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Transfection efficiency of chitosan and thiolated chitosan in retinal pigment epithelium cells: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Physico-biochemical Properties of Chitosan-poly(N‑[3-(dimethylaminopropyl)] methacrylamide) Copolymers Synthesized as siRNA Carrier Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Enhanced Gene Delivery Mediated by Low Molecular Weight Chitosan/DNA Complexes: Effect of pH and Serum - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RAFT and ATRP for the Polymerization of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)
A Senior Application Scientist's Guide for Researchers in Drug Development
The synthesis of well-defined polymers from functional monomers like 2-(diethylamino)ethyl methacrylate (DEAEMA) is pivotal for advancements in drug delivery, gene therapy, and smart materials. The tertiary amine functionality of DEAEMA imparts pH-responsive behavior, making it a monomer of significant interest. For researchers and drug development professionals, choosing the optimal polymerization technique is a critical decision that influences the final properties and performance of the polymer. This guide provides an in-depth, head-to-head comparison of two leading controlled radical polymerization (CRP) techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP).
This comparison is grounded in experimental data and established methodologies to provide a clear, objective analysis of each technique's performance in the context of DEAEMA polymerization.
Mechanistic Overview: Two Distinct Approaches to Control
Both RAFT and ATRP are powerful methods for producing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2] However, they achieve this control through fundamentally different chemical mechanisms.[1]
Atom Transfer Radical Polymerization (ATRP) operates on the principle of a dynamic equilibrium between active (propagating) and dormant polymer chains.[][4] This equilibrium is mediated by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom to and from the polymer chain end.[][5] This process keeps the concentration of active radicals low, thereby minimizing termination reactions.[4]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization , in contrast, is a metal-free technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA).[6][7] The RAFT agent reversibly deactivates propagating radicals through a chain transfer process involving a two-step addition-fragmentation mechanism.[6][8] This degenerative transfer process ensures that all chains have an equal probability of growth, leading to a controlled polymerization.[9]
Performance Comparison: RAFT vs. ATRP for DEAEMA Polymerization
The choice between RAFT and ATRP for DEAEMA polymerization hinges on several key performance metrics. The following sections provide a detailed comparison based on experimental evidence.
Control over Molecular Weight and Polydispersity
A hallmark of a controlled polymerization is the ability to precisely tailor the molecular weight of the resulting polymer while maintaining a narrow molecular weight distribution (low polydispersity, Đ).
ATRP has demonstrated excellent control over the polymerization of DEAEMA, yielding polymers with low polydispersity (Đ ~ 1.2).[10] Kinetic studies have shown a linear increase in molecular weight with monomer conversion, confirming the "living" nature of the polymerization.[10][11] The versatility of ATRP allows for the use of various ligands and initiators to optimize the polymerization for specific molecular weight targets.[12]
RAFT polymerization of DEAEMA also provides good control over molecular weight and achieves low polydispersity indices (PDI), typically in the range of 1.12 to 1.21.[13] The choice of RAFT agent and the molar ratio of the RAFT agent to the initiator are critical factors in achieving optimal control.[13]
| Parameter | RAFT | ATRP | References |
| Polydispersity (Đ) | 1.12 - 1.21 | ~ 1.2 | [10][13] |
| Molecular Weight Control | Good, controlled by monomer/CTA ratio | Excellent, linear increase with conversion | [10][11][13] |
Reaction Kinetics and Conditions
The kinetics and conditions of the polymerization process are crucial considerations for practical applications, impacting factors such as reaction time, temperature, and the need for specialized equipment.
ATRP of DEAEMA can be conducted under relatively mild conditions, even at room temperature, which is an advantage over the higher temperatures often required for other monomers.[12] The polymerization rate can be influenced by the choice of solvent, with polar solvents like anisole and dichlorobenzene being more suitable than nonpolar solvents.[12] However, ATRP is notoriously sensitive to oxygen, necessitating stringent deoxygenation procedures.[14]
RAFT polymerization of DEAEMA is typically carried out at temperatures between 60-80 °C.[13] The reaction kinetics can be influenced by the choice of initiator and RAFT agent, with some combinations leading to an inhibition period at the beginning of the polymerization.[13] While RAFT is also an oxygen-sensitive technique, it is generally considered more tolerant than ATRP.[14]
| Parameter | RAFT | ATRP | References |
| Typical Temperature | 60 - 80 °C | Room temperature to 90 °C | [12][13] |
| Oxygen Sensitivity | Moderate | High | [14] |
| Solvent Choice | Tolerant to a wide range | Prefers polar solvents | [7][12] |
Catalyst and Impurity Considerations
A significant practical difference between RAFT and ATRP lies in the use of a metal catalyst.
ATRP relies on a transition metal catalyst, most commonly a copper complex.[15] This introduces the potential for metal contamination in the final polymer product, which can be a significant concern for biomedical applications.[14] Extensive purification steps are often required to remove the catalyst.[14] Furthermore, the tertiary amine group of DEAEMA can potentially interact with the copper catalyst, which may affect the polymerization control.[16]
RAFT is a metal-free polymerization technique, which is a major advantage for applications where metal contamination is undesirable.[14] However, the RAFT agent itself is incorporated into the polymer chain as an end-group.[9] While this end-group can be useful for further functionalization, it can also impart color to the polymer and may need to be removed for certain applications.[7]
| Parameter | RAFT | ATRP | References |
| Metal Catalyst | No | Yes (typically Copper) | [14][15] |
| Potential Contamination | RAFT agent end-group | Residual metal catalyst | [7][14] |
| Purification | Removal of RAFT agent may be needed | Catalyst removal is often necessary | [7][14] |
Experimental Protocols
To provide a practical context for this comparison, the following are representative protocols for the polymerization of DEAEMA using both RAFT and ATRP.
RAFT Polymerization of DEAEMA
This protocol is adapted from established procedures for the RAFT polymerization of DEAEMA.[13]
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), freshly distilled
-
4-Cyanopentanoic acid dithiobenzoate (CPADB) as RAFT agent
-
4,4′-Azobis(4-cyanopentanoic acid) (ACPA) as initiator
-
1,4-Dioxane as solvent
Procedure:
-
In a Schlenk flask, dissolve DEAEMA, CPADB, and ACPA in 1,4-dioxane. A typical molar ratio would be [DEAEMA]:[CPADB]:[ACPA] = 100:1:0.2.
-
Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70 °C and stir for the desired reaction time.
-
To quench the reaction, cool the flask in an ice bath and expose the solution to air.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane).
-
Collect the polymer by filtration and dry under vacuum.
ATRP of DEAEMA
This protocol is based on established methods for the ATRP of DEAEMA.[12]
Materials:
-
2-(Diethylamino)ethyl methacrylate (DEAEMA), freshly distilled
-
Ethyl 2-bromoisobutyrate (EBiB) as initiator
-
Copper(I) bromide (CuBr) as catalyst
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) as ligand
-
Anisole as solvent
Procedure:
-
To a Schlenk flask, add CuBr and anisole.
-
Add PMDETA to the flask and stir until the copper complex forms (the solution should become homogeneous).
-
Add DEAEMA and EBiB to the flask.
-
Perform three freeze-pump-thaw cycles to deoxygenate the reaction mixture.
-
Place the flask in a thermostatically controlled oil bath at 50 °C.
-
After the desired time, stop the polymerization by cooling the flask and exposing the contents to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent like cold heptane.
-
Isolate the polymer by filtration and dry under vacuum.
Visualizing the Mechanisms and Workflow
To further clarify the processes, the following diagrams illustrate the mechanisms of RAFT and ATRP, and a generalized experimental workflow.
Caption: The RAFT polymerization mechanism involves a reversible addition-fragmentation process.
Caption: The ATRP mechanism is based on a reversible atom transfer equilibrium.
Caption: A generalized workflow for controlled radical polymerization experiments.
Conclusion and Recommendations
Both RAFT and ATRP are highly effective methods for the controlled polymerization of DEAEMA, each with its own set of advantages and disadvantages.
Choose ATRP for:
-
Excellent control over molecular weight and low polydispersity. [10]
-
Milder reaction conditions, including the possibility of room temperature polymerization. [12]
-
Well-established protocols for a wide range of methacrylates.
Be mindful of:
-
The need for stringent deoxygenation. [14]
-
Potential for metal contamination of the final product, requiring thorough purification. [14]
Choose RAFT for:
-
Metal-free polymerization, which is highly desirable for biomedical applications. [14]
-
Greater tolerance to a wider range of functional groups and reaction conditions. [7]
-
The ability to create complex polymer architectures. [14]
Be mindful of:
-
The potential for an inhibition period at the start of the polymerization. [13]
-
The presence of the RAFT agent end-group in the final polymer, which may require removal. [7]
For researchers in drug development, the choice between RAFT and ATRP will ultimately depend on the specific requirements of the application. If metal contamination is a critical concern, RAFT is the clear choice. If the highest degree of control over molecular weight is paramount and purification methods are well-established, ATRP remains an excellent option.
References
- 1. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.monash.edu [research.monash.edu]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reversible addition−fragmentation chain-transfer polymerization - Wikipedia [en.wikipedia.org]
- 7. Selecting Between RAFT and ATRP for Controlled Polymer Synthesis [eureka.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RAFT Polymerization [sigmaaldrich.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Synthesis of well-defined poly(2-(dimethylamino)ethyl methacrylate) under mild conditions and its co-polymers with cholesterol and PEG using Fe(0)/Cu(ii) based SARA ATRP - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. researchgate.net [researchgate.net]
- 14. resolvemass.ca [resolvemass.ca]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Long-Term Stability of PDEAEMA Formulations
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of polymeric formulations is a cornerstone of effective drug delivery, ensuring that a therapeutic agent remains safe, effective, and physically unchanged from manufacturing to administration. Poly(N,N-diethylaminoethyl methacrylate) (PDEAEMA) has emerged as a prominent pH-responsive polymer for advanced drug delivery systems. This guide provides an objective comparison of PDEAEMA's long-term stability against common alternatives, supported by experimental data and detailed protocols.
Core Stability Attributes of PDEAEMA
PDEAEMA is a weak polybase, valued for its pH-dependent solubility. Its stability is intrinsically linked to environmental conditions.
-
pH Sensitivity: The tertiary amine groups in PDEAEMA's side chains are protonated under acidic conditions (pH < 7.4), leading to polymer swelling and hydrophilicity. In neutral or basic environments (pH 7.4), the polymer is deprotonated, hydrophobic, and compact. This reversible transition is key to its function in creating stable micelles at physiological pH that release their payload in acidic endosomes of cancer cells.
-
Temperature Sensitivity: PDEAEMA exhibits a Lower Critical Solution Temperature (LCST), meaning it undergoes a phase transition from soluble to insoluble as the temperature rises. The exact LCST can be tuned by copolymerization and is influenced by pH.
-
Degradation Profile: PDEAEMA's degradation is primarily influenced by pH. Copolymers of PDEAEMA with polyesters like poly(ε-caprolactone) (PCL) show increased hydrolytic degradation rates in acidic environments compared to slightly alkaline conditions.
Comparative Stability Analysis: PDEAEMA vs. Alternatives
The selection of a polymer for drug formulation hinges on its stability profile. Here, we compare PDEAEMA with other widely used polymers: Poly(lactic-co-glycolic acid) (PLGA) and Chitosan.
Table 1: Key Stability Parameter Comparison
| Parameter | PDEAEMA-based Formulations | PLGA-based Formulations | Chitosan-based Formulations |
| Primary Degradation | pH-dependent hydrolysis of side-chain ester groups. | Bulk hydrolysis of ester bonds in the polymer backbone. | Enzymatic (e.g., lysozyme) and acidic hydrolysis of glycosidic bonds. |
| pH Stability | Stable at neutral pH (7.4), designed to destabilize at acidic pH (~5.0-6.5). | Degrades via hydrolysis, with the rate influenced by pH. Acidic byproducts can accelerate degradation. | Soluble and less stable in acidic conditions (pH < 6.3); insoluble and more stable at neutral/alkaline pH. |
| Physical Stability | Good colloidal stability as micelles at neutral pH; can be improved by forming copolymers with PEG. | Prone to aggregation over time. Surface modifications (e.g., with Chitosan or PEG) can improve stability.[1][2] | Can form stable nanoparticles, often used as a coating to improve the stability of other polymers like PLGA.[3] |
| Storage Form | Can be stored as an aqueous dispersion or lyophilized powder. Freeze-drying with cryoprotectants is effective for long-term storage. | Typically stored as a lyophilized powder to prevent hydrolysis. | Stored as a powder. Stability is influenced by molecular weight and degree of deacetylation. |
Table 2: Quantitative Stability Data from Experimental Studies
| Formulation / Study | Storage Conditions | Key Stability Findings |
| PDEAEMA-based Polyplexes | Aqueous solution (pH 7.4) with 10% sucrose at 4°C and 20°C for 10 months. | Retained almost full transfection potential. |
| PDEAEMA-based Polyplexes | Aqueous solution at 40°C. | Unstable, lost transfection capability with a half-life of ~2 months. |
| Lyophilized PDEAEMA Polyplexes | Stored at 40°C for 10 months. | Fully retained transfection efficiency. |
| PCL-b-PDEAEMA Copolymer | Hydrolytic degradation over 10 weeks. | Faster degradation in acidic environment (36% Mn loss) than in alkaline environment (27% Mn loss). |
| Chitosan-coated PLGA NPs | In PBS (pH 7.4 and 4.8). | Chitosan coating reduced drug release compared to uncoated PLGA NPs, indicating enhanced stability.[3] |
| PLGA NPs | Stored at various temperatures (4°C, 16°C, 37°C). | Stability issues observed at higher temperatures.[4] |
Experimental Protocols for Stability Assessment
Accurate assessment of long-term stability requires robust and standardized experimental protocols.
This protocol assesses the chemical stability of the polymer in aqueous environments.
-
Sample Preparation: Prepare thin films of the polymer or nanoparticle suspensions at a known concentration.
-
Incubation: Immerse the samples in phosphate-buffered saline (PBS) at different pH values (e.g., pH 5.0 and pH 7.4). Place the samples in an incubator at an elevated temperature (e.g., 37°C or 60°C) to accelerate degradation.[5]
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis:
-
Mass Loss: Dry the polymer films to a constant weight and measure the remaining mass.
-
Molecular Weight: Analyze the polymer's number average molecular weight (Mn) using Gel Permeation Chromatography (GPC) to quantify chain scission.
-
pH Change: Monitor the pH of the buffer solution for any changes due to acidic or basic degradation byproducts.
-
This protocol evaluates the ability of the formulation to retain the drug and maintain its physical integrity under physiological conditions.
-
Formulation Preparation: Prepare drug-loaded PDEAEMA nanoparticles.
-
Release Study Setup: Place a known amount of the nanoparticle suspension in a dialysis bag (with an appropriate molecular weight cut-off). Submerge the bag in a release medium (e.g., PBS at pH 7.4 and pH 5.0) maintained at 37°C with constant stirring.[6][7]
-
Sampling: At set time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with fresh medium.
-
Drug Quantification: Analyze the drug concentration in the collected aliquots using a suitable analytical method like UV-Vis Spectroscopy or HPLC.
-
Physical Stability Assessment:
-
Particle Size and Zeta Potential: At each time point, measure the particle size, polydispersity index (PDI), and zeta potential of the formulation within the dialysis bag using Dynamic Light Scattering (DLS).[6][8] Significant changes in size or PDI can indicate aggregation or degradation.
-
Encapsulation Efficiency: Determine the amount of drug remaining in the nanoparticles at the end of the study to assess leakage.
-
Visualizing Stability Concepts and Workflows
Diagrams created using Graphviz DOT language help to clarify complex processes and relationships.
Caption: Workflow for assessing the long-term stability of PDEAEMA nanoparticles.
Caption: pH-responsive behavior of PDEAEMA dictating formulation stability and drug release.
Conclusion
PDEAEMA formulations offer excellent stability under physiological conditions (pH 7.4), making them highly suitable for systemic drug delivery. Their long-term stability is best maintained through controlled storage, with lyophilization being a superior method for extending shelf-life, especially at elevated temperatures. The primary "instability" of PDEAEMA is its intentional, pH-triggered degradation in acidic environments, a feature harnessed for targeted drug release. When compared to alternatives like PLGA, PDEAEMA provides a distinct advantage in applications requiring sharp pH-responsiveness. However, for applications demanding slow, bulk erosion-based release over extended periods without environmental triggers, PLGA may be more appropriate. The choice of polymer should always be guided by the specific stability requirements of the drug and its intended therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.lsu.edu [repository.lsu.edu]
- 3. dovepress.com [dovepress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Capturing the Real-Time Hydrolytic Degradation of a Library of Biomedical Polymers by Combining Traditional Assessment and Electrochemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Sensitive Micelles Based on Star Copolymer Ad-(PCL-b-PDEAEMA-b-PPEGMA)4 for Controlled Drug Delivery | MDPI [mdpi.com]
- 7. pH-Sensitive Mixed Micelles Assembled from PDEAEMA-PPEGMA and PCL-PPEGMA for Doxorubicin Delivery: Experimental and DPD Simulations Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Colloidal stability of polymeric nanoparticles in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PDEAEMA-based Transfection Reagents and Commercial Alternatives: Cytotoxicity and Efficacy
For researchers, scientists, and drug development professionals, the choice of a transfection reagent is a critical step in a wide array of biological research. An ideal transfection reagent should offer high efficiency in delivering nucleic acids into cells with minimal associated cytotoxicity. This guide provides a comparative overview of the performance of poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA), a cationic polymer, against commercially available transfection reagents, supported by experimental data.
This comparison focuses on two key performance indicators: transfection efficiency, the percentage of cells successfully taking up the foreign nucleic acid, and cytotoxicity, the degree to which the reagent is toxic to the cells. These factors are often inversely related, and finding the optimal balance is crucial for reliable and reproducible experimental outcomes.
Quantitative Comparison of Transfection Reagents
The following table summarizes the comparative performance of various PDEAEMA-based polymers and commercially available transfection reagents across different cell lines. It is important to note that transfection efficiency and cytotoxicity are highly dependent on experimental conditions, including the specific polymer or reagent formulation, the ratio of the transfection reagent to the nucleic acid (N/P ratio), the cell type, and the incubation time.
| Transfection Reagent | Cell Line | N/P Ratio | Transfection Efficiency (%) | Cell Viability (%) | Reference |
| PDEAEMA-based | |||||
| Linear PDEAEMA | HeLa | 40 | 11 - 13 | Not specified | [1] |
| Star-shaped PDEAEMA | CHO-K1 | Optimized | Approaches branched PEI levels | Lower than linear PDEAEMA | |
| Commercial Reagents | |||||
| Lipofectamine 2000 | HEK293T | 4:1 or 6:1 | ~60 | ~40 | [2] |
| Lipofectamine 2000 | HeLa | Optimized | 20 - 26 | Not specified | [1] |
| Lipofectamine 2000 | BHK-21 | Various | ~30 | Not specified | [2] |
| Lipofectamine 3000 | CHO-K1 | Optimized | 55 (pEGFP-N1), 64 (pCDH) | Higher than Turbofect | [3] |
| Lipofectamine 3000 | HEK293 | Optimized | 52 (pEGFP-N1), 53 (pCDH) | Higher than Turbofect | [3] |
| FuGENE HD | HEK293T | 3:1 | ~60 | ~70 | [2] |
| FuGENE HD | BHK-21 | 4.5:1 | ~30 | Not specified | [2] |
| Polyethylenimine (PEI) 25kDa | HeLa | 40 | 11-13 | Not specified | [1] |
| Polyethylenimine (PEI) 25kDa | BHK-21 | 3:1 | 40 | Not specified | [2] |
| Polyethylenimine (PEI) 40kDa | HEK293T | 9:1 | >40 | ~60 | [2] |
| Polyethylenimine (PEI) 40kDa | BHK-21 | 8:1 | 55 | Not specified | [2] |
| Turbofect | CHO-K1 | Optimized | 74 (pEGFP-N1), 56 (pCDH) | Higher than Lipofectamine 3000 | [3] |
| Turbofect | HEK293 | Optimized | 59 (pEGFP-N1), 44 (pCDH) | Higher than Lipofectamine 3000 | [3] |
Note: "Not specified" indicates that the data was not available in the cited sources. The performance of PDEAEMA can vary significantly based on its molecular weight and architecture.
Experimental Workflows
To ensure a standardized and objective comparison of transfection reagents, a systematic experimental workflow is essential. The following diagram illustrates a typical process for evaluating the cytotoxicity and transfection efficiency of different reagents.
Caption: Experimental workflow for comparing transfection reagents.
Detailed Experimental Protocols
Accurate and reproducible data are contingent on meticulous experimental execution. The following are generalized protocols for the key assays used to evaluate transfection reagent performance.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells cultured in a 96-well plate
-
Transfection complexes
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl with 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours.
-
Transfection: Prepare transfection complexes according to the manufacturer's protocol or the desired experimental conditions. Remove the old medium from the cells and add the transfection complexes.
-
Incubation: Incubate the cells with the transfection complexes for the desired period (e.g., 24-48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate cell viability as a percentage of the absorbance of untreated control cells.
Transfection Efficiency Assessment: Flow Cytometry
Flow cytometry is a powerful technique for quantifying the percentage of transfected cells, especially when a fluorescent reporter protein (e.g., GFP, RFP) is used.
Materials:
-
Transfected cells expressing a fluorescent reporter
-
PBS
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After the desired incubation period post-transfection, harvest the cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, collect by centrifugation.
-
Cell Washing: Wash the cells by resuspending them in PBS and centrifuging to pellet the cells. Repeat this step to remove any residual medium or transfection reagent.
-
Cell Resuspension: Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis (e.g., PBS with 1-2% FBS).
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer equipped with the appropriate lasers and filters for the fluorescent reporter being used.
-
Data Analysis: Gate the cell population based on forward and side scatter to exclude debris and dead cells. Determine the percentage of fluorescently positive cells within the gated population. This percentage represents the transfection efficiency.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic comparison of in-house prepared transfection reagents in the delivery of mRNA or DNA to a wide range of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A Flow Cytometric Method to Determine Transfection Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of PDEAEMA in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive performance evaluation of the cationic polymer poly(2-(dimethylamino)ethyl methacrylate) (PDEAEMA) as a non-viral gene delivery vector in various cell lines. For researchers, scientists, and professionals in drug development, this document offers a comparative analysis of PDEAEMA's transfection efficiency and cytotoxicity, alongside detailed experimental protocols and visual representations of key biological and experimental processes.
Performance Data: Transfection Efficiency and Cytotoxicity
The efficacy of PDEAEMA as a transfection reagent is highly dependent on the cell line, the molecular weight of the polymer, and its structure (linear vs. branched or star-shaped). The following tables summarize the reported transfection efficiencies and cytotoxicities in several commonly used cell lines.
Table 1: Transfection Efficiency of PDEAEMA in Various Cell Lines
| Cell Line | PDEAEMA Formulation | Transfection Efficiency (%) | Alternative Reagent | Alternative Reagent Efficiency (%) |
| Neuro2A | PDMA homopolymer | 12 ± 0.9 | PEO-b-PDEA copolymer | < 0.1 |
| HeLa | PEI | 11-13 | Lipofectamine | 20-26 |
| Pig Fetal Fibroblasts (P16) | PEI (3/1 charge ratio) | 32 | Lipofectamine 2000 (7/1) | 28 |
| Primary Pig Tracheal Epithelial (PTE) | PEI (3/1 charge ratio) | 10 | Lipofectamine 2000 (7/1) | 30 |
| Primary Human Tracheal Epithelial (HTE) | PEI (3/1 charge ratio) | 8 | Lipofectamine 2000 (7/1) | 14 |
| T47D (human breast cancer) | N/A | N/A | Lipofectamine | 95.6 ± 0.8 |
| MCF-10A (non-cancerous breast) | N/A | N/A | Lipofectamine | 99.2 ± 0.2 |
Table 2: Cytotoxicity of PDEAEMA in Various Cell Lines
| Cell Line | PDEAEMA Formulation/Concentration | Cell Viability (%) | Alternative Reagent | Alternative Reagent Viability (%) |
| Neuro2A | PDMA homopolymer (< 50 µg/ml) | >80 | PEO-b-PDEA copolymer (> 50 µg/ml) | < 50 |
| HeLa | PEI (N/P ratio 40) | ~80 | Lipofectamine | ~85 |
| Primary Pig Tracheal Epithelial (PTE) | Nucleofection | 95 | N/A | N/A |
| T47D (human breast cancer) | N/A | N/A | Lipofectamine (0.4 µL) | ~100 |
| MCF-10A (non-cancerous breast) | N/A | N/A | Lipofectamine (0.4 µL) | ~100 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are standard protocols for transfection using cationic polymers like PDEAEMA and for assessing the cytotoxicity of these reagents.
Protocol for Polycationic Polymer Transfection
This protocol outlines the basic steps for transfecting mammalian cells using a cationic polymer such as PDEAEMA.
Materials:
-
Cationic polymer solution (e.g., PDEAEMA)
-
Plasmid DNA
-
Transfection medium (e.g., serum-free medium or phosphate-buffered saline)
-
Complete cell culture medium
-
Mammalian cells in culture
-
Multi-well plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a multi-well plate at a density that will ensure they are 60-70% confluent at the time of transfection.
-
Complex Formation:
-
Dilute the plasmid DNA in the transfection medium.
-
In a separate tube, dilute the cationic polymer solution in the transfection medium.
-
Add the diluted DNA solution to the diluted polymer solution while gently vortexing to form nucleic acid-polymer complexes. The optimal ratio of polymer to DNA (N/P ratio) should be determined empirically for each cell line.
-
Incubate the mixture at room temperature for 20-30 minutes to allow for complex formation.[1]
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the nucleic acid-polymer complexes to the cells.
-
Incubate the cells with the complexes for 4 hours at 37°C in a humidified CO2 incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the medium containing the complexes and replace it with fresh, complete growth medium.
-
Incubate the cells for 24-48 hours before assaying for gene expression.[2]
-
Protocol for MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% (v/v) dimethylformamide in 2% (v/v) glacial acetic acid with 16% (w/v) SDS, pH 4.7)
-
Cells treated with the transfection reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and expose them to a range of concentrations of the transfection reagent for the desired period.
-
MTT Addition: After the exposure period, add 10 µL of the MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[3]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C.[3] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[3] The intensity of the purple color is proportional to the number of viable cells.
Visualizing Experimental and Biological Processes
Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflow, the mechanism of PDEAEMA-mediated gene delivery, and a comparison with other transfection methods.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Diethylamino)ethyl Acrylate
As researchers and developers, our focus is rightfully on innovation. However, the lifecycle of the chemicals we use extends beyond the reaction vessel, and responsible management is paramount to ensuring the safety of our personnel and the protection of our environment. 2-(Diethylamino)ethyl acrylate (DEAEA) is a versatile monomer, but its hazardous properties demand a rigorous and informed approach to its disposal. This guide provides a direct, procedural framework for the safe handling and disposal of DEAEA waste, grounded in established safety protocols and regulatory standards.
Hazard Profile & Immediate Safety Precautions
Understanding the "why" is critical to respecting the "how." DEAEA is not merely a chemical irritant; it is a multi-hazard substance. Its disposal protocol is dictated by its significant toxicological and reactive properties.
Key Hazards:
-
Acute Toxicity: DEAEA is classified as fatal in contact with skin and if inhaled.[1][2] It is also harmful if swallowed.[1][2][3] The potential for rapid absorption through the skin makes any contact a critical exposure event.
-
Corrosivity: The substance causes severe skin burns and serious eye damage.[1][2][3][4] This corrosive nature necessitates the use of robust personal protective equipment.
-
Sensitization: It is a known skin sensitizer, meaning repeated exposure can lead to a severe allergic reaction.[1][2][3]
-
Reactivity: As an acrylate monomer, DEAEA is prone to polymerization.[5] This reaction can be initiated by heat, light, or contamination, and in a closed container, it can proceed uncontrollably, leading to a dangerous release of energy and potential container rupture.[6][7]
-
Environmental Hazard: DEAEA is very toxic to aquatic life.[1][8] Improper disposal that allows entry into waterways can have devastating ecological consequences.
| Hazard Identification | Classification & Data |
| GHS Hazard Statements | H302, H310, H314, H317, H330, H400[1][2] |
| Signal Word | Danger |
| NFPA 704 Rating | Health: 2, Flammability: 2, Instability: 1[2] |
| UN Number | UN2927[9][10] |
| Transport Hazard Class | 6.1 (Toxic), Sub-risk 8 (Corrosive)[9] |
| Flash Point | 73.9 °C - 91 °C (Closed & Open Cup)[2][9] |
Mandatory Personal Protective Equipment (PPE): Before handling any DEAEA waste, the following PPE is the minimum requirement:
-
Hand Protection: Wear chemically resistant gloves (e.g., butyl rubber or laminate film). Double-gloving is recommended.
-
Eye/Face Protection: Use tightly fitting safety goggles in combination with a full-face shield.[9]
-
Skin and Body Protection: A complete chemical-resistant suit is necessary to prevent any skin contact.[9] All contaminated clothing must be removed immediately.[11]
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood. If there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge.[8]
Waste Segregation and Temporary Storage
The principle of "cradle-to-grave" hazardous waste management begins the moment a material is designated for disposal.[12] Proper segregation is a non-negotiable step to prevent dangerous reactions in the waste container.
-
Waste Container: Use only designated, compatible hazardous waste containers (e.g., high-density polyethylene - HDPE). The container must be in good condition, with a secure, vapor-tight lid.[3]
-
Segregation: DEAEA waste must be kept separate from:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and must identify the contents: "this compound." Include the approximate concentration and accumulation start date.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from heat, direct sunlight, and ignition sources.[3][14] This storage location should be a designated satellite accumulation area.
Step-by-Step Disposal Protocol
The disposal of DEAEA is not a task for laboratory personnel to carry out to completion. The definitive step is the transfer of waste to a licensed professional service. Your responsibility is the safe and compliant collection, packaging, and documentation of the waste.
Step 1: Waste Characterization As the waste generator, you are legally responsible for classifying the material.[8][12] DEAEA waste is classified as a hazardous waste due to both its reactivity (propensity to polymerize) and its toxicity.[15]
Step 2: Waste Collection
-
For Small-Scale Lab Waste (Contaminated Solids):
-
Items such as gloves, wipes, and pipette tips that are contaminated with DEAEA should be collected in a separate, sealed plastic bag.
-
Place this bag inside the designated hazardous waste container for DEAEA. This prevents loose items from posing a contact hazard during transport.
-
-
For Bulk Liquid Waste (Unused Monomer or Reaction Residues):
-
Using a funnel, carefully pour the liquid waste into the designated, labeled hazardous waste container.
-
Do not fill the container beyond 90% capacity. This headspace is crucial to accommodate vapor pressure changes and prevent a buildup of pressure.
-
Securely fasten the lid. Clean the exterior of the container of any drips or residue.
-
Step 3: Arrange for Professional Disposal
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[3][9]
-
Provide them with the Safety Data Sheet (SDS) for DEAEA and an accurate description of the waste stream.
-
The universally recommended disposal method for DEAEA is high-temperature incineration in a facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][9] Do not attempt any other method of disposal.
Step 4: Documentation Maintain meticulous records of the waste generated, including the quantity and the date it was passed to the disposal service. This documentation is a critical part of the "cradle-to-grave" responsibility and is often required for regulatory compliance.[12]
Emergency Procedures for Spills and Exposures
Accidents require immediate and correct action.
In Case of a Spill:
-
Evacuate: Immediately alert others and evacuate the immediate area.[16]
-
Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.
-
Contain: Wearing full PPE, contain the spill by diking with an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[8][16] Do not use combustible materials like sawdust. [14]
-
Absorb and Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly. A common procedure is to wipe the area with alcohol, followed by a wash with soap and water.[5]
-
Report: Report the incident to your supervisor and EHS department.
In Case of Exposure:
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[3][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Visual Workflow for Disposal Decision-Making
To simplify the process, the following diagram outlines the logical flow from waste generation to final disposal.
References
- 1. arkema.com [arkema.com]
- 2. This compound | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 5. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. depts.washington.edu [depts.washington.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. fishersci.com [fishersci.com]
- 9. 2-(Diethylamino)-ethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 10. This compound | 2426-54-2 | FD165469 [biosynth.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. epa.gov [epa.gov]
- 13. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. newstetic.com [newstetic.com]
- 15. epa.gov [epa.gov]
- 16. nj.gov [nj.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Diethylamino)ethyl acrylate
In the landscape of drug development and chemical research, our progress is intrinsically linked to our diligence in safety. Handling reactive monomers like 2-(Diethylamino)ethyl acrylate (DEAEA) demands more than just a procedural checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide is structured to provide not just the "what" but the critical "why" behind each personal protective equipment (PPE) recommendation, ensuring your work is not only innovative but fundamentally safe.
The Hazard Profile: Understanding the 'Why' Behind the 'What'
This compound is a versatile monomer, but its utility is matched by its significant hazard profile. It is not merely an irritant; it is a corrosive and toxic substance that necessitates a multi-faceted protection strategy.[1][2] A thorough risk assessment reveals the following primary dangers that directly inform our PPE choices:
-
Extreme Corrosivity: The compound causes severe skin burns and serious eye damage.[1][3][4] Contact can lead to immediate blistering and irreversible tissue damage.[1][2]
-
High Acute Dermal Toxicity: DEAEA is classified as fatal in contact with the skin.[1][4] Its ability to be absorbed dermally makes comprehensive skin protection a non-negotiable requirement.
-
Respiratory Tract Injury: Inhalation of vapors or mists can cause severe respiratory tract irritation, potentially leading to chemical pneumonitis and pulmonary edema.[2]
-
Skin Sensitization: Repeated exposure can lead to an allergic skin reaction, where even minimal future contact can trigger a significant dermatological response.[1][3][4]
These hazards dictate that our protective measures must prevent all routes of exposure: dermal, ocular, and respiratory.
Core Protective Equipment: A Barrier-by-Barrier Approach
Handling DEAEA safely requires a head-to-toe PPE ensemble. The following is a breakdown of the minimum required equipment, explained through the lens of the chemical's specific threats.
Respiratory Protection: Securing Your Primary Airway
Given the risk of severe respiratory irritation, all handling of DEAEA must be conducted within a certified chemical fume hood to control vapor exposure at the source.[3][5] In situations where a fume hood is not feasible or during a spill response, respiratory protection is mandatory.
-
What to Use: A full-facepiece respirator with a combination organic vapor/acid gas (OV/AG) cartridge, such as a Type ABEK filter, is recommended.
-
The Causality: The full-facepiece design provides a higher protection factor and simultaneously protects the eyes from vapors, as DEAEA is a lachrymator (tear-producing agent).[6] The ABEK-type filter is designed to capture a broad range of organic vapors, inorganic gases, acid gases, and ammonia derivatives, providing robust protection against DEAEA and its potential hydrolysis products.
Hand Protection: Preventing Dermal Absorption and Burns
This is arguably the most critical component of your PPE. Given that DEAEA is fatal upon skin contact, selecting the correct glove material is essential.[1][4]
-
What to Use: Double-gloving is required.
-
Inner Glove: A thin nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavy-duty, chemical-resistant glove made of butyl rubber or Viton®. Always check the manufacturer's glove compatibility chart for specific breakthrough times.
-
-
The Causality: Standard laboratory nitrile gloves are insufficient; they provide only splash protection and are quickly permeated by acrylates. The outer butyl rubber or Viton® glove offers extended resistance to corrosive chemicals and prevents the rapid dermal absorption that makes this substance so dangerous.[1] Double-gloving ensures that if the outer glove is compromised, you have a brief window to safely retreat and decontaminate.
Eye and Face Protection: Shielding from Corrosive Splashes
Because DEAEA can cause severe and potentially irreversible eye damage, robust eye and face protection is mandatory at all times.[1][2][4]
-
What to Use: Chemical splash goggles in combination with a full-face shield.[1]
-
The Causality: Goggles provide a seal around the eyes to protect against splashes, while the face shield offers a secondary barrier protecting the entire face from direct contact. Contact lenses should not be worn when handling this chemical, as they can trap the corrosive liquid against the eye.[1]
Body Protection: A Full Barrier Against Contact
Complete skin coverage is essential to prevent accidental contact that could lead to severe burns or toxic effects.[1]
-
What to Use: A chemical-resistant apron worn over a flame-resistant lab coat. For tasks with a higher risk of splashing, such as transfers of larger volumes, a disposable chemical-resistant suit (e.g., Tyvek®) is necessary.[6] All clothing should be supplemented with closed-toe shoes and, if necessary, chemical-resistant shoe covers.
-
The Causality: A standard lab coat is not impervious to chemicals and will not prevent DEAEA from reaching your skin.[1] A chemical-resistant apron or suit provides a non-porous barrier.[6] Any clothing that becomes contaminated must be removed immediately, and the affected skin washed thoroughly.[1][4]
Hazard and PPE Summary Table
| Hazard | GHS Code | Affected Area | Required PPE | Rationale |
| Acute Dermal Toxicity | H310 | Skin | Double Gloves (Nitrile inner, Butyl/Viton outer), Chemical-Resistant Suit/Apron | Prevents fatal dermal absorption and severe burns.[1][4] |
| Skin Corrosion | H314 | Skin, Eyes | Double Gloves, Chemical Suit, Goggles & Face Shield | Creates an impervious barrier against corrosive liquid.[1][3] |
| Serious Eye Damage | H314 | Eyes | Chemical Splash Goggles & Full-Face Shield | Protects against splashes that can cause irreversible eye damage.[1][4] |
| Skin Sensitization | H317 | Skin | Comprehensive Skin Coverage (Gloves, Suit) | Minimizes contact to prevent the development of allergic reactions.[1][3] |
| Respiratory Irritation | - | Respiratory | Chemical Fume Hood, Respirator (ABEK filter) if needed | Controls vapor inhalation to prevent lung damage.[2] |
Operational Plan: A Step-by-Step Protocol
Trust in your safety protocols is built on clear, repeatable actions. Follow this sequence every time you handle this compound.
Pre-Use Safety and PPE Donning Workflow
Caption: Pre-use safety check and PPE donning workflow.
-
Preparation: Before bringing the chemical into the workspace, verify that the fume hood is functioning correctly and that the safety shower and eyewash station are unobstructed.[3][5]
-
Donning PPE: Follow the sequence outlined in the diagram above. Put on your lab coat or chemical suit first, followed by inner gloves, eye/face protection, and finally, the outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of your coat.
-
Handling: Conduct all manipulations deep within the chemical fume hood to minimize the escape of vapors.
-
Doffing PPE (Decontamination): This process is critical to avoid cross-contamination.
-
Remove outer gloves first, turning them inside out as you remove them. Dispose of them immediately in a designated hazardous waste container.[4]
-
Remove your face shield and goggles.
-
Remove your lab coat or chemical suit, rolling it away from your body.
-
Finally, remove your inner nitrile gloves, again turning them inside out.
-
Wash your hands thoroughly with soap and water.[4]
-
Emergency Procedures: Your Immediate Response Plan
Even with the best precautions, accidents can happen. Your immediate actions are critical.
-
Skin Exposure: Immediately go to the nearest safety shower and rinse the affected area for at least 15 minutes, after removing all contaminated clothing.[6][7] Seek immediate medical attention.[4]
-
Eye Exposure: Use the eyewash station immediately, holding your eyelids open and rinsing for at least 15 minutes.[5][8] Remove contact lenses if you can do so easily. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, have a trained person administer oxygen. If breathing stops, begin artificial respiration.[4][9] Seek immediate medical attention.
Disposal of Contaminated PPE
All disposable PPE used while handling DEAEA must be considered hazardous waste.
-
Gloves, suits, and other contaminated items: Seal them in a labeled, vapor-tight plastic bag.[6]
-
Disposal: Place the sealed bag into the designated solid hazardous chemical waste container for professional disposal in accordance with local regulations.[4][5] Do not discard in common trash receptacles.
By adhering to these scientifically grounded protocols, you build a resilient shield of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. This compound | C9H17NO2 | CID 17050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 3. arkema.com [arkema.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-DIMETHYLAMINOETHYL ACRYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. scipoly.com [scipoly.com]
- 8. 2-(Diethylamino)-ethyl acrylate - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
